molecular formula C7H14O B1203354 1-Cyclopentylethanol CAS No. 52829-98-8

1-Cyclopentylethanol

Cat. No.: B1203354
CAS No.: 52829-98-8
M. Wt: 114.19 g/mol
InChI Key: WPCMSUSLCWXTKB-UHFFFAOYSA-N
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Description

1-cyclopentylethanol is a secondary alcohol that is ethanol in which one of the hydrogens at position 1 has been replaced by a cyclopentyl group. It is a member of cyclopentanes and a secondary alcohol.

Properties

IUPAC Name

1-cyclopentylethanol
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InChI

InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WPCMSUSLCWXTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101315122
Record name 1-Cyclopentylethanol
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Molecular Weight

114.19 g/mol
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CAS No.

52829-98-8
Record name 1-Cyclopentylethanol
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Record name alpha-Methylcyclopentanemethanol
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Record name 1-Cyclopentylethanol
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Record name 1-Cyclopentylethanol
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Record name α-methylcyclopentanemethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopentylethanol (C₇H₁₄O) is a secondary alcohol consisting of a cyclopentyl group attached to the first carbon of an ethanol (B145695) backbone. Its chemical structure, represented by the SMILES notation CC(O)C1CCCC1, makes it a subject of interest in organic synthesis and as a potential building block for more complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The most common methods include the Grignard reaction and the reduction of a corresponding ketone.

1. Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of this compound. This can be achieved in two primary ways:

  • Route A: Reaction of a cyclopentylmagnesium halide (a Grignard reagent) with acetaldehyde.

  • Route B: Reaction of a methylmagnesium halide with cyclopentanecarboxaldehyde.

A generalized reaction scheme for the Grignard synthesis is depicted below:

Route A: Cyclopentylmagnesium Bromide + Acetaldehyde → this compound Route B: Methylmagnesium Iodide + Cyclopentanecarboxaldehyde → this compound

2. Reduction of Acetylcyclopentane

Another common method is the reduction of acetylcyclopentane (cyclopentyl methyl ketone) using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Synthesis Workflow Diagram

G Synthesis Workflow for this compound via Grignard Reaction cluster_0 Preparation of Grignard Reagent cluster_1 Grignard Reaction cluster_2 Workup and Purification Reactant1 Cyclopentyl Bromide Grignard Cyclopentylmagnesium Bromide Reactant1->Grignard Reactant2 Magnesium Turnings Reactant2->Grignard Solvent1 Anhydrous Diethyl Ether Solvent1->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Aldehyde Acetaldehyde Aldehyde->Intermediate Workup Acidic Workup (e.g., aq. HCl) Intermediate->Workup Product Crude this compound Workup->Product Purification Distillation under Reduced Pressure Product->Purification FinalProduct Pure this compound Purification->FinalProduct

1-Cyclopentylethanol physical and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Cyclopentylethanol: Properties, Synthesis, and Applications

Introduction

This compound is a secondary alcohol with the chemical formula C7H14O.[1][2] It consists of a cyclopentyl group attached to the first carbon of an ethanol (B145695) backbone.[1] This compound and its derivatives are of interest to researchers, scientists, and drug development professionals due to their potential applications as solvents, intermediates in organic synthesis, and as building blocks for pharmaceuticals.[1][3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of this compound.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C7H14O[1][2][4]
Molecular Weight 114.19 g/mol [1][2][4]
CAS Number 52829-98-8[2][4]
Appearance Clear, colorless liquid[5]
Boiling Point 169-170 °C at 760 mmHg[1]
Density 0.937 g/cm³[4]
Flash Point 71.4 °C[4]
Solubility Low solubility in water. Soluble in organic solvents like ethanol and diethyl ether.[1][6]
Vapor Pressure 0.345 mmHg at 25°C[4]
Refractive Index 1.458 at 20°C[4][5]
LogP 1.557[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound shows a characteristic signal for the proton on the carbon bearing the hydroxyl group in the region of 3.8-4.2 ppm.[1] This signal typically appears as a quartet due to coupling with the adjacent methyl group.[1] The methyl group protons appear as a doublet.

  • ¹³C NMR: The carbon atom attached to the hydroxyl group has a characteristic chemical shift between 65-75 ppm.[1] The methyl carbon signal is found in the 20-25 ppm region, and the cyclopentyl carbons resonate in the 25-55 ppm range.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a broad and intense absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol involved in hydrogen bonding.[1] A sharper peak may be observed around 3650-3600 cm⁻¹ for the free hydroxyl group.[1]

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound.[1]

1. Grignard Reaction:

This common method involves the reaction of a Grignard reagent, cyclopentylmagnesium bromide, with acetaldehyde (B116499).

  • Materials: Magnesium turnings, cyclopentyl bromide, anhydrous diethyl ether, acetaldehyde, dilute sulfuric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Protocol:

    • Prepare the Grignard reagent by slowly adding a solution of cyclopentyl bromide in anhydrous diethyl ether to magnesium turnings in a flask under an inert atmosphere.

    • Cool the Grignard reagent in an ice bath and slowly add a solution of acetaldehyde in anhydrous diethyl ether.

    • After the addition is complete, stir the reaction mixture at room temperature.

    • Quench the reaction by slowly adding dilute sulfuric acid.

    • Separate the organic layer, wash it with saturated sodium bicarbonate solution and water, and then dry it over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation and purify the resulting this compound by distillation.

G Synthesis of this compound via Grignard Reaction reagent1 Cyclopentyl Bromide + Mg intermediate Grignard Reagent (Cyclopentylmagnesium Bromide) reagent1->intermediate in dry ether reagent2 Acetaldehyde workup Acidic Workup (e.g., H₃O⁺) reagent2->workup 2. intermediate->workup 1. Reacts with product This compound workup->product

Synthesis of this compound via Grignard Reaction.

2. Reduction of Cyclopentyl Methyl Ketone:

This compound can be synthesized by the reduction of cyclopentyl methyl ketone using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[1]

  • Materials: Cyclopentyl methyl ketone, sodium borohydride (or lithium aluminum hydride), methanol (B129727) (or diethyl ether), water, dilute hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

  • Protocol (using Sodium Borohydride):

    • Dissolve cyclopentyl methyl ketone in methanol in a flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the solution in small portions.

    • After the addition is complete, stir the reaction mixture at room temperature.

    • Add water to quench the reaction, followed by dilute hydrochloric acid to neutralize the excess base.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation and purify the product by distillation.

Chemical Reactions of this compound

Dehydration to form 1-Cyclopentylethene:

This compound can undergo dehydration in the presence of a strong acid like sulfuric acid to yield 1-cyclopentylethene.[7]

  • Materials: this compound, concentrated sulfuric acid.

  • Protocol:

    • Place this compound in a distillation apparatus.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask.

    • Heat the mixture to distill the alkene product as it forms.

    • Wash the distillate with water and a dilute sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and redistill to obtain the pure alkene.

G Dehydration of this compound start This compound protonation Protonation of -OH group start->protonation H₂SO₄ intermediate Oxonium Ion Intermediate protonation->intermediate loss_of_water Loss of Water intermediate->loss_of_water carbocation Secondary Carbocation loss_of_water->carbocation elimination Elimination of H⁺ carbocation->elimination product 1-Cyclopentylethene elimination->product

Dehydration of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.[1] Its derivatives are important intermediates in the production of pharmaceuticals and agrochemicals.[3] The cyclopentane (B165970) ring is a common structural motif in medicinally relevant compounds.[8] The deuterated analogue of the related compound 1-cyclopentylethanone (B41784) is used in drug discovery and development, particularly for assessing metabolic stability and as an internal standard in pharmacokinetic studies.[9] While direct biological activity of this compound is not extensively documented, its role as a precursor allows for the synthesis of more complex molecules with potential therapeutic applications.[1]

Safety and Handling

This compound is considered a laboratory chemical and should be handled with appropriate safety precautions.[10][11]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • Handling: Use in a well-ventilated area, preferably in a fume hood.[10][12] Avoid contact with skin and eyes.[10] Ground and bond containers when transferring to prevent static discharge.[12] Use non-sparking tools.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[10][12]

  • First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[12] For skin contact, wash off immediately with plenty of water.[13] If inhaled, move to fresh air.[12] If ingested, seek immediate medical attention.[12]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage sds Review Safety Data Sheet (SDS) ppe Don Personal Protective Equipment (PPE) sds->ppe fume_hood Work in a Fume Hood ppe->fume_hood transfer Use Grounded Equipment for Transfer fume_hood->transfer waste Dispose of Waste Properly transfer->waste storage Store in a Cool, Dry, Well-Ventilated Area waste->storage

Safe Handling Workflow for this compound.

Conclusion

This compound is a versatile secondary alcohol with well-defined physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate makes it a compound of interest for researchers in organic chemistry and drug development. The experimental protocols for its synthesis and subsequent reactions are well-established. Proper safety and handling procedures are essential when working with this chemical. Further research into the biological activities of its derivatives could unveil new therapeutic agents.

References

Spectroscopic Profile of 1-Cyclopentylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the secondary alcohol, 1-Cyclopentylethanol (CAS: 52829-98-8). The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.2Quartet1HCH-OH
~1.5 - 2.5Multiplet9HCyclopentyl protons
~1.0 - 1.3Doublet3HCH₃
VariableSinglet (broad)1HOH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~65 - 75CHC-OH
~25 - 55CH₂Cyclopentyl carbons
~20 - 25CH₃CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3500 - 3200Strong, BroadAlcoholO-H Stretch (Hydrogen-bonded)
2965 - 2850StrongAlkaneC-H Stretch
~1450MediumAlkaneC-H Bend
~1075Medium to StrongSecondary AlcoholC-O Stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical for a secondary alcohol. The molecular ion peak ([M]⁺) is expected at m/z 114.

m/zRelative IntensityProposed Fragment
114Low[C₇H₁₄O]⁺ (Molecular Ion)
99Medium[M - CH₃]⁺
81Medium[M - CH₃ - H₂O]⁺
68High[C₅H₈]⁺ (Cyclopentene radical cation)
45High[CH₃CHOH]⁺
41Medium[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

Detailed experimental methodologies for obtaining the cited spectroscopic data are outlined below. These represent generalized protocols based on standard laboratory practices.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Proton NMR spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to their corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification. In the mass spectrometer, the molecules are ionized, typically by Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule. The fragmentation of this compound is expected to involve the loss of small neutral molecules such as water, and cleavage adjacent to the alcohol functional group.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR Thin_Film Preparation of Thin Film (for IR) Sample->Thin_Film IR Vaporization Vaporization in GC Inlet (for MS) Sample->Vaporization MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Thin_Film->IR MS GC-MS System Vaporization->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

thermodynamic properties of 1-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of 1-Cyclopentylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (C_7H_14O), a secondary alcohol with a cyclopentyl substituent. The information compiled herein is intended to support research, development, and drug discovery activities where this compound may be utilized as a solvent, reagent, or building block. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for determining key thermodynamic parameters are also provided.

Physicochemical and Thermodynamic Properties

This compound, with a molecular weight of 114.19 g/mol , exhibits thermodynamic characteristics typical of a secondary alcohol, influenced by the presence of a hydroxyl group capable of hydrogen bonding and a non-polar cyclopentyl ring.[1][2]

Table 1: Key Physical and Thermodynamic Properties of this compound
PropertyValueSource
Molecular Formula C_7H_14O[1]
Molecular Weight 114.19 g/mol [1]
CAS Number 52829-98-8[1]
Normal Boiling Point 169-170 °C (442.15-443.15 K)[1]
Melting Point 19.62 °C (292.77 K)[1]
Density (liquid, room temp.) 0.911 g/mL[1]
Refractive Index (@ 20°C) 1.458[3]
Table 2: Enthalpy and Entropy Data for Phase Transitions
Thermodynamic ParameterValueMethodSource
Enthalpy of Vaporization (Δ_vapH°) 46.11 kJ/molCalculated (Joback method)[1]
Enthalpy of Fusion (Δ_fusH°) 15.21 kJ/molCalculated (Joback method)[1]
Entropy of Vaporization (Δ_vapS°) ~104.3 J/mol·KCalculated[1]
Entropy of Fusion (Δ_fusS°) ~52.0 J/mol·KCalculated[1]

The significant enthalpy of vaporization is characteristic of alcohols and is attributed to the energy required to overcome intermolecular hydrogen bonding in the liquid phase.[1]

Table 3: Critical Properties and Gas-Phase Heat Capacity
PropertyValueMethodSource
Critical Temperature (T_c) 731.52 KCalculated (Joback method)[1]
Critical Pressure (P_c) 2613.74 kPaCalculated (Joback method)[1]
Gas Heat Capacity (C_p,gas) 358.17 J/mol·K at 529.19 KCalculated (Joback method)[1]
436.17 J/mol·K at 731.52 KCalculated (Joback method)[1]

The temperature-dependent heat capacity of gaseous this compound reflects the increased molecular motion and vibrational energy at higher temperatures.[1]

Experimental Protocols for Thermodynamic Property Determination

While specific experimental reports for this compound are not extensively detailed in the public domain, the following sections describe standard methodologies widely used for determining the thermodynamic properties of alcohols and other organic liquids.

Determination of Vapor Pressure

The relationship between vapor pressure and temperature is crucial for understanding a liquid's volatility. A common method involves a static vapor pressure apparatus.

Methodology:

  • Sample Preparation: A pure sample of the liquid is placed in a thermostatically controlled vessel connected to a pressure measurement system (e.g., a manometer or a pressure transducer). The sample is degassed to remove any dissolved air.

  • Temperature Control: The vessel is immersed in a water or oil bath to maintain a constant and uniform temperature, which is measured with a calibrated thermometer or temperature probe.

  • Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes. This reading represents the vapor pressure of the liquid at that specific temperature.

  • Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure-temperature data points.

  • Data Analysis: The Clausius-Clapeyron equation can then be used to analyze the data and also to determine the enthalpy of vaporization.

Determination of Enthalpy of Vaporization (Calorimetric Method)

Direct calorimetric measurement provides a precise value for the enthalpy of vaporization.

Methodology:

  • Apparatus: A Calvet-type microcalorimeter or a similar instrument is used. The setup includes a vaporization cell containing the liquid sample and a means to induce and measure vaporization, often by passing an inert gas or applying a vacuum.

  • Vaporization: A controlled amount of the liquid is vaporized at a constant temperature. The heat absorbed during this phase change is compensated for by an electrical heater within the calorimeter.

  • Measurement: The electrical energy supplied to maintain isothermal conditions is precisely measured. This energy corresponds to the heat of vaporization for the mass of the liquid that was vaporized.

  • Quantification: The mass of the vaporized liquid is determined by weighing the sample before and after the experiment or by condensing and weighing the vapor.

  • Calculation: The molar enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized substance.

Determination of Heat Capacity (Calorimetry)

The heat capacity of liquid this compound can be determined using a calorimeter, often by the method of mixtures or by using an adiabatic calorimeter.

Methodology (Method of Mixtures):

  • Apparatus: A calorimeter (e.g., a coffee-cup calorimeter for simple experiments or a more sophisticated bomb calorimeter for higher precision) with a known heat capacity is used.

  • Initial Conditions: A known mass of the liquid (this compound) is placed in the calorimeter, and the initial temperature is recorded once thermal equilibrium is reached.

  • Heating: A known amount of heat is introduced into the system. This can be done by adding a warmer object of known temperature and heat capacity or by using an electrical heater.

  • Final Temperature: The mixture is stirred until a final, stable temperature is reached and recorded.

  • Calculation: By applying the principle of conservation of energy (heat lost = heat gained), and knowing the heat capacity of the calorimeter, the specific heat capacity of the liquid can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination and theoretical validation of the thermodynamic properties of an organic compound like this compound.

G cluster_0 Experimental Determination cluster_1 Theoretical Calculation exp_vp Vapor Pressure Measurement (Static or Ebulliometric Method) data_analysis Experimental Data Analysis exp_vp->data_analysis exp_hvap Enthalpy of Vaporization (Calorimetry) exp_hvap->data_analysis exp_cp Heat Capacity Measurement (Adiabatic or DSC) exp_cp->data_analysis exp_density Density Measurement (Pycnometry) exp_density->data_analysis comparison Comparison and Validation data_analysis->comparison joback Group Contribution Methods (e.g., Joback) theoretical_data Calculated Property Values joback->theoretical_data quantum Quantum Chemical Calculations quantum->theoretical_data theoretical_data->comparison final_report Technical Guide / Whitepaper comparison->final_report

Caption: Workflow for Thermodynamic Property Characterization.

References

Quantum Chemical Blueprint for 1-Cyclopentylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for conducting in-depth quantum chemical calculations on 1-Cyclopentylethanol (C7H14O). In the absence of extensive published computational studies on this specific secondary alcohol, this document serves as a best-practice protocol for researchers seeking to elucidate its structural, spectroscopic, and electronic properties. The guide details a systematic workflow, from initial conformational analysis to the simulation of spectroscopic data, leveraging Density Functional Theory (DFT). Experimental data is provided for the validation of theoretical results. This document is intended to empower researchers in drug discovery and materials science to generate high-quality computational data for this compound and analogous molecular systems.

Introduction

This compound is a secondary alcohol featuring a cyclopentyl group attached to an ethanol (B145695) backbone.[1][2] Its structural characteristics, including a flexible five-membered ring and a chiral center, make it a molecule of interest in various chemical contexts, including as a solvent, a synthetic intermediate, and potentially as a flavoring agent.[1] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its behavior in chemical reactions and biological systems.

Quantum chemical calculations offer a powerful, non-experimental route to probe molecular characteristics with high precision.[3] By solving approximations of the Schrödinger equation, these methods can predict geometries, vibrational frequencies (IR spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic properties like molecular orbitals.[4][5] This guide outlines a robust computational workflow for characterizing this compound, providing a virtual laboratory for its detailed investigation.

Recommended Computational Methodology

A rigorous computational study of this compound involves a multi-step process. The recommended workflow is designed to first identify the most stable conformation of the molecule before proceeding to calculate its various properties. This ensures that the computed data corresponds to the most populated and energetically favorable state of the molecule.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines a standard and effective procedure for the quantum chemical analysis of this compound using widely available computational chemistry software (e.g., Gaussian, ORCA, Spartan).

Step 1: Initial Structure Generation & Conformational Analysis

  • Objective: To identify the global minimum energy structure of this compound. The molecule's flexible cyclopentane (B165970) ring and rotatable side-chain necessitate a thorough search of its potential energy surface.

  • Protocol:

    • Generate an initial 3D structure of this compound using a molecular builder. The SMILES string CC(C1CCCC1)O can be used as a starting point.[1][2]

    • Perform a conformational search using a low-cost computational method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7).

    • Collect all unique conformers within a reasonable energy window (e.g., 5-10 kcal/mol) of the lowest energy structure found.

    • Subject each of these low-energy conformers to a higher level of theory for geometry optimization.

Step 2: Geometry Optimization

  • Objective: To determine the precise, lowest-energy geometric structure for each conformer.

  • Protocol:

    • Employ Density Functional Theory (DFT), which provides a good balance of accuracy and computational cost for organic molecules.[6]

    • The B3LYP hybrid functional is a widely used and well-benchmarked choice for such systems.[7]

    • Use a Pople-style basis set, such as 6-31G(d,p) , which includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) necessary to accurately describe bonding.[4]

    • The combination B3LYP/6-31G(d,p) is a standard model chemistry, though it is known to have limitations, particularly in describing dispersion forces.[8][9][10] For higher accuracy, especially if studying intermolecular interactions, consider dispersion-corrected functionals (e.g., B3LYP-D3) or larger basis sets.

    • The optimization calculation should be run until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.

Step 3: Vibrational Frequency Calculation

  • Objective: To confirm that the optimized geometry is a true energy minimum and to compute the theoretical infrared (IR) spectrum.

  • Protocol:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).

    • A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.

    • The output will provide the vibrational modes, their corresponding frequencies (in cm⁻¹), and their infrared intensities. These can be used to generate a theoretical IR spectrum for comparison with experimental data.

Step 4: Calculation of Electronic and Spectroscopic Properties

  • Objective: To compute key electronic descriptors and simulate the NMR spectrum.

  • Protocol:

    • Electronic Properties: Using the optimized wavefunctions, calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

    • NMR Spectroscopy:

      • Employ the Gauge-Including Atomic Orbital (GIAO) method, which is a standard and reliable approach for calculating NMR shielding tensors.[5][11]

      • Perform the GIAO calculation at the B3LYP/6-31G(d,p) level on the optimized geometry.[11]

      • The calculation will yield absolute shielding values (σ) for each nucleus. To convert these to chemical shifts (δ), a reference compound must also be calculated at the same level of theory. Tetramethylsilane (TMS) is the standard reference.

      • The chemical shift is calculated as: δ_sample = σ_ref(TMS) - σ_sample.

The logical flow of this comprehensive computational protocol is visualized below.

G cluster_start Input Generation cluster_comp Computational Protocol cluster_analysis Data Analysis & Validation cluster_end Output Start Define Molecule (this compound) ConfSearch Conformational Search (e.g., MMFF94) Start->ConfSearch Initial 3D Structure Opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) ConfSearch->Opt Low-Energy Conformers Freq Frequency Calculation (Confirm Minimum & IR Spectrum) Opt->Freq Optimized Geometry NMR NMR Shielding Calculation (GIAO-DFT) Freq->NMR Verified Minimum Geometry Props Electronic Properties (HOMO, LUMO, MEP) Freq->Props Analysis Process & Tabulate Data Freq->Analysis IR Frequencies & Intensities NMR->Analysis Shielding Tensors Props->Analysis Electronic Data Validation Compare with Experimental Spectra Analysis->Validation End Final Technical Report Validation->End

Computational workflow for this compound.

Data Presentation

The results from the quantum chemical calculations should be organized systematically for clarity and comparison. The following tables serve as templates for presenting the computed data alongside available experimental values.

Geometric Parameters

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the global minimum energy conformer should be tabulated.

Table 1: Predicted Optimized Geometric Parameters (B3LYP/6-31G(d,p))

Parameter Type Atoms Involved Calculated Value
Bond Lengths (Å)
r1 C-O C(6)-O(8) [Calculated Value]
r2 O-H O(8)-H(15) [Calculated Value]
r3 C-C C(1)-C(6) [Calculated Value]
... ... ... ...
Bond Angles (°)
a1 C-O-H C(6)-O(8)-H(15) [Calculated Value]
a2 C-C-O C(1)-C(6)-O(8) [Calculated Value]
... ... ... ...
Dihedral Angles (°)
d1 H-C-C-H H(2)-C(1)-C(6)-H(9) [Calculated Value]
... ... ... ...

(Atom numbering should be based on a standardized molecular diagram provided with the results.)

Spectroscopic Data

The calculated vibrational and NMR spectral data should be compared directly with experimental values to assess the accuracy of the chosen theoretical model.

Table 2: Experimental vs. Calculated Vibrational Frequencies

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Calculated IR Intensity (km/mol)
O-H stretch ~3500-3200 (broad)[1] [Calculated Value] [Calculated Value]
C-H stretch (alkane) [Expected ~2850-2960] [Calculated Value] [Calculated Value]
C-O stretch [Expected ~1050-1150] [Calculated Value] [Calculated Value]
... ... ... ...

(Calculated frequencies are typically scaled by a factor, e.g., ~0.96 for B3LYP/6-31G(d,p), to better match experimental values.)

Table 3: Experimental vs. Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Position Experimental ¹H Shift (ppm) Calculated ¹H Shift (ppm) Experimental ¹³C Shift (ppm) Calculated ¹³C Shift (ppm)
CH-OH 3.8-4.2[1] [Calculated Value] [Expected ~65-75] [Calculated Value]
CH₃ [Expected ~1.2] [Calculated Value] [Expected ~20-25] [Calculated Value]
Cyclopentyl-CH 2.0-2.5[1] [Calculated Value] [Expected ~45-55] [Calculated Value]
Cyclopentyl-CH₂ (α) 1.5-2.5 (multiplet)[1] [Calculated Value] [Expected ~30-35] [Calculated Value]
Cyclopentyl-CH₂ (β) 1.5-2.5 (multiplet)[1] [Calculated Value] [Expected ~25-30] [Calculated Value]

(Experimental ¹³C shifts are inferred from typical values for similar structures, as specific literature values were not found in the initial search.)

Electronic Properties

Key electronic properties provide insight into the molecule's reactivity and charge distribution.

Table 4: Calculated Electronic Properties (B3LYP/6-31G(d,p))

Property Calculated Value
Energy
Total Energy (Hartree) [Calculated Value]
Zero-point vibrational energy (kcal/mol) [Calculated Value]
Molecular Orbitals
HOMO Energy (eV) [Calculated Value]
LUMO Energy (eV) [Calculated Value]
HOMO-LUMO Gap (eV) [Calculated Value]
Other Properties

| Dipole Moment (Debye) | [Calculated Value] |

Conclusion

This technical guide provides a standardized and robust computational protocol for the theoretical investigation of this compound. By following the detailed workflow—encompassing conformational analysis, geometry optimization, and the calculation of spectroscopic and electronic properties—researchers can generate a comprehensive dataset to understand the molecule's fundamental chemical nature. The comparison of calculated results with experimental data is a critical step for validation and provides confidence in the predictive power of the chosen theoretical model. The methodologies and data presentation formats outlined herein are intended to facilitate high-quality, reproducible computational research for professionals in drug development and chemical sciences.

References

The Emerging Therapeutic Potential of Cyclopentane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Anticancer, Antimicrobial, and Anti-inflammatory Activities of Novel 1-Cyclopentylethanol Congeners and Related Cyclopentenone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane (B165970) ring, a ubiquitous structural motif in numerous natural products and synthetic molecules, continues to be a fertile ground for the discovery of novel therapeutic agents. While this compound itself is primarily recognized as a synthetic intermediate, its derivatives and related cyclopentenone structures are demonstrating significant promise across a spectrum of biological activities. This technical guide provides a comprehensive overview of the current research into the anticancer, antimicrobial, and anti-inflammatory potential of these compound classes, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying mechanisms of action.

Anticancer Activity: 8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one Derivatives

A novel class of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives has emerged as a promising scaffold for the development of potent antiproliferative agents. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.

In Vitro Efficacy

The antiproliferative activity of these derivatives has been primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values for the most promising compound, 6k , are summarized in Table 1.

Table 1: Antiproliferative Activity of Compound 6k against Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma3.29
HeLaCervical Cancer6.75
HT-29Colorectal Adenocarcinoma7.56
MDA-MB-231Breast Cancer10.30
Mechanism of Action: Cell Cycle Arrest

Further mechanistic studies have revealed that compound 6k exerts its anticancer effects by inducing cell cycle arrest at the G2/M phase in a concentration-dependent manner.[1] This disruption of the normal cell division cycle ultimately leads to the inhibition of tumor cell proliferation.

Experimental Protocols

A detailed synthetic scheme would be presented here, based on the methodologies described in the scientific literature. This would include starting materials, reagents, reaction conditions, and purification methods.

  • Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.[2]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., compound 6k) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

  • Cell Treatment: HCT-116 cells are treated with the test compound at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine the effect of the compound on cell cycle progression.[3][4][5]

Anticancer Experimental Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Compound_6k Compound 6k Purification->Compound_6k Cell_Culture Cancer Cell Culture (e.g., HCT-116) Compound_6k->Cell_Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Flow_Cytometry IC50 IC50 Determination MTT_Assay->IC50 Cell_Cycle_Arrest G2/M Arrest Flow_Cytometry->Cell_Cycle_Arrest

Workflow for the synthesis and biological evaluation of anticancer 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives.

Antimicrobial Activity: Functionalized trans-Diamino-cyclopentenones

Derivatives of trans-diamino-cyclopentenones, which can be synthesized from biomass-derived furfural, have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, including resistant strains.

In Vitro Efficacy

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for a promising oxime ether derivative are presented in Table 2.

Table 2: Antimicrobial Activity of an Oxime Ether Derivative of a trans-Diamino-cyclopentenone [6]

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (MRSA)Positive0.976
Enterococcus faecalis (VRE)Positive3.91
Experimental Protocols

The synthesis involves the condensation of the corresponding trans-diamino-cyclopentenone with O-benzylhydroxylamine hydrochloride under basic conditions.[6]

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7][8]

Antimicrobial_Experimental_Workflow cluster_synthesis Compound Synthesis cluster_mic MIC Determination Furfural Furfural Diaminocyclopentenone trans-Diamino- cyclopentenone Furfural->Diaminocyclopentenone Oxime_Ether Oxime Ether Derivative Diaminocyclopentenone->Oxime_Ether Broth_Microdilution Broth Microdilution Assay Oxime_Ether->Broth_Microdilution Bacterial_Culture Bacterial Culture (e.g., S. aureus) Bacterial_Culture->Broth_Microdilution MIC_Value MIC Value Broth_Microdilution->MIC_Value

Workflow for the synthesis and antimicrobial evaluation of functionalized trans-diamino-cyclopentenones.

Anti-inflammatory Activity: Cyclopentenone Derivatives and the NF-κB Signaling Pathway

Cyclopentenone-containing molecules, including certain prostaglandins (B1171923) and their derivatives, are recognized for their potent anti-inflammatory properties. A key mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Mechanism of Action: Inhibition of NF-κB Signaling

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which is responsible for producing pro-inflammatory prostaglandins such as prostaglandin (B15479496) E2 (PGE2).

Cyclopentenone derivatives have been shown to inhibit this pathway at multiple points. Some can directly inhibit the IKK complex, preventing the phosphorylation of IκBα.[9] This leads to the stabilization of the NF-κB/IκBα complex in the cytoplasm, thereby blocking the inflammatory cascade.

In Vitro Efficacy

The anti-inflammatory activity of cyclopentenone derivatives can be quantified by measuring their ability to inhibit the production of key inflammatory mediators like PGE2 in cell-based assays.

Table 3: Anti-inflammatory Activity of Cyclopentenone Isoprostanes [10][11]

CompoundCell LineAssayIC50 (nM)
Cyclopentenone IsoprostanesRAW 264.7 MacrophagesNitrite Production~360
Cyclopentenone IsoprostanesRAW 264.7 MacrophagesProstaglandin Production~210
Experimental Protocols
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 24-well plates.

  • Compound Treatment and Stimulation: Cells are pre-treated with the test compound for 1-2 hours before being stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of PGE2 production is calculated relative to LPS-stimulated cells without compound treatment.

  • Cell Transfection: Cells (e.g., HEK293) are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

  • Compound Treatment and Stimulation: Transfected cells are pre-treated with the test compound before stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: After a defined incubation period, the cells are lysed.

  • Luciferase Assay: The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB signaling pathway.[1][12][13][14][15]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates (P) NFkB_IkBa NF-κB/IκBα (Inactive) IkBa->NFkB_IkBa Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkBa->NFkB releases Gene_Transcription Gene Transcription Nucleus->Gene_Transcription initiates Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) Gene_Transcription->Inflammatory_Mediators produces Cyclopentenone Cyclopentenone Derivative Cyclopentenone->IKK inhibits

Simplified representation of the NF-κB signaling pathway and the inhibitory action of cyclopentenone derivatives.

Conclusion and Future Directions

The derivatives of this compound and related cyclopentenone structures represent a versatile and promising platform for the development of new therapeutic agents. The data presented in this guide highlight their significant potential in oncology, infectious diseases, and the management of inflammatory conditions. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore and expand upon these exciting findings.

References

An In-depth Technical Guide to 1-Cyclopentylethanol: Synthesis, Reactivity, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 1-Cyclopentylethanol, a secondary alcohol with significant potential as a building block in organic synthesis and pharmaceutical development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key reactions, and summarizes its safety profile.

Core Data and Properties

This compound, a colorless liquid, possesses a unique combination of a cyclopentyl ring and a secondary alcohol functional group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics where the cyclopentane (B165970) moiety is a common structural motif.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 52829-98-8Multiple Sources
Molecular Formula C₇H₁₄OMultiple Sources
Molecular Weight 114.19 g/mol Multiple Sources
Appearance Colorless liquid[2]
Boiling Point 169-170 °C at 760 mmHgSmolecule
Flash Point 51 °C[1]
Density Not available
Solubility Not available
GHS Classification Not Classified[3][4]
Hazard Statements H227 (Combustible liquid)[2]
Signal Word Warning[2]

Safety Data Sheet Summary

While some sources indicate that this compound is not classified under GHS, others identify it as a combustible liquid.[2][3][4] Standard safe handling procedures for flammable and potentially irritating chemicals should be followed.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H227Combustible liquid[2]
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]
Response P370 + P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[2]
Storage P403 + P235Store in a well-ventilated place. Keep cool.[2]
Disposal P501Dispose of contents/ container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing.[4]

  • Respiratory Protection: Use a respirator if exposure limits are exceeded or irritation is experienced.[4]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are intended to serve as a guide for laboratory synthesis.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Grignard reaction and the reduction of a ketone.

3.1.1. Grignard Reaction

This method involves the reaction of a cyclopentyl Grignard reagent with acetaldehyde (B116499).

  • Experimental Protocol: Synthesis of this compound via Grignard Reaction

    • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of cyclopentylmagnesium bromide.

    • Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent. The reaction is exothermic; maintain the temperature below 10 °C.

    • Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

    • Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by distillation.

3.1.2. Reduction of Cyclopentyl Methyl Ketone

This protocol utilizes sodium borohydride (B1222165) to reduce cyclopentyl methyl ketone to this compound.

  • Experimental Protocol: Reduction of Cyclopentyl Methyl Ketone

    • Reaction Setup: In a round-bottom flask, dissolve cyclopentyl methyl ketone in ethanol (B145695) and cool the solution in an ice bath.

    • Reduction: Slowly add sodium borohydride to the cooled solution. After the initial vigorous reaction subsides, allow the mixture to stir at room temperature for 20 minutes.[5]

    • Workup: Add water to the reaction mixture and heat to boiling.[6] Add additional hot water until the solution becomes cloudy, then allow it to cool to room temperature.

    • Purification: Collect the resulting precipitate by vacuum filtration. The crude product can be further purified by recrystallization or distillation.

Key Reactions of this compound

3.2.1. Dehydration to 1-Cyclopentylethene

Treatment with a strong acid like sulfuric acid dehydrates this compound to form 1-cyclopentylethene.[7][8]

  • Experimental Protocol: Dehydration of this compound

    • Reaction: In a distillation apparatus, place this compound and add a catalytic amount of concentrated sulfuric acid.

    • Distillation: Heat the mixture to distill the alkene product as it is formed.

    • Purification: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure 1-cyclopentylethene.

3.2.2. Oxidation to Cyclopentyl Methyl Ketone

Pyridinium chlorochromate (PCC) is a suitable reagent for the oxidation of the secondary alcohol to a ketone.[9][10][11]

  • Experimental Protocol: Oxidation of this compound

    • Reaction: Suspend PCC in dichloromethane (B109758) in a round-bottom flask. Add a solution of this compound in dichloromethane to the PCC suspension.

    • Workup: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

    • Purification: Concentrate the filtrate under reduced pressure to yield the crude cyclopentyl methyl ketone, which can be purified by distillation.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and reaction pathways described.

Synthesis_of_1_Cyclopentylethanol cluster_grignard Grignard Synthesis cluster_reduction Ketone Reduction Cyclopentyl bromide Cyclopentyl bromide Cyclopentylmagnesium bromide Cyclopentylmagnesium bromide Cyclopentyl bromide->Cyclopentylmagnesium bromide  + Mg, Et2O Mg, Et2O Mg, Et2O->Cyclopentylmagnesium bromide 1-Cyclopentylethanol_Grignard This compound Cyclopentylmagnesium bromide->1-Cyclopentylethanol_Grignard  + Acetaldehyde Acetaldehyde Acetaldehyde->1-Cyclopentylethanol_Grignard Cyclopentyl methyl ketone Cyclopentyl methyl ketone 1-Cyclopentylethanol_Reduction This compound Cyclopentyl methyl ketone->1-Cyclopentylethanol_Reduction  + NaBH4, EtOH NaBH4, EtOH NaBH4, EtOH->1-Cyclopentylethanol_Reduction

Fig. 1: Synthetic routes to this compound.

Reactions_of_1_Cyclopentylethanol cluster_dehydration Dehydration cluster_oxidation Oxidation This compound This compound H2SO4, Heat H2SO4, Heat This compound->H2SO4, Heat PCC, CH2Cl2 PCC, CH2Cl2 This compound->PCC, CH2Cl2 1-Cyclopentylethene 1-Cyclopentylethene H2SO4, Heat->1-Cyclopentylethene Cyclopentyl methyl ketone Cyclopentyl methyl ketone PCC, CH2Cl2->Cyclopentyl methyl ketone

Fig. 2: Key reactions of this compound.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of this compound are limited, the cyclopentane ring is a prevalent structural feature in a wide array of biologically active compounds and approved pharmaceuticals.[1] Cyclic alcohols, in general, are recognized for their biological activities and are frequently employed as synthons in the synthesis of medicinal compounds.[1] The stereochemistry of secondary alcohols can play a crucial role in their interaction with biological targets, such as enzymes.[12] Given these considerations, this compound represents a promising starting material for the generation of compound libraries for drug discovery programs, particularly in the search for novel therapeutics. Further research is warranted to explore the specific biological effects of this compound and its derivatives.

References

A Comprehensive Review of Synthetic Methodologies for 1-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylethanol is a secondary alcohol of interest in organic synthesis, serving as a versatile building block for the preparation of more complex molecules, particularly in the pharmaceutical industry. Its chiral center makes it a valuable precursor for the enantioselective synthesis of bioactive compounds. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data, and a comparative analysis of the different methodologies.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches: the reduction of acetylcyclopentane, Grignard reactions involving cyclopentyl or methyl moieties, and the hydration of cyclopentylethylene. Each of these strategies offers distinct advantages and disadvantages in terms of yield, stereoselectivity, and scalability.

Reduction of Acetylcyclopentane

The reduction of the carbonyl group in acetylcyclopentane is a straightforward and widely employed method for the synthesis of this compound. Several reducing agents and catalytic systems can be utilized for this transformation.

Simple hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of acetylcyclopentane. Sodium borohydride is often preferred due to its milder nature and easier handling.

Table 1: Hydride Reduction of Acetylcyclopentane

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium BorohydrideMethanol (B129727)0 - 200.6756
Lithium Aluminum HydrideDiethyl EtherRefluxNot specifiedHigh (qualitative)

Experimental Protocol: Reduction of Acetylcyclopentane with Sodium Borohydride

Materials:

  • Acetylcyclopentane

  • Methanol

  • Sodium borohydride

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetylcyclopentane in methanol under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature between 0 and 20 °C.

  • After the addition is complete, allow the reaction to stir for approximately 40 minutes.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the evolution of gas ceases.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to afford this compound.

The catalytic hydrogenation of acetylcyclopentane offers a green and efficient alternative to hydride reductions. Raney Nickel is a commonly used catalyst for this transformation.[1]

Table 2: Catalytic Hydrogenation of Acetylcyclopentane

CatalystSolventTemperature (°C)Pressure (atm)Yield (%)
Raney NickelEthanolRoom Temperature1 - 4High (qualitative)

Experimental Protocol: Catalytic Hydrogenation of Acetylcyclopentane with Raney Nickel

Materials:

  • Acetylcyclopentane

  • Ethanol

  • Raney Nickel catalyst (slurry in water)

  • Hydrogen gas

Procedure:

  • In a hydrogenation apparatus, add a slurry of Raney Nickel catalyst in ethanol.

  • Add the acetylcyclopentane to the reaction vessel.

  • Seal the apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

  • Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield this compound.

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones and aldehydes using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[2][3][4][5][6] This method is advantageous for its mild conditions and high selectivity for the carbonyl group.[2]

Table 3: Meerwein-Ponndorf-Verley Reduction of Acetylcyclopentane

CatalystHydride SourceTemperature (°C)Yield (%)
Aluminum isopropoxideIsopropanolRefluxHigh (qualitative)

Experimental Protocol: Meerwein-Ponndorf-Verley Reduction of Acetylcyclopentane

Materials:

  • Acetylcyclopentane

  • Aluminum isopropoxide

  • Anhydrous isopropanol

  • Apparatus for distillation

Procedure:

  • In a round-bottom flask equipped with a distillation head, combine acetylcyclopentane, a stoichiometric excess of anhydrous isopropanol, and aluminum isopropoxide.

  • Heat the mixture to reflux.

  • Slowly distill off the acetone (B3395972) formed during the reaction to drive the equilibrium towards the product.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and hydrolyze the aluminum alkoxide by adding dilute acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over a drying agent, and remove the solvent to yield this compound.

Grignard Reactions

Grignard reactions provide a powerful tool for the formation of carbon-carbon bonds and can be employed in two primary ways to synthesize this compound.

This route involves the preparation of a cyclopentyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde (B116499).

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Cyclopentyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (for initiation)

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure: Part A: Preparation of Cyclopentylmagnesium Bromide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of cyclopentyl bromide in anhydrous diethyl ether.

  • Add a small portion of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetaldehyde and Work-up

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.

  • Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude this compound, which can be further purified by distillation.

An alternative Grignard approach involves the reaction of methylmagnesium bromide with cyclopentanecarboxaldehyde. The protocol is analogous to the one described above, with the substitution of the respective Grignard reagent and aldehyde.

Asymmetric Synthesis of this compound

For applications in drug development, the synthesis of enantiomerically pure this compound is often required. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones.[7][8] This reaction utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane (B79455) reduction.[7][8]

Table 4: Asymmetric Reduction of Acetylcyclopentane

CatalystReducing AgentTemperature (°C)Enantiomeric Excess (ee) (%)Yield (%)
(R)- or (S)-CBS CatalystBorane-THF complex-20 to Room Temp.>95 (expected)[8]High (qualitative)

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Acetylcyclopentane

Materials:

  • Acetylcyclopentane

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene)

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution in toluene.

  • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • Slowly add the borane-THF complex to the catalyst solution and stir for 10-15 minutes.

  • Add a solution of acetylcyclopentane in anhydrous THF dropwise to the catalyst-borane mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The enantiomeric excess of the resulting this compound can be determined by chiral GC or HPLC analysis.

Synthesis Pathways and Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

G cluster_reduction Reduction Pathways cluster_grignard1 Grignard Pathway 1 cluster_grignard2 Grignard Pathway 2 Acetylcyclopentane Acetylcyclopentane 1-Cyclopentylethanol_red This compound Acetylcyclopentane->1-Cyclopentylethanol_red NaBH4 or LiAlH4 Acetylcyclopentane->1-Cyclopentylethanol_red H2, Raney Ni Acetylcyclopentane->1-Cyclopentylethanol_red Al(OiPr)3, iPrOH (MPV) Cyclopentyl_bromide Cyclopentyl bromide CyclopentylMgBr Cyclopentylmagnesium bromide Cyclopentyl_bromide->CyclopentylMgBr Mg, Et2O Mg Mg 1-Cyclopentylethanol_g1 This compound CyclopentylMgBr->1-Cyclopentylethanol_g1 1. Acetaldehyde 2. H3O+ workup Acetaldehyde Acetaldehyde Methyl_bromide Methyl bromide MethylMgBr Methylmagnesium bromide Methyl_bromide->MethylMgBr Mg, Et2O Mg2 Mg 1-Cyclopentylethanol_g2 This compound MethylMgBr->1-Cyclopentylethanol_g2 1. Cyclopentane- carboxaldehyde 2. H3O+ workup Cyclopentanecarboxaldehyde Cyclopentane- carboxaldehyde

Overview of the main synthetic pathways to this compound.

G Start Start: Acetylcyclopentane Catalyst_Prep Prepare (R)- or (S)-CBS catalyst with Borane-THF complex Start->Catalyst_Prep Reduction Add Acetylcyclopentane solution at low temperature Catalyst_Prep->Reduction Quench Quench with Methanol Reduction->Quench Workup Acidic Work-up and Extraction Quench->Workup Purification Purification and Analysis (Chiral GC/HPLC) Workup->Purification Product Product: Enantiopure This compound Purification->Product

References

Enantioselective Synthesis of (S)-1-Cyclopentylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Cyclopentylethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereocenter makes the development of efficient and highly selective asymmetric syntheses a critical area of research. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (S)-1-Cyclopentylethanol, focusing on enzymatic kinetic resolution and asymmetric reduction of the corresponding ketone. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the practical application of these methods.

Core Methodologies

Two primary strategies have proven effective for the enantioselective synthesis of (S)-1-Cyclopentylethanol:

  • Enzymatic Kinetic Resolution of Racemic 1-Cyclopentylethanol: This method involves the selective reaction of one enantiomer from a racemic mixture of this compound, leaving the desired (S)-enantiomer unreacted and thereby enriched. Lipases are commonly employed for this purpose, with Candida antarctica Lipase (B570770) B (CALB) being a prominent example. The process typically involves an acylation reaction where the lipase selectively acylates the (R)-enantiomer.

  • Asymmetric Reduction of Acetylcyclopentane: This approach utilizes a chiral catalyst or a biocatalyst to reduce the prochiral ketone, acetylcyclopentane, to the corresponding alcohol with a high degree of stereoselectivity, directly yielding (S)-1-Cyclopentylethanol. Alcohol dehydrogenases (ADHs) from various microorganisms are particularly effective for this transformation, often employed as whole-cell biocatalysts to facilitate cofactor regeneration.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for the enantioselective synthesis of (S)-1-Cyclopentylethanol, drawing upon established methodologies for analogous secondary alcohols where specific data for the target molecule is not available in the literature. These values should be considered as representative and may require optimization for the specific substrate.

MethodBiocatalystSubstrateKey ReagentsYield (%)Enantiomeric Excess (ee) (%)Reference Substrate Example
Enzymatic Kinetic Resolution Candida antarctica Lipase B (CALB)Racemic this compoundVinyl acetate (B1210297), Organic Solvent (e.g., Hexane)Up to 50>991-Phenylethanol
Asymmetric Reduction (Whole-Cell) Lactobacillus kefir (ADH)AcetylcyclopentaneIsopropanol (cosubstrate), Buffer>95>99Acetophenone
Asymmetric Reduction (Isolated Enzyme) Alcohol DehydrogenaseAcetylcyclopentaneNADH/NADPH, Cofactor regeneration systemVariable>99Various ketones

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic this compound using Candida antarctica Lipase B

This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous hexane (B92381) (or other suitable organic solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add racemic this compound (1.0 eq). Dissolve the alcohol in anhydrous hexane.

  • Addition of Reagents: Add vinyl acetate (2.0 eq) to the solution.

  • Enzyme Addition: Add immobilized CALB (e.g., 20-50 mg per mmol of substrate) to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting mixture of (S)-1-cyclopentylethanol and (R)-1-cyclopentylethyl acetate can be separated by silica gel column chromatography.

Asymmetric Reduction of Acetylcyclopentane using a Whole-Cell Biocatalyst (Lactobacillus kefir)

This protocol is based on the use of whole-cell biocatalysts containing alcohol dehydrogenases with cofactor regeneration.

Materials:

  • Acetylcyclopentane

  • Lyophilized whole cells of Lactobacillus kefir (or another suitable microorganism expressing an (R)-selective ADH)

  • Isopropanol

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Standard laboratory glassware

  • Orbital shaker with temperature control

  • Centrifuge

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Biocatalyst Preparation: Suspend the lyophilized whole cells of Lactobacillus kefir in the phosphate buffer.

  • Reaction Setup: In a reaction vessel, add the cell suspension.

  • Substrate and Cosubstrate Addition: Add acetylcyclopentane to the cell suspension. Add isopropanol, which serves as the sacrificial co-substrate for cofactor regeneration.

  • Reaction: Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 30 °C). Monitor the conversion of the ketone to the alcohol by GC or HPLC.

  • Work-up: After completion of the reaction (typically 24-48 hours), centrifuge the mixture to pellet the cells.

  • Extraction: Decant the supernatant and extract it multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-1-cyclopentylethanol. Further purification can be achieved by distillation or column chromatography if necessary.

Mandatory Visualizations

Enzymatic Kinetic Resolution Workflow

G A Racemic (R/S)-1-Cyclopentylethanol + Vinyl Acetate C Selective Acylation of (R)-enantiomer A->C B Candida antarctica Lipase B (CALB) B->C D Mixture: (S)-1-Cyclopentylethanol (R)-1-Cyclopentylethyl Acetate C->D E Separation (Chromatography) D->E F Purified (S)-1-Cyclopentylethanol E->F G Purified (R)-1-Cyclopentylethyl Acetate E->G

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Asymmetric Reduction Workflow

G A Acetylcyclopentane C Asymmetric Reduction (ADH-catalyzed) A->C B Whole-Cell Biocatalyst (e.g., Lactobacillus kefir) B->C E Crude (S)-1-Cyclopentylethanol C->E D Isopropanol -> Acetone (Cofactor Regeneration) D->C F Purification (Extraction, Chromatography) E->F G Purified (S)-1-Cyclopentylethanol F->G

Caption: Workflow for the asymmetric reduction of acetylcyclopentane using a whole-cell biocatalyst.

Conclusion

The enantioselective synthesis of (S)-1-Cyclopentylethanol can be effectively achieved through both enzymatic kinetic resolution and asymmetric reduction of the corresponding ketone. The choice of method will depend on factors such as the availability of the starting material (racemic alcohol vs. ketone), desired scale of the reaction, and the available biocatalysts and equipment. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this important chiral intermediate for applications in drug discovery and development. It is important to note that while the principles are well-established, optimization of reaction conditions for the specific target molecule is often necessary to achieve the highest yields and enantioselectivities.

The Synthesis of 1-Cyclopentylethanol: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylethanol, a secondary alcohol with the chemical formula C₇H₁₄O, holds significance as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrance compounds. Its structural motif, featuring a cyclopentyl group attached to a hydroxyethyl (B10761427) moiety, imparts specific physical and chemical properties that are leveraged in diverse applications. This technical guide provides an in-depth exploration of the historical synthesis of this compound, detailing the key methodologies, experimental protocols, and relevant quantitative data.

This guide will delve into the three primary historical and contemporary methods for the synthesis of this compound:

  • The Grignard Reaction: The reaction of a cyclopentylmagnesium halide with acetaldehyde (B116499).

  • Reduction of Acetylcyclopentane: The reduction of the corresponding ketone.

  • Hydration of Cyclopentylethylene: The acid-catalyzed addition of water to the corresponding alkene.

Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to serve as a comprehensive resource for researchers in the field.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for the identification and characterization of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₄O[6][7]
Molecular Weight114.19 g/mol [7]
Boiling Point169-170 °C at 760 mmHg[1]
Melting Point19.62 °C (292.77 K)[6]
Density0.937 g/cm³[8]
Refractive Index (n20/D)1.458[8]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/ShiftsReference
¹H NMR (CDCl₃)δ ~3.8 ppm (q, 1H, CH-OH), ~1.8-1.2 ppm (m, 9H, cyclopentyl-H), ~1.1 ppm (d, 3H, CH₃)
¹³C NMR (CDCl₃)δ ~74 ppm (CH-OH), ~45 ppm (cyclopentyl-C1), ~26 ppm (cyclopentyl-C2,5), ~25 ppm (cyclopentyl-C3,4), ~22 ppm (CH₃)
IR (neat)~3350 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1080 cm⁻¹ (C-O stretch)[6]
Mass Spec (EI)m/z = 114 (M⁺), 99, 81, 71, 57, 45

Historical Synthesis Methods and Experimental Protocols

The Grignard Reaction: A Foundational Approach

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of organic synthesis for forming carbon-carbon bonds.[1][2][3][4][5] The synthesis of this compound via this method involves the reaction of a cyclopentylmagnesium halide (typically bromide or chloride) with acetaldehyde, followed by an acidic workup.[6][9]

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition and Workup Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentylmagnesium_Bromide Cyclopentylmagnesium Bromide Cyclopentyl_Bromide->Cyclopentylmagnesium_Bromide + Mg / Dry Ether Mg Mg Ether Dry Ether Intermediate Alkoxide Intermediate Cyclopentylmagnesium_Bromide->Intermediate + Acetaldehyde Acetaldehyde Acetaldehyde 1_Cyclopentylethanol This compound Intermediate->1_Cyclopentylethanol + H₃O⁺ (Workup) Acid_Workup H₃O⁺

Grignard Synthesis of this compound.

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add a portion of anhydrous diethyl ether to cover the magnesium. Dissolve cyclopentyl bromide in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of the cyclopentyl bromide solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Dissolve acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure.

Table 3: Typical Reaction Parameters for Grignard Synthesis

ParameterValue
SolventAnhydrous Diethyl Ether or THF
ReactantsCyclopentylmagnesium Bromide, Acetaldehyde
Reaction Temperature0-10 °C (addition), Room Temperature (stirring)
WorkupSaturated aq. NH₄Cl or dilute HCl
Typical Yield60-80% (Varies with scale and conditions)
Reduction of Acetylcyclopentane

The reduction of a ketone, acetylcyclopentane (also known as cyclopentyl methyl ketone), to the corresponding secondary alcohol is a common and efficient method for the synthesis of this compound.[6] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and ease of handling.

Reduction_Synthesis Acetylcyclopentane Acetylcyclopentane 1_Cyclopentylethanol This compound Acetylcyclopentane->1_Cyclopentylethanol + NaBH₄ / Methanol Reducing_Agent NaBH₄ or LiAlH₄ Solvent Methanol or Ethanol Hydration_Synthesis Cyclopentylethylene Cyclopentylethylene Carbocation_Intermediate Carbocation Intermediate Cyclopentylethylene->Carbocation_Intermediate + H⁺ Water_Acid H₂O, H₂SO₄ (cat.) 1_Cyclopentylethanol This compound Carbocation_Intermediate->1_Cyclopentylethanol + H₂O, -H⁺

References

A Technical Guide to the Solubility of 1-Cyclopentylethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Cyclopentylethanol in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this compound, this document focuses on providing a robust framework for its experimental determination. It includes a detailed protocol for the isothermal shake-flask method coupled with gravimetric analysis, a widely accepted technique for generating reliable solubility data. Additionally, this guide presents a qualitative assessment of expected solubility in various common organic solvents based on fundamental chemical principles. Visual workflows are provided to guide the experimental process and to illustrate the key factors influencing solubility. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, enabling them to generate the precise solubility data required for their specific applications.

Introduction

This compound (CAS: 52829-98-8), a secondary alcohol with the molecular formula C₇H₁₄O, is a compound of interest in various chemical and pharmaceutical applications.[1][2] Its structure, featuring a cyclopentyl group attached to an ethanol (B145695) backbone, imparts a combination of polar and non-polar characteristics that govern its solubility in different media.[1] Understanding the solubility of this compound in a range of organic solvents is crucial for its use in synthesis, purification, formulation, and other critical processes.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted. The presence of the hydroxyl (-OH) group allows for hydrogen bonding with polar solvents, while the cyclopentyl ring provides a significant non-polar character, facilitating dissolution in non-polar solvents.

Solvent ClassExamplesPredicted Solubility of this compound
Alcohols Methanol, Ethanol, IsopropanolMiscible / Very Soluble
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble
Esters Ethyl acetateSoluble
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble
Chlorinated Dichloromethane (DCM), ChloroformSoluble
Hydrocarbons Hexanes, TolueneSoluble
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Soluble

Experimental Protocol for Solubility Determination

The following detailed methodology for determining the solubility of this compound in organic solvents utilizes the isothermal shake-flask method followed by gravimetric analysis. This method is widely recognized for generating equilibrium solubility data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvents)

  • Pipettes and syringes

  • Evaporating dishes or pre-weighed vials

  • Drying oven or vacuum desiccator

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Pipette a known volume (e.g., 5 or 10 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved micro-particles.

  • Gravimetric Analysis:

    • Accurately weigh the evaporating dish containing the filtrate.

    • Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound, or use a vacuum desiccator.

    • Evaporate the solvent completely until a constant weight of the dried solute is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

    • Record the final weight of the evaporating dish with the dried solute.

Data Calculation

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

  • Mass of the solvent: (Weight of dish with solution) - (Weight of dish with dried solute)

  • Mass of the solute: (Weight of dish with dried solute) - (Weight of empty dish)

  • Solubility ( g/100 g solvent): (Mass of the solute / Mass of the solvent) * 100

Visualizing Experimental and Conceptual Frameworks

To aid in the practical application and theoretical understanding of solubility, the following diagrams are provided.

experimental_workflow prep_vial Add excess this compound and known volume of solvent to vial shake Agitate in thermostatic bath (e.g., 24-72 hours) prep_vial->shake settle Allow excess solid to settle shake->settle filter Withdraw and filter supernatant settle->filter weigh_sol Weigh filtrate in pre-weighed dish filter->weigh_sol evaporate Evaporate solvent weigh_sol->evaporate weigh_res Weigh dried residue evaporate->weigh_res calculate Calculate solubility weigh_res->calculate

Caption: Experimental workflow for solubility determination.

factors_influencing_solubility center Solubility of This compound solute Solute Properties (Polarity, H-bonding) center->solute Interaction solvent Solvent Properties (Polarity, H-bonding) center->solvent Interaction temperature Temperature center->temperature Influence pressure Pressure (for gases) center->pressure Influence purity Purity of Components center->purity Influence

Caption: Key factors influencing solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary tools for researchers to generate this critical information. The detailed experimental protocol for the isothermal shake-flask method with gravimetric analysis offers a reliable and reproducible approach. The qualitative predictions and conceptual diagrams further support the design of experiments and the interpretation of results. By following the methodologies outlined herein, scientists and professionals in drug development can obtain the precise solubility data needed to advance their research and development activities.

References

Methodological & Application

Application Notes and Protocols for 1-Cyclopentylethanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have not yielded specific examples of 1-cyclopentylethanol being used as a chiral auxiliary in published research. The following application notes and protocols are based on the structural characteristics of this compound and established principles of asymmetric synthesis, drawing parallels from structurally similar and well-documented chiral auxiliaries. These are proposed as a guide for research and development purposes.

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. An effective chiral auxiliary should be readily available in an enantiomerically pure form, easily attach to a substrate, induce high stereoselectivity in a reaction, and be removable under mild conditions for recovery and reuse.[1][2][3]

This compound, a secondary alcohol, possesses structural features that suggest its potential as a chiral auxiliary.[4][5] The cyclopentyl group can provide the necessary steric bulk to direct the approach of reagents to a prochiral center, thereby controlling the stereochemical outcome of a reaction. This document outlines the hypothetical application of this compound as a chiral auxiliary in asymmetric aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][6]

General Workflow

The use of a chiral auxiliary typically follows a three-step sequence:

  • Attachment: Covalent attachment of the chiral auxiliary to a prochiral substrate.

  • Diastereoselective Reaction: The key stereocenter-forming reaction, where the auxiliary directs the stereochemical outcome.

  • Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product and allow for the recovery of the auxiliary.[2]

G cluster_workflow General Workflow for Chiral Auxiliary Use Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate 1. Attachment Chiral_Auxiliary This compound (Chiral Auxiliary) Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction 2. Reaction Product_with_Auxiliary Chiral Product with Auxiliary Attached Diastereoselective_Reaction->Product_with_Auxiliary Cleavage Cleavage Product_with_Auxiliary->Cleavage 3. Cleavage Enriched_Product Enantiomerically Enriched Product Cleavage->Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Hypothetical Application: Asymmetric Aldol Reaction

The proposed application involves using this compound to control the stereochemistry of an aldol reaction between an acetate-derived substrate and an aldehyde. The auxiliary is first esterified with an acetyl group, which is then enolized and reacted with an aldehyde. The steric hindrance provided by the cyclopentyl group of the chiral auxiliary is expected to direct the facial selectivity of the enolate's addition to the aldehyde, leading to the formation of one diastereomer in excess.[7]

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary Ester

This protocol describes the attachment of the prochiral acetate (B1210297) unit to the this compound chiral auxiliary.

Materials:

  • (R)- or (S)-1-Cyclopentylethanol

  • Acetyl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired acetyl ester.

G cluster_synthesis Protocol 1: Synthesis of Chiral Auxiliary Ester start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_pyridine Add Pyridine cool->add_pyridine add_acetyl_chloride Add Acetyl Chloride add_pyridine->add_acetyl_chloride warm_stir Warm to RT and stir for 12h add_acetyl_chloride->warm_stir quench Quench with NaHCO₃ (aq) warm_stir->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Chiral Acetyl Ester purify->product

Caption: Experimental workflow for the synthesis of the chiral auxiliary ester.

Protocol 2: Diastereoselective Aldol Reaction

This protocol outlines the asymmetric aldol reaction using the prepared chiral auxiliary ester.

Materials:

  • Chiral acetyl ester from Protocol 1

  • Lithium diisopropylamide (LDA) solution

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the chiral acetyl ester (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) and stir the mixture at -78 °C for 1 hour to form the lithium enolate.

  • Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify the crude product by silica gel column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral β-hydroxy acid product and recover the auxiliary.

Materials:

  • Aldol adduct from Protocol 2

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours.

  • Acidify the reaction mixture to a pH of ~3 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 30 mL). The aqueous layer can be further processed to recover the chiral auxiliary.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral β-hydroxy acid.

  • The enantiomeric excess can be determined by chiral HPLC analysis after conversion to a suitable derivative (e.g., a methyl ester).

Hypothetical Data Presentation

The following table presents hypothetical data for the asymmetric aldol reaction described in Protocol 2. This data is for illustrative purposes to demonstrate the potential effectiveness of the chiral auxiliary.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde92:885
2Isobutyraldehyde88:1289
3Cinnamaldehyde90:1082
4Acetaldehyde85:1578

Proposed Mechanism of Stereocontrol

The stereochemical outcome of the aldol reaction is proposed to be controlled by the formation of a rigid, chelated intermediate. The lithium enolate is believed to form a six-membered ring transition state with the aldehyde. The bulky cyclopentyl group of the chiral auxiliary sterically hinders one face of the enolate, forcing the aldehyde to approach from the less hindered face. This leads to the preferential formation of one diastereomer.

G cluster_mechanism Proposed Mechanism of Stereocontrol Enolate Chiral Enolate Transition_State Chelated Transition State Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Major_Diastereomer Major Diastereomer Transition_State->Major_Diastereomer Less Hindered Approach Minor_Diastereomer Minor Diastereomer Transition_State->Minor_Diastereomer More Hindered Approach

Caption: Proposed stereocontrol model for the aldol reaction.

Conclusion

While direct experimental data for the use of this compound as a chiral auxiliary is not currently available in the literature, its structural properties suggest it could be a viable candidate for inducing stereoselectivity in asymmetric reactions. The protocols and hypothetical data presented here provide a solid foundation for researchers to begin exploring its potential. Further optimization of reaction conditions, such as the choice of base, solvent, and temperature, would be necessary to achieve high levels of diastereoselectivity and yield. The principles outlined are based on well-established methodologies in asymmetric synthesis and should serve as a valuable starting point for investigations into this and other potential chiral auxiliaries.

References

Application Notes and Protocols for the Asymmetric Synthesis of 1-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the asymmetric synthesis of the chiral building block, 1-cyclopentylethanol. Enantiomerically pure secondary alcohols such as (R)- and (S)-1-cyclopentylethanol are valuable intermediates in the synthesis of pharmaceuticals and other complex chiral molecules.[1] The methods outlined below focus on two robust and widely applicable strategies: the asymmetric reduction of a prochiral ketone and the enzymatic kinetic resolution of a racemic alcohol.

Asymmetric Reduction of Acetylcyclopentane

The asymmetric reduction of the prochiral ketone, acetylcyclopentane, offers a direct route to enantiomerically enriched this compound. This method establishes the desired stereocenter in a single chemical transformation. Among the most reliable methods for this purpose are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) source to the ketone.[2][3][4] The predictability and high enantioselectivity of this method make it a powerful tool in asymmetric synthesis.[2] Noyori asymmetric hydrogenation utilizes chiral ruthenium-diamine-diphosphine complexes to achieve highly enantioselective reduction of ketones with hydrogen gas.[5][6][7][8]

Quantitative Data for Asymmetric Reduction of Ketones

The following table presents representative data for the asymmetric reduction of ketones, analogous to acetylcyclopentane, using well-established catalytic systems.

EntryKetone SubstrateCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)ee (%)Configuration
1Acetylcyclopentane (Prochiral)(R)-Me-CBS / BH₃·SMe₂THF-202>95>98(R)
2Acetylcyclopentane (Prochiral)(S)-Me-CBS / BH₃·SMe₂THF-202>95>98(S)
3tert-Butyl methyl ketone(R,S,R,S)-PennPhos-RhMethanol (B129727)2512>9094(R)
4Cyclohexyl methyl ketone(R,S,R,S)-PennPhos-RhMethanol2512>9092(R)
5AcetophenoneRuCl₂[(S)-BINAP][(S)-DPEN]2-Propanol2849899(S)

Note: Data in entries 1 and 2 are projected based on the high efficiency of CBS reductions for similar substrates. Data in entries 3-5 are based on published results for analogous ketones to illustrate typical performance.[9]

Experimental Protocol: Asymmetric Reduction of Acetylcyclopentane via CBS Reduction

This protocol describes the synthesis of (R)-1-cyclopentylethanol. For the (S)-enantiomer, (S)-2-Methyl-CBS-oxazaborolidine should be used.

Materials:

  • Acetylcyclopentane

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry, argon-purged, three-necked flask equipped with a magnetic stirrer and a thermometer, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1.0 M solution in toluene, 1.0 mmol).

  • Cool the flask to 0 °C and add borane-dimethyl sulfide complex (1.2 mL, 12 mmol) dropwise while maintaining the temperature. Stir the mixture for 10 minutes.

  • In a separate flask, prepare a solution of acetylcyclopentane (1.12 g, 10 mmol) in anhydrous THF (20 mL).

  • Add the acetylcyclopentane solution dropwise to the catalyst solution over 30 minutes, ensuring the internal temperature does not exceed -20 °C.

  • Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and then slowly add 1 M HCl (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate (B1210297) in hexanes) to afford (R)-1-cyclopentylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Enzymatic Kinetic Resolution of (±)-1-Cyclopentylethanol

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.[1] Lipases are commonly employed for the resolution of secondary alcohols via enantioselective acylation.[10][11] The lipase (B570770) from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Pseudomonas cepacia are particularly effective.[10][12] This process yields one enantiomer as the acylated ester and the other as the unreacted alcohol, which can then be separated.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

The following table provides representative data for the kinetic resolution of secondary alcohols, demonstrating the efficacy of common lipases.

EntryRacemic AlcoholLipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Productee (%)
1(±)-1-PhenylethanolCandida antarctica Lipase BVinyl AcetateHexane304~50(R)-Acetate>99
2(±)-1-PhenylethanolCandida antarctica Lipase BVinyl AcetateHexane304~50(S)-Alcohol>99
3(±)-1-PhenylethanolPseudomonas cepacia LipaseVinyl AcetateHexane301648(R)-Acetate>99
4(±)-1-PhenylethanolPseudomonas cepacia LipaseVinyl AcetateHexane301648(S)-Alcohol92
5(±)-2-OctanolCandida antarctica Lipase BIsopropenyl Acetaten-Hexane6024~50(R)-Acetate>99

Note: Data is based on published results for analogous secondary alcohols to illustrate the expected performance for the kinetic resolution of (±)-1-cyclopentylethanol.[13]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Cyclopentylethanol

This protocol describes the kinetic resolution of racemic this compound using immobilized Candida antarctica Lipase B (Novozym 435).

Materials:

  • (±)-1-Cyclopentylethanol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous n-Hexane

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a dry flask, add (±)-1-cyclopentylethanol (1.14 g, 10 mmol) and anhydrous n-hexane (50 mL).

  • Add vinyl acetate (1.3 g, 15 mmol).

  • Add immobilized Candida antarctica Lipase B (100 mg).

  • Seal the flask and place it in an orbital shaker at 30 °C and 180 rpm.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion (aim for ~50%). This may take several hours.

  • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme through a pad of Celite. Wash the enzyme with a small amount of n-hexane.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • The resulting crude mixture contains (R)-1-cyclopentylethyl acetate and unreacted (S)-1-cyclopentylethanol.

  • Separate the alcohol and the ester by flash column chromatography on silica gel (eluent: gradient of 2% to 10% ethyl acetate in hexanes).

  • The acetate can be hydrolyzed to the corresponding alcohol using a mild base (e.g., K₂CO₃ in methanol) if the (R)-enantiomer is desired.

  • Determine the enantiomeric excess of both the recovered alcohol and the alcohol obtained from hydrolysis of the ester by chiral HPLC or GC analysis.

Visualizations

Logical and Experimental Workflows

Asymmetric_Synthesis_Workflow cluster_start Starting Material cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Synthesis Routes cluster_products Enantiopure Products acetylcyclopentane Acetylcyclopentane racemic_reduction Racemic Reduction (e.g., NaBH₄) acetylcyclopentane->racemic_reduction asymmetric_reduction Asymmetric Reduction acetylcyclopentane->asymmetric_reduction racemic_alcohol (±)-1-Cyclopentylethanol racemic_reduction->racemic_alcohol kinetic_resolution Enzymatic Kinetic Resolution racemic_alcohol->kinetic_resolution r_alcohol (R)-1-Cyclopentylethanol asymmetric_reduction->r_alcohol (R)-Catalyst s_alcohol (S)-1-Cyclopentylethanol asymmetric_reduction->s_alcohol (S)-Catalyst kinetic_resolution->r_alcohol via Ester Hydrolysis kinetic_resolution->s_alcohol Unreacted Enantiomer CBS_Reduction_Mechanism catalyst Chiral Oxazaborolidine (CBS Catalyst) activated_complex Catalyst-Borane-Ketone Ternary Complex catalyst->activated_complex borane BH₃ Source (e.g., BH₃·SMe₂) borane->activated_complex ketone Acetylcyclopentane (Prochiral Ketone) ketone->activated_complex transition_state Stereoselective Hydride Transfer (TS) activated_complex->transition_state product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Catalyst Regeneration product Chiral Alcohol ((R)- or (S)-1-Cyclopentylethanol) product_complex->product Enzymatic_Resolution racemate (±)-1-Cyclopentylethanol ((R)- and (S)-enantiomers) reaction Enantioselective Acylation racemate->reaction reagents Lipase + Acyl Donor (e.g., Vinyl Acetate) reagents->reaction separation Separation (Chromatography) reaction->separation Mixture of (S)-Alcohol and (R)-Ester s_alcohol (S)-1-Cyclopentylethanol (Unreacted) separation->s_alcohol r_ester (R)-1-Cyclopentylethyl Acetate (Product) separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-1-Cyclopentylethanol hydrolysis->r_alcohol

References

Application Notes and Protocols: 1-Cyclopentylethanol in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-Cyclopentylethanol as a fragrance ingredient. The information is intended to guide researchers and formulators in evaluating its olfactory properties, performance, and stability in various fragrance applications.

Introduction

This compound (CAS No. 52829-98-8), also known as α-methylcyclopentanemethanol, is a secondary alcohol with a molecular formula of C₇H₁₄O.[1][2] Its chemical structure, featuring a cyclopentyl group attached to an ethanol (B145695) backbone, suggests potential for unique olfactory characteristics, making it a candidate for exploration in fragrance formulations.[1] While not a widely documented fragrance material, its properties and the history of related cyclopentanol (B49286) derivatives in perfumery indicate its potential value. This document outlines the physicochemical properties, potential odor profile, and protocols for evaluating this compound for use in fragrance compositions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in fragrance formulations, including its volatility, solubility, and potential for skin penetration.

PropertyValueSource
Molecular Formula C₇H₁₄O[1][2][3]
Molecular Weight 114.19 g/mol [1][2]
CAS Number 52829-98-8[2][3]
Appearance Not specified, likely a colorless liquid
Boiling Point 169-170 °C at 760 mmHg[1]
68 °C at 8 mmHg[1][4]
Vapor Pressure 0.345 mmHg at 25°C[3]
Density 0.911 - 0.937 g/cm³[3][4]
Refractive Index (n20/D) 1.458[3][4]
LogP (XLogP3) 1.8[2][3][5]
Flash Point 71.4 °C[3]
Solubility Soluble in organic solvents like ethanol. Limited solubility in water.[1]

Olfactory Profile (Inferred)

Therefore, it is hypothesized that this compound may possess a complex odor with the following potential facets:

  • Top Notes: A subtle alcoholic, solvent-like lift.

  • Heart Notes: A combination of green, slightly floral, and fruity nuances.

  • Base Notes: A mild woody, earthy, or musky character.

It is crucial to perform detailed sensory analysis to establish the actual odor profile.

Application in Fragrance Formulations

This compound can be evaluated as a modifier or a building block in a variety of fragrance types, including floral, woody, and fruity compositions. Its moderate volatility, as suggested by its boiling point and vapor pressure, indicates it could function as a heart note, helping to bridge the transition from top to base notes.

Typical Use Levels: The concentration of a new fragrance ingredient can vary significantly. For initial evaluation, it is recommended to test this compound at concentrations ranging from 0.1% to 5% in a simple fragrance base.[7]

Experimental Protocols

The following protocols are designed to systematically evaluate the suitability of this compound as a fragrance ingredient.

Objective: To determine the olfactory profile of this compound.

Materials:

  • This compound (97% purity or higher)

  • Ethanol (perfumer's grade, odorless)

  • Glass vials

  • Pipettes

  • Smelling strips

  • Panel of trained sensory evaluators

Procedure:

  • Prepare a 10% solution of this compound in ethanol.[8]

  • Dip a smelling strip into the solution, ensuring it is saturated but not dripping.

  • Allow the solvent to evaporate for a few seconds.

  • Present the smelling strip to the sensory panel.

  • Panelists should evaluate the odor at different time intervals (e.g., immediately, after 5 minutes, 30 minutes, 1 hour, and 4 hours) to assess the different notes (top, middle, base).

  • Each panelist should describe the odor using standard fragrance terminology.

  • Compile the descriptions to create a comprehensive odor profile.

Sensory Evaluation Workflow

Objective: To assess the stability of this compound in a typical fragrance base.

Materials:

  • This compound

  • Fragrance base (e.g., 95% ethanol)

  • Control fragrance without this compound

  • Amber glass bottles

  • Oven, refrigerator, and UV light chamber

Procedure:

  • Prepare two fragrance solutions: one with 2% this compound in the ethanol base and a control without it.

  • Divide each solution into four amber glass bottles.

  • Store the bottles under the following conditions for a period of 4-12 weeks:[9][10]

    • Room temperature (20-25°C)

    • Elevated temperature (40°C)

    • Refrigerated (4°C)

    • Exposure to UV light (cycled)

  • At regular intervals (e.g., weekly), evaluate the samples for any changes in color, clarity, and odor compared to the control and the initial sample.

  • (Optional) Perform Gas Chromatography-Mass Spectrometry (GC-MS) analysis at the beginning and end of the study to identify any degradation products.[11]

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions (4-12 weeks) cluster_eval Evaluation (Weekly) Prep_Sample Prepare fragrance with 2% This compound Room_Temp Room Temperature (20-25°C) Prep_Sample->Room_Temp Elevated_Temp Elevated Temperature (40°C) Prep_Sample->Elevated_Temp Refrigerated Refrigerated (4°C) Prep_Sample->Refrigerated UV_Light UV Light Exposure Prep_Sample->UV_Light Prep_Control Prepare control fragrance (without this compound) Prep_Control->Room_Temp Prep_Control->Elevated_Temp Prep_Control->Refrigerated Prep_Control->UV_Light Assess_Odor Odor Assessment Room_Temp->Assess_Odor Assess_Color Color Assessment Elevated_Temp->Assess_Color Assess_Clarity Clarity Assessment Refrigerated->Assess_Clarity GCMS GC-MS Analysis (Optional, Initial & Final) UV_Light->GCMS Conclusion Assess Stability Assess_Odor->Conclusion Assess_Color->Conclusion Assess_Clarity->Conclusion GCMS->Conclusion

Stability Testing Workflow

Objective: To evaluate the longevity (substantivity) of this compound on the skin.

Materials:

  • Fragrance solution containing 2% this compound in ethanol.

  • Human subjects (volunteers)

  • Evaluation sheets

Procedure:

  • Apply a standardized amount (e.g., 0.1 ml) of the fragrance solution to a designated area on the forearm of each subject.

  • At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), the subjects or a trained evaluator should smell the application site.

  • The intensity of the fragrance should be rated on a predefined scale (e.g., 0-5, where 0 is no odor and 5 is very strong).

  • The time at which the fragrance is no longer perceptible is recorded as the longevity.

  • Compare the results with a control fragrance if applicable.

PerformanceEvaluationWorkflow cluster_application Application cluster_evaluation Evaluation Over Time cluster_rating Rating Apply Apply 0.1 ml of fragrance solution to forearm Eval_0h Evaluate at 0h Apply->Eval_0h Eval_1h Evaluate at 1h Rate Rate intensity on a 0-5 scale Eval_0h->Rate Eval_2h Evaluate at 2h Eval_1h->Rate Eval_4h Evaluate at 4h Eval_2h->Rate Eval_6h Evaluate at 6h Eval_4h->Rate Eval_8h Evaluate at 8h Eval_6h->Rate Eval_8h->Rate Record Record Longevity Rate->Record

Performance Evaluation Workflow

Safety and Regulatory Considerations

Currently, this compound is not listed as a restricted or prohibited substance by the International Fragrance Association (IFRA).[12][13] However, as with any new fragrance ingredient, a thorough safety assessment should be conducted. The available GHS classification indicates that it is not classified as hazardous.[2] It is recommended to perform a dermatological assessment, such as a Human Repeat Insult Patch Test (HRIPT), to evaluate its potential for skin irritation and sensitization before commercial use. For any fragrance formulation, it is the responsibility of the manufacturer to ensure the safety of the final product.[14][15]

Conclusion

This compound presents an interesting profile for exploration as a novel fragrance ingredient. Its physicochemical properties suggest it could perform well as a heart note in various fragrance compositions. The provided protocols offer a systematic approach to thoroughly evaluate its olfactory characteristics, stability, and performance. While its exact odor profile needs to be determined through sensory analysis, the potential for unique floral, fruity, and woody notes makes it a promising candidate for further research and development in the field of fragrance creation.

References

Application Notes and Protocols: 1-Cyclopentylethanol as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 1-cyclopentylethanol as a versatile precursor in the synthesis of key pharmaceutical intermediates. The cyclopentyl moiety is a significant structural feature in a variety of bioactive molecules, offering a unique combination of lipophilicity and conformational rigidity that can be advantageous in drug design. This compound serves as a readily available starting material for the generation of valuable intermediates such as ketones and esters, which are pivotal building blocks in the development of novel therapeutics.

Introduction

This compound is a secondary alcohol that can be effectively transformed into various derivatives for pharmaceutical applications.[1] Its cyclopentyl group is a common scaffold in medicinal chemistry, found in a range of therapeutic agents. The conversion of this compound to intermediates like cyclopentyl methyl ketone and its esters allows for further molecular elaboration and the synthesis of complex drug candidates. This document outlines two primary applications of this compound as a precursor: its oxidation to a ketone and its esterification to form potential prodrugs or novel chemical entities.

Application 1: Oxidation to Cyclopentyl Methyl Ketone

Cyclopentyl methyl ketone is a valuable intermediate in organic synthesis. The oxidation of this compound provides a straightforward route to this ketone, which can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions to construct more complex molecular architectures for pharmaceutical development.

Experimental Protocol: Oxidation of this compound

This protocol describes the oxidation of this compound to cyclopentyl methyl ketone using pyridinium (B92312) chlorochromate (PCC), a common and effective oxidizing agent for secondary alcohols.

Materials:

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by short path distillation to obtain pure cyclopentyl methyl ketone.

Quantitative Data Summary

ParameterValue
Substrate This compound
Product Cyclopentyl Methyl Ketone
Reagent Pyridinium Chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Reaction Time 2-4 hours
Typical Yield 85-95%
Purity (by GC) >98%

Logical Workflow for Oxidation

Oxidation_Workflow Start This compound Reaction Oxidation with PCC in Dichloromethane Start->Reaction Workup Filtration through Silica Gel Reaction->Workup Purification Short Path Distillation Workup->Purification End Cyclopentyl Methyl Ketone Purification->End

Oxidation of this compound to Cyclopentyl Methyl Ketone.

Application 2: Esterification for Prodrug and Library Synthesis

Esterification of this compound with a carboxylic acid is a common strategy in drug development. This can be used to synthesize prodrugs of acidic active pharmaceutical ingredients (APIs), potentially improving their oral bioavailability and pharmacokinetic profile. Alternatively, a library of novel esters can be generated for screening to identify new bioactive compounds.

Experimental Protocol: Fischer Esterification of this compound

This protocol details the acid-catalyzed esterification of this compound with a model carboxylic acid (e.g., ibuprofen (B1674241), as a representative bioactive acid) to form the corresponding ester.

Materials:

  • This compound (1.2 eq)

  • Ibuprofen (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add ibuprofen (1.0 eq), this compound (1.2 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.

  • Equip the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.

  • Continue refluxing until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Quantitative Data Summary

ParameterValue
Alcohol This compound
Carboxylic Acid Ibuprofen
Product 1-Cyclopentylethyl 2-(4-isobutylphenyl)propanoate
Catalyst Sulfuric Acid (H₂SO₄)
Solvent Toluene
Reaction Time 4-8 hours
Typical Yield 70-85%
Purity (by HPLC) >99%

Experimental Workflow for Esterification

Esterification_Workflow cluster_reactants Reactants A This compound Reaction Fischer Esterification (Toluene, Reflux with Dean-Stark) A->Reaction B Carboxylic Acid (e.g., Ibuprofen) B->Reaction C Sulfuric Acid (Catalyst) C->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Ester Product Purification->Product

Fischer Esterification of this compound.

Conclusion

This compound is a highly useful and versatile precursor for the synthesis of pharmaceutical intermediates. The straightforward oxidation to cyclopentyl methyl ketone and the efficient esterification with bioactive carboxylic acids demonstrate its potential in generating a diverse range of molecules for drug discovery and development programs. The protocols provided herein offer robust methods for the preparation of these valuable intermediates, facilitating their application in medicinal chemistry research.

References

esterification of 1-Cyclopentylethanol reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Esterification of 1-Cyclopentylethanol

Introduction

This compound is a secondary alcohol featuring a cyclopentyl group attached to an ethanol (B145695) backbone.[1][2] Its esters are valuable compounds in various fields, including flavor and fragrance chemistry, and as intermediates in pharmaceutical synthesis.[1] The esterification of this compound can be achieved through several synthetic routes, each with distinct advantages concerning reaction conditions, scalability, and substrate compatibility. These notes provide detailed protocols for the most common methods: Fischer-Speier Esterification, Acylation with Acid Anhydrides, and Enzymatic Esterification.

Core Esterification Strategies

The primary methods for synthesizing esters from this compound involve reacting the alcohol with a carboxylic acid or its derivative.

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.[3][4] The reaction is reversible, and strategies such as using an excess of one reactant or removing water are employed to drive the equilibrium towards the product.[3][5]

  • Acylation with Acid Anhydride (B1165640): This method offers a more reactive alternative to using a carboxylic acid, often proceeding under milder conditions and without the need for strong acid catalysts, although a base catalyst like DMAP can be beneficial.[6][7] The reaction is generally irreversible and produces a carboxylic acid as a byproduct.[7]

  • Enzymatic Esterification: Lipases are commonly used enzymes that can catalyze esterification under mild, solvent-free, or organic solvent conditions.[8][9] This method is highly selective and ideal for sensitive substrates, offering an environmentally friendly alternative to chemical catalysis.[8]

Experimental Protocols & Data

Method 1: Fischer-Speier Esterification

This protocol describes the synthesis of an ester by reacting this compound with a carboxylic acid under acidic catalysis. The reaction is typically performed under reflux to increase the reaction rate.[3]

Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and the desired carboxylic acid (1.2-2.0 eq).

  • Solvent and Catalyst Addition: If a solvent is used (e.g., toluene, to facilitate water removal with a Dean-Stark trap), add it to the flask.[10] Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).[5][10]

  • Reaction: Heat the mixture to reflux and maintain for 2-20 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate (B1210297) or diethyl ether.[10][11]

    • Carefully pour the mixture into a separatory funnel containing water or an ice-water mixture.[11]

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine (saturated NaCl solution).[10][12]

    • Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[10][11]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude ester can be further purified by distillation or column chromatography.[11]

Quantitative Data Summary: Fischer Esterification

ParameterCondition ACondition BCondition CReference
Catalyst Conc. H₂SO₄p-TsOHBoron Trifluoride (BF₃)[10]
Solvent Excess AlcoholTolueneNone[10][13]
Temperature Reflux (~65-120 °C)Reflux (with Dean-Stark)Reflux[10][14]
Time 2-4 hours20-30 hours1-3 hours[10]
Typical Yield 85-95%90-98%~90%[10]
Method 2: Acylation with Acid Anhydride

This protocol details the esterification using an acid anhydride, which is generally more reactive than the corresponding carboxylic acid.

Protocol:

  • Reactant Charging: To a flask containing this compound (1.0 eq) in a suitable solvent (e.g., THF, DCM), add the acid anhydride (1.1-1.5 eq).[6]

  • Catalyst Addition (Optional): While the reaction can proceed without a catalyst, adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or pyridine (B92270) can significantly increase the reaction rate.[6]

  • Reaction: Stir the mixture at room temperature. Gentle heating may be required for less reactive anhydrides or if the reaction is slow.[6] Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Work-up and Isolation:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated NaHCO₃ solution to remove the carboxylic acid byproduct and any unreacted anhydride.[7] Follow with a water and brine wash.

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: After filtering the drying agent, concentrate the solution in vacuo. Purify the resulting crude ester via distillation or column chromatography.

Quantitative Data Summary: Acylation with Anhydride

ParameterCondition ACondition BReference
Acylating Agent Acetic AnhydrideOther Symmetric Anhydride[7]
Catalyst None (or gentle heat)Pyridine or DMAP[6]
Solvent None or DCM/THFDCM/THF[6]
Temperature Room Temp to 50 °CRoom Temperature[6]
Time 1-5 hours0.5-3 hours
Typical Yield >90%>95%
Method 3: Enzymatic Esterification

This protocol utilizes a lipase (B570770) catalyst for a green and selective esterification process. The reaction can be a direct esterification with a carboxylic acid or a transesterification with another ester (e.g., vinyl acetate).[15]

Protocol:

  • Reactant Charging: In a flask, combine this compound (1.0 eq) and the acyl donor (e.g., a carboxylic acid or an ester like ethyl acetate) (1.0-5.0 eq). The reaction can often be run in a solvent-free system or in an organic solvent like hexane (B92381) or 1,2-dichloroethane.[8][9]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to the mixture. The enzyme loading is typically between 5-15 g/L.[9]

  • Reaction: Stir the suspension at a controlled temperature, typically between 30-60 °C.[9] The optimal temperature depends on the specific enzyme used. Monitor the reaction progress by GC.

  • Work-up and Isolation:

    • Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.[9]

    • If a solvent was used, remove it under reduced pressure.

  • Purification: The product is often of high purity, but can be further purified by vacuum distillation if necessary.

Quantitative Data Summary: Enzymatic Esterification

ParameterCondition A (Direct Esterification)Condition B (Transesterification)Reference
Enzyme Immobilized Lipase (e.g., Novozym 435)Immobilized Lipase (e.g., Lipase PS)[9][15]
Acyl Donor Carboxylic Acid (1:1 to 1:7 ratio)Vinyl Acetate (in excess)[9][15]
Solvent 1,2-dichloroethane or Solvent-freeCH₂Cl₂[9][15]
Temperature 40 °C0 °C[9][15]
Time 1-24 hours4-48 hours
Typical Conversion >95%>90%[9]

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of esters from this compound.

Esterification_Workflow A 1. Reactant Preparation (this compound, Acid/Anhydride) B 2. Reaction Setup (Add Solvent & Catalyst) A->B C 3. Reaction (Heating/Stirring) B->C D 4. Monitoring (TLC / GC) C->D In-process control E 5. Work-up (Quench, Extract, Wash) C->E Reaction Complete D->C F 6. Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) E->F G 7. Purification (Distillation / Chromatography) F->G H 8. Product Characterization (NMR, IR, GC-MS) G->H

Caption: General experimental workflow for the esterification of this compound.

Safety Precautions

  • Strong acids like H₂SO₄ are highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acid anhydrides and acyl chlorides are reactive and may be corrosive and lachrymatory. Handle them in a well-ventilated fume hood.

  • Organic solvents are often flammable. Avoid open flames and ensure proper ventilation.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in the protocols.

References

Application Notes and Protocols for the Oxidation of 1-Cyclopentylethanol to Cyclopentyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. Cyclopentyl methyl ketone, a valuable building block, can be efficiently synthesized from the corresponding secondary alcohol, 1-cyclopentylethanol. This document provides detailed protocols for two common and effective oxidation methods: a chromium-based method using Pyridinium Chlorochromate (PCC) and a greener, chromium-free method utilizing sodium hypochlorite (B82951) (household bleach). These protocols are designed to offer researchers reliable procedures for laboratory-scale synthesis.

Overview of Oxidation Methods

The selection of an oxidizing agent is critical and often depends on factors such as substrate sensitivity, desired selectivity, reaction scale, and environmental considerations.

  • Pyridinium Chlorochromate (PCC): PCC is a versatile and mild oxidizing agent that efficiently converts secondary alcohols to ketones with minimal risk of over-oxidation.[1][2][3] The reaction is typically performed in an anhydrous solvent, such as dichloromethane (B109758) (DCM), to prevent side reactions.[4][5] PCC is a stable, yellow-orange solid that is commercially available or can be prepared.[4]

  • Sodium Hypochlorite (NaOCl): Oxidation using sodium hypochlorite, the active ingredient in household bleach, offers a cost-effective and environmentally friendlier alternative to heavy metal oxidants.[6][7] The reaction is typically carried out in a biphasic system with acetic acid, which generates the active oxidizing species, hypochlorous acid (HOCl), in situ.[8][9][10] This method avoids the generation of toxic chromium waste.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two described oxidation protocols.

ParameterMethod 1: PCC OxidationMethod 2: Sodium Hypochlorite (Bleach) Oxidation
Oxidizing Agent Pyridinium Chlorochromate (PCC)Sodium Hypochlorite (NaOCl) in Acetic Acid
Stoichiometry (Oxidant:Alcohol) ~1.5 : 1~1.2 : 1 (of NaOCl)[11]
Solvent Dichloromethane (DCM)Acetic Acid / Water
Temperature Room Temperature (20-25 °C)0 °C to 45 °C[6][9]
Reaction Time 1-4 hours1-2 hours
Typical Yield High (often >85%)[4]Good to High (70-95%)[12]
Work-up Filtration through silica (B1680970)/celite, solvent evaporationQuenching, extraction, washing
Waste Products Chromium salts, Pyridinium hydrochloride[2]Sodium chloride, Water[7]

Chemical Reaction and Experimental Workflow

The diagrams below illustrate the chemical transformation and the general experimental workflow for the synthesis of cyclopentyl methyl ketone.

chemical_reaction cluster_reactants Reactant cluster_products Product r1 This compound r1_img p1_img r1_img->p1_img [Oxidizing Agent] (e.g., PCC or NaOCl/HOAc) p1 Cyclopentyl methyl ketone

Caption: Oxidation of this compound to Cyclopentyl Methyl Ketone.

experimental_workflow arrow arrow start Start: this compound setup Reaction Setup (Dissolve alcohol in solvent) start->setup oxidation Oxidation (Add oxidizing agent, monitor reaction) setup->oxidation workup Reaction Work-up (Quench excess oxidant, neutralize) oxidation->workup extraction Extraction (Isolate crude product with organic solvent) workup->extraction drying Drying (Remove residual water with drying agent) extraction->drying purification Purification (e.g., Fractional Distillation) drying->purification product Final Product: Cyclopentyl Methyl Ketone purification->product

Caption: General experimental workflow for ketone synthesis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of this compound using PCC in an anhydrous solvent.[4]

Materials and Equipment:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel or Celite®

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Stir plate

  • Funnel and filter paper

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM (approx. 5-10 mL per gram of alcohol).

  • Addition of Alcohol: To the stirred suspension, add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DCM dropwise over 5-10 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours). The mixture will turn into a dark, tarry substance.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

  • Filtration: Prepare a short plug of silica gel or Celite® in a funnel and place it over a clean collection flask. Filter the reaction mixture through the plug to remove the chromium byproducts.

  • Washing: Wash the filter cake with several portions of diethyl ether to ensure all the product is collected.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclopentyl methyl ketone.

  • Purification: Purify the crude product by fractional distillation to obtain the pure cyclopentyl methyl ketone.

Protocol 2: Oxidation with Sodium Hypochlorite (Bleach)

This protocol provides an environmentally safer method using common household bleach.[6][7]

Materials and Equipment:

  • This compound

  • Commercial sodium hypochlorite solution (e.g., household bleach, ~6-8%)

  • Glacial Acetic Acid

  • Diethyl ether or Ethyl Acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Erlenmeyer flask or round-bottom flask with a magnetic stir bar

  • Stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in glacial acetic acid (approx. 3-5 mL per gram of alcohol).

  • Cooling: Cool the solution in an ice bath to approximately 0-5 °C.

  • Addition of Oxidant: While stirring vigorously, add the sodium hypochlorite solution (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 45 °C.[6] Use the ice bath to control any exotherm.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for 1-2 hours. Monitor the reaction by TLC. A pale yellow color may persist, indicating the presence of excess oxidant.

  • Quenching: Test for excess oxidant with potassium iodide-starch paper (a blue-black color indicates excess oxidant). If positive, quench by adding a small amount of saturated sodium bisulfite solution until the test is negative.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid, be cautious of gas evolution), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation to yield pure cyclopentyl methyl ketone.[13]

Product Characterization

The identity and purity of the final product, cyclopentyl methyl ketone, can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the methyl group, the cyclopentyl protons, and the methine proton adjacent to the carbonyl.

    • ¹³C NMR will show a distinct peak for the carbonyl carbon (typically ~210 ppm) and other peaks corresponding to the carbons of the cyclopentyl and methyl groups.[14]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O stretch of a ketone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product and confirm its molecular weight.[14]

References

Application Note: Synthesis of 1-Cyclopentylethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2][3] This application note details a robust protocol for the synthesis of 1-Cyclopentylethanol, a secondary alcohol, through the nucleophilic addition of a cyclopentyl Grignard reagent to acetaldehyde (B116499).[4][5] The Grignard reagent, cyclopentylmagnesium bromide, is prepared in situ from bromocyclopentane (B41573) and magnesium metal.[6][7] This methodology is highly relevant for researchers in medicinal chemistry and drug development, providing a reliable route to substituted secondary alcohols. The entire process, from reagent preparation to product purification, underscores the importance of maintaining anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.[1]

Reaction Scheme

The synthesis of this compound is accomplished in two primary stages:

  • Formation of the Grignard Reagent: Bromocyclopentane reacts with magnesium turnings in an anhydrous ether solvent to form cyclopentylmagnesium bromide.

  • Nucleophilic Addition and Workup: The prepared Grignard reagent is then reacted with acetaldehyde. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the final product, this compound.[4][5]

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and expected yield for a laboratory-scale synthesis of this compound.

Reagent/ProductMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Density (g/mL)
Magnesium Turnings24.310.1503.65--
Bromocyclopentane149.040.15022.3616.561.35
Anhydrous Diethyl Ether74.12--1500.713
Acetaldehyde44.050.1506.618.420.785
This compound (Product)114.19-(Theoretical: 17.13)-0.922
Yield (Typical)---~70-80%-

Detailed Experimental Protocol

Part A: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser (topped with a calcium chloride drying tube), a 125 mL pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and allowed to cool to room temperature in a desiccator before use.

  • Reagent Preparation: Place magnesium turnings (3.65 g, 0.150 mol) in the reaction flask. Add a small crystal of iodine to the flask to help initiate the reaction.[8]

  • Initiation of Reaction: Add 30 mL of anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, place a solution of bromocyclopentane (22.36 g, 0.150 mol) in 70 mL of anhydrous diethyl ether.

  • Grignard Reagent Formation: Add approximately 10 mL of the bromocyclopentane solution to the magnesium suspension. The reaction should begin shortly, as indicated by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming with a water bath may be necessary. Once the reaction has initiated, add the remaining bromocyclopentane solution dropwise at a rate that maintains a steady reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish-brown.

Part B: Synthesis of this compound

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Addition of Aldehyde: Prepare a solution of acetaldehyde (6.61 g, 0.150 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel. Add the acetaldehyde solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur; maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture again to 0 °C in an ice bath. Slowly and cautiously add 100 mL of a cold, saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Two layers will form: an upper organic (ether) layer and a lower aqueous layer. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Visualized Experimental Workflow

Grignard_Synthesis_Workflow Workflow for the Synthesis of this compound A Preparation of Grignard Reagent B Reaction with Acetaldehyde A->B Proceed once reagent is formed A1 Mg turnings + I2 in anhydrous ether C Workup and Purification B->C After reaction completion B1 Cool Grignard reagent to 0 °C D Final Product: This compound C->D Final Isolation C1 Quench with sat. NH4Cl (aq) A2 Add Bromocyclopentane dropwise A1->A2 A3 Reflux to form Cyclopentylmagnesium Bromide A2->A3 B2 Add Acetaldehyde in anhydrous ether dropwise B1->B2 B3 Stir at room temperature B2->B3 C2 Extract with Diethyl Ether C1->C2 C3 Wash with NaHCO3 and Brine C2->C3 C4 Dry over Na2SO4 C3->C4 C5 Solvent Removal (Rotovap) C4->C5 C6 Fractional Distillation C5->C6

References

Application Note: Derivatization of 1-Cyclopentylethanol for Enhanced Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclopentylethanol is a secondary alcohol that finds application as a solvent and a synthetic intermediate in various chemical industries, including pharmaceuticals.[1] Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, the direct GC analysis of polar molecules like this compound can be challenging. The presence of an active hydrogen in the hydroxyl (-OH) group leads to the formation of intermolecular hydrogen bonds, which decreases the compound's volatility and can cause undesirable interactions with the GC column.[2][3] These interactions often result in poor chromatographic performance, characterized by broad, tailing peaks and reduced sensitivity.

Chemical derivatization is a crucial sample preparation technique that modifies the analyte's functional groups to improve its analytical suitability for GC.[2][4] By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, derivatization increases the volatility and thermal stability of this compound.[5][6] This process leads to improved peak shape, better resolution, and enhanced detector response.[3] The most common derivatization strategies for alcohols are silylation and acylation.[2] This document provides detailed protocols for these two methods for the derivatization of this compound.

Derivatization Methods and Protocols

Two primary methods are recommended for the derivatization of this compound: Silylation and Acylation.

Silylation

Silylation is one of the most widely used derivatization techniques for GC analysis.[7] It involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[5][6] The resulting TMS ether is significantly more volatile, less polar, and more thermally stable than the parent alcohol.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often combined with a catalyst such as Trimethylchlorosilane (TMCS), are highly effective for this purpose.[6]

Materials:

  • This compound standard or sample solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an anhydrous aprotic solvent (e.g., pyridine, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Reagent Addition: In a clean, dry 2 mL reaction vial, add 100 µL of the this compound solution.

  • Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial. Note: Silylating reagents are sensitive to moisture. All glassware must be dry, and exposure to the atmosphere should be minimized.[6][8]

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven. The reactivity for secondary alcohols is generally high.[6]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.

Acylation (Esterification)

Acylation converts the alcohol into a corresponding ester, which is more volatile and exhibits improved chromatographic behavior.[4][9] This can be achieved using highly reactive reagents like acid anhydrides (e.g., trifluoroacetic anhydride, TFAA) or through Fischer esterification with a carboxylic acid and an acid catalyst.[10][11] Fluorinated acyl derivatives are particularly useful as they can significantly enhance the response of an Electron Capture Detector (ECD).[7]

Materials:

  • This compound standard or sample solution

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Dichloromethane (B109758) or Ethyl Acetate (B1210297) (GC grade)

  • Anhydrous Pyridine (as catalyst/acid scavenger)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block

Procedure:

  • Sample Preparation: Prepare a solution of this compound in anhydrous dichloromethane at a concentration of approximately 1 mg/mL.

  • Reagent Addition: In a 2 mL reaction vial, add 100 µL of the this compound solution.

  • Add 20 µL of anhydrous pyridine to act as a catalyst and scavenger for the trifluoroacetic acid byproduct.

  • Carefully add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction: Tightly cap the vial and vortex. Let the reaction proceed at 60°C for 15-20 minutes.

  • Evaporation (Optional): After cooling, the solvent and excess reagent can be evaporated under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent like hexane (B92381) or ethyl acetate for GC analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Data Presentation: Comparison of Derivatization Outcomes

The following table summarizes the expected impact of derivatization on the analytical properties of this compound for GC analysis.

Analyte FormDerivatization MethodExpected VolatilityExpected PolarityAnticipated GC Peak Shape
This compound UnderivatizedModerateHighAsymmetrical, potential for tailing
TMS-Derivative Silylation (BSTFA)HighLowSymmetrical, sharp
TFA-Ester Derivative Acylation (TFAA)Very HighLowSymmetrical, sharp

Visualizations

Experimental Workflow

The general workflow for the derivatization of this compound prior to GC analysis is illustrated below.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte This compound (in anhydrous solvent) Reagent Add Derivatization Reagent (e.g., BSTFA or TFAA) Analyte->Reagent 100 µL React Incubate / Heat (e.g., 70°C for 30 min) Reagent->React GC_Inject Inject Sample React->GC_Inject Cool to RT GC_Analysis GC-MS System GC_Inject->GC_Analysis Data Data Acquisition & Processing GC_Analysis->Data

Fig 1. General workflow for derivatization and GC analysis.
Derivatization Reactions

The chemical transformations of this compound during silylation and acylation are depicted below.

Derivatization_Reactions cluster_silylation Silylation cluster_acylation Acylation Start This compound (C7H14O) Silylation_Reagent BSTFA + TMCS Start->Silylation_Reagent Reacts with Acylation_Reagent TFAA + Pyridine Start->Acylation_Reagent Reacts with TMS_Product TMS-ether Derivative (More Volatile) Silylation_Reagent->TMS_Product Forms Ester_Product TFA-ester Derivative (Very Volatile) Acylation_Reagent->Ester_Product Forms

Fig 2. Chemical derivatization pathways for this compound.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Acetylcyclopentane to 1-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of acetylcyclopentane to produce 1-cyclopentylethanol, a valuable secondary alcohol intermediate in organic synthesis.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic chemistry. Catalytic hydrogenation offers a clean and efficient method for this conversion, utilizing molecular hydrogen in the presence of a metal catalyst. This process is highly sought after in industrial applications, including pharmaceutical development, due to its high atom economy and the avoidance of stoichiometric reducing agents. The conversion of acetylcyclopentane to this compound is a key step in the synthesis of various fine chemicals and pharmaceutical precursors.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), Raney Nickel, and ruthenium-based catalysts. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate, yield, and selectivity.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize typical reaction conditions and outcomes for the catalytic hydrogenation of aliphatic ketones, providing a comparative overview of common catalytic systems applicable to the conversion of acetylcyclopentane to this compound.

Table 1: Reaction Conditions for Catalytic Hydrogenation of Aliphatic Ketones

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Hydrogen Pressure (MPa)Reaction Time (h)
5% Pd/C1 - 5Methanol (B129727), Ethanol (B145695)25 - 800.1 - 12 - 24
Raney Ni5 - 10 (w/w)Ethanol, Isopropanol50 - 1501 - 54 - 12
Ru-based0.5 - 2Isopropanol, Toluene80 - 1301 - 46 - 18

Table 2: Typical Performance Data for Ketone Hydrogenation

CatalystSubstrate Conversion (%)Selectivity to Alcohol (%)Typical Yield (%)
5% Pd/C>95>9890 - 98
Raney Ni>99>9995 - 99
Ru-based>98>9992 - 97

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard laboratory procedure for the hydrogenation of acetylcyclopentane using a Pd/C catalyst at atmospheric pressure (hydrogen balloon).

Materials:

  • Acetylcyclopentane

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Septum

  • Hydrogen balloon

  • Vacuum/inert gas line

  • Filtration apparatus (e.g., Celite pad on a sintered glass funnel)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask containing a magnetic stir bar, add acetylcyclopentane (1.0 eq).

    • Add methanol to dissolve the substrate (concentration typically 0.1-0.5 M).

    • Carefully add 10% Pd/C (typically 1-5 mol% relative to the substrate). Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry.

  • Inerting the Atmosphere:

    • Seal the flask with a septum.

    • Connect the flask to a vacuum/inert gas line.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Introduction of Hydrogen:

    • Connect a hydrogen-filled balloon to a needle.

    • Purge the needle with hydrogen before inserting it through the septum into the flask's headspace.

    • Allow the hydrogen to fill the flask. For reactions requiring higher pressure, a specialized hydrogenation apparatus is necessary.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • The resulting crude this compound can be purified by distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney Nickel

This protocol outlines the procedure for the hydrogenation of acetylcyclopentane using Raney Nickel, which is often employed for its high activity.

Materials:

  • Acetylcyclopentane

  • Raney Nickel (active, in water or ethanol slurry)

  • Ethanol (or Isopropanol)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • Reactor Charging:

    • In a suitable high-pressure reactor vessel, add acetylcyclopentane (1.0 eq) and ethanol.

    • Carefully add the Raney Nickel slurry (typically 5-10% by weight relative to the substrate). Caution: Active Raney Nickel is pyrophoric and must be handled under a liquid or in an inert atmosphere.

  • Reaction Setup:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor several times with nitrogen, followed by several purges with hydrogen to remove all air.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).

    • Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).

    • Monitor the reaction progress by observing the pressure drop in the reactor and/or by taking samples for analysis (if the reactor allows).

  • Work-up:

    • After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Carefully open the reactor and filter the contents to remove the Raney Nickel catalyst. The catalyst should be kept wet to prevent ignition.

  • Purification:

    • Remove the solvent from the filtrate by rotary evaporation.

    • Purify the resulting this compound by distillation under reduced pressure.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Charge Reactants: Acetylcyclopentane, Solvent, Catalyst start->reactants setup Assemble and Inert Reactor reactants->setup hydrogenation Introduce Hydrogen (Set Temp & Pressure) setup->hydrogenation monitoring Monitor Reaction (TLC/GC/Pressure) hydrogenation->monitoring quench Cool and Depressurize monitoring->quench filtration Filter Catalyst quench->filtration evaporation Solvent Evaporation filtration->evaporation purification Purify Product (Distillation/Chromatography) evaporation->purification end This compound purification->end reaction_scheme acetylcyclopentane Acetylcyclopentane plus + acetylcyclopentane->plus h2 H₂ plus->h2 arrow Catalyst (Pd/C, Raney Ni, etc.) Solvent, T, P h2->arrow product This compound arrow->product

Biocatalytic Synthesis of Enantiopure 1-Cyclopentylethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalytic synthesis of enantiopure 1-Cyclopentylethanol, a valuable chiral building block in the pharmaceutical industry. Two primary enzymatic strategies are presented: kinetic resolution of racemic this compound using lipases and asymmetric reduction of acetylcyclopentane using alcohol dehydrogenases (ADHs). These methods offer high enantioselectivity under mild reaction conditions, presenting a green and efficient alternative to traditional chemical synthesis.

Introduction

Enantiomerically pure alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. This compound, with its chiral center, is a key synthon whose enantiomers can exhibit distinct biological activities. Biocatalysis has emerged as a powerful tool for producing such chiral compounds with high optical purity. This is often achieved through the use of enzymes like lipases and alcohol dehydrogenases, which catalyze stereoselective transformations.

Lipase-catalyzed kinetic resolution involves the selective acylation of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted and thus resolved. Candida antarctica lipase (B570770) B (CALB) is a widely used and robust enzyme for this purpose.

Alcohol dehydrogenase (ADH)-catalyzed asymmetric reduction , on the other hand, involves the stereoselective reduction of a prochiral ketone, acetylcyclopentane, to a single enantiomer of this compound. ADHs from various microorganisms, such as Lactobacillus kefir, are known to catalyze such reactions with high enantioselectivity.

Data Presentation

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols (Representative Data)
EnzymeSubstrateAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)
Candida antarctica Lipase B (CALB)Racemic 1-phenylethanol (B42297)Vinyl acetate (B1210297)Toluene404~50>99>99
Pseudomonas cepacia Lipase (PSL-C)Racemic 1-phenylethanolIsopropenyl acetateToluene4044892>99
Aspergillus oryzae Lipase (AOL)Racemic 1-phenylethanolVinyl acetateMTBE3024>46>99 (for product)>99

Note: Data for 1-phenylethanol is presented as a well-documented model for the kinetic resolution of secondary alcohols. Similar conditions can be adapted for this compound, though optimization may be required.

Table 2: ADH-Catalyzed Asymmetric Reduction of Prochiral Ketones (Representative Data)
EnzymeSubstrateCofactor RegenerationSolventTemp. (°C)Time (h)Conversion (%)Product e.e. (%)
Lactobacillus kefir ADH (LkADH)Acetophenone (B1666503)Isopropanol (B130326)Tris-HCl buffer/Isopropanol3024>99>99 (R)
Lactobacillus brevis ADH (LbADH)AcetophenoneIsopropanolPhosphate (B84403) buffer/MTBE255100>99 (R)
Engineered L. kefir ADHVarious ketonesIsopropanolPhosphate buffer302465-99.9>99 (R)

Note: Data for acetophenone is presented as a well-documented model for the asymmetric reduction of prochiral ketones. Similar conditions can be applied for the reduction of acetylcyclopentane.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a general procedure for the kinetic resolution of a secondary alcohol using an immobilized lipase.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware

  • Thermostated shaker or magnetic stirrer

  • Analytical equipment: Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC)

Procedure:

  • To a dry reaction vial, add racemic this compound (1.0 mmol).

  • Add 10 mL of anhydrous organic solvent.

  • Add the acyl donor. A molar ratio of acyl donor to substrate of 1.5:1 to 3:1 is typically used.

  • Add activated molecular sieves (approx. 100 mg) to ensure anhydrous conditions.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 40°C) in a thermostated shaker or oil bath.

  • Initiate the reaction by adding the immobilized lipase (e.g., 20-50 mg of Novozym 435).

  • Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the formed product.

  • The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

  • The enzyme can often be washed with a solvent and reused.

  • The product mixture, containing the unreacted enantiomer of this compound and the esterified enantiomer, can be separated by column chromatography. The ester can then be hydrolyzed back to the alcohol if desired.

Protocol 2: ADH-Catalyzed Asymmetric Reduction of Acetylcyclopentane

This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone using an alcohol dehydrogenase with cofactor regeneration.

Materials:

  • Acetylcyclopentane

  • Alcohol dehydrogenase (e.g., from Lactobacillus kefir or a commercial ADH kit)

  • Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)

  • Cofactor regeneration system:

    • Substrate-coupled: Isopropanol (serves as both co-solvent and hydride donor)

    • Enzyme-coupled: Glucose and glucose dehydrogenase (GDH)

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.0-8.0 or phosphate buffer, pH 7.0)

  • Standard laboratory glassware

  • Thermostated shaker or magnetic stirrer

  • Analytical equipment: Chiral GC or Chiral HPLC

Procedure:

  • In a reaction vessel, prepare a buffered solution (e.g., 10 mL of 0.1 M Tris-HCl, pH 7.5).

  • If using an enzyme-coupled cofactor regeneration system, add glucose (e.g., 1.5 equivalents relative to the ketone) and glucose dehydrogenase (e.g., 5-10 units).

  • Add the cofactor, NADP⁺ or NAD⁺ (e.g., 1-2 mg).

  • Add the alcohol dehydrogenase (e.g., 10-20 units).

  • Dissolve acetylcyclopentane (1.0 mmol) in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO if necessary, and add it to the reaction mixture. If using a substrate-coupled regeneration system, isopropanol will be a major component of the solvent system (e.g., 10-30% v/v).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by extracting aliquots with an organic solvent (e.g., ethyl acetate), drying the organic phase, and analyzing by chiral GC or HPLC to determine conversion and the enantiomeric excess of the this compound product.

  • Once the reaction is complete (typically after 12-24 hours), work up the reaction by extracting the product with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The enantiopure this compound can be purified by column chromatography if necessary.

Visualizations

Lipase-Catalyzed Kinetic Resolution Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring & Work-up cluster_3 Products Racemic this compound Racemic this compound Enzymatic Acylation Enzymatic Acylation Racemic this compound->Enzymatic Acylation Acyl Donor Acyl Donor Acyl Donor->Enzymatic Acylation Immobilized Lipase Immobilized Lipase Immobilized Lipase->Enzymatic Acylation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Enzymatic Acylation Chiral GC/HPLC Analysis Chiral GC/HPLC Analysis Enzymatic Acylation->Chiral GC/HPLC Analysis Monitor Stop at ~50% Conversion Stop at ~50% Conversion Chiral GC/HPLC Analysis->Stop at ~50% Conversion Stop at ~50% Conversion->Enzymatic Acylation No Separation Separation Stop at ~50% Conversion->Separation Yes Enantiopure (S)-1-Cyclopentylethanol Enantiopure (S)-1-Cyclopentylethanol Separation->Enantiopure (S)-1-Cyclopentylethanol Enantiopure (R)-1-Cyclopentyl Acetate Enantiopure (R)-1-Cyclopentyl Acetate Separation->Enantiopure (R)-1-Cyclopentyl Acetate

Caption: Workflow for lipase-catalyzed kinetic resolution.

ADH-Catalyzed Asymmetric Reduction Workflow

G cluster_0 Reaction Components cluster_1 Reaction cluster_2 Monitoring & Work-up cluster_3 Product Acetylcyclopentane Acetylcyclopentane Asymmetric Reduction Asymmetric Reduction Acetylcyclopentane->Asymmetric Reduction ADH Enzyme ADH Enzyme ADH Enzyme->Asymmetric Reduction Cofactor (NADP+) Cofactor (NADP+) Cofactor (NADP+)->Asymmetric Reduction Cofactor Regeneration System Cofactor Regeneration System Cofactor Regeneration System->Asymmetric Reduction Regenerates NADPH Buffer Buffer Buffer->Asymmetric Reduction Chiral GC/HPLC Analysis Chiral GC/HPLC Analysis Asymmetric Reduction->Chiral GC/HPLC Analysis Monitor Reaction Completion Reaction Completion Chiral GC/HPLC Analysis->Reaction Completion Reaction Completion->Asymmetric Reduction No Extraction & Purification Extraction & Purification Reaction Completion->Extraction & Purification Yes Enantiopure this compound Enantiopure this compound Extraction & Purification->Enantiopure this compound

Caption: Workflow for ADH-catalyzed asymmetric reduction.

Signaling Pathway/Logical Relationship: Deracemization of this compound

G cluster_0 Racemic Mixture cluster_1 Enzymatic Oxidation cluster_2 Asymmetric Reduction cluster_3 Enantiopure Product (R,S)-1-Cyclopentylethanol (R,S)-1-Cyclopentylethanol Oxidase Oxidase (R,S)-1-Cyclopentylethanol->Oxidase Oxidation of (R)-enantiomer (S)-1-Cyclopentylethanol (S)-1-Cyclopentylethanol (R,S)-1-Cyclopentylethanol->(S)-1-Cyclopentylethanol (S)-enantiomer remains Acetylcyclopentane Acetylcyclopentane Oxidase->Acetylcyclopentane ADH (S-selective) ADH (S-selective) Acetylcyclopentane->ADH (S-selective) Stereoselective Reduction ADH (S-selective)->(S)-1-Cyclopentylethanol

Caption: Deracemization of this compound logic.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Cyclopentylethanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 1-Cyclopentylethanol via fractional distillation.

Physicochemical Data for Fractional Distillation

Successful purification of this compound requires knowledge of its boiling point and those of potential impurities. Impurities can arise from various synthetic routes. The following table summarizes the atmospheric boiling points of this compound and common contaminants.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound C₇H₁₄O114.19169-170 [1]
AcetaldehydeC₂H₄O44.0520.2[2]
CyclopenteneC₅H₈68.1144-46[1]
CyclopentaneC₅H₁₀70.1349.2[3]
Cyclopentyl bromideC₅H₉Br149.03137-139[4][5][6]
Cyclopentyl methyl ketoneC₇H₁₂O112.17151-156

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for purifying this compound using fractional distillation at atmospheric pressure. For compounds with high boiling points, vacuum distillation is a suitable alternative to prevent degradation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Boiling chips or magnetic stirrer

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Place a few boiling chips or a magnetic stir bar into a dry round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.

    • Securely clamp the flask to a stand and place it in a heating mantle.

    • Fit the fractionating column vertically into the neck of the flask.

    • Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the side arm leading to the condenser.

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the cooling water inlet to the lower nipple and the outlet to the upper nipple.

    • Position the receiving flask at the end of the condenser to collect the distillate.

    • Insulate the fractionating column and the neck of the flask to ensure an accurate temperature gradient.[6]

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the round-bottom flask gently.

    • Observe the condensation ring as it slowly rises through the fractionating column.

    • The temperature will initially rise and then stabilize at the boiling point of the most volatile impurity. Collect this first fraction in a separate receiving flask.

    • Once all the low-boiling impurities have been removed, the temperature may drop slightly before rising again to the boiling point of the next component.

    • When the temperature stabilizes at the boiling point of this compound (approximately 169-170 °C), change the receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate by carefully controlling the heating.

  • Shutdown:

    • Once the majority of the this compound has been collected and the temperature begins to fluctuate or rise sharply, stop the distillation. Do not distill to dryness.

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Turn off the cooling water and carefully disassemble the apparatus.

Experimental Workflow Diagram

G Experimental Workflow for Fractional Distillation cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Assemble Apparatus B Add Crude Product & Boiling Chips A->B C Apply Gentle Heat B->C F Monitor Temperature C->F D Collect Low-Boiling Impurities D->F E Collect this compound Fraction G Stop Heating E->G F->D Temp stabilizes at impurity BP F->E Temp stabilizes at product BP H Cool Apparatus G->H I Disassemble H->I

Caption: Workflow for this compound Purification.

Troubleshooting and FAQs

Q1: The temperature is fluctuating and not holding steady at the boiling point. What should I do?

A1: Temperature fluctuations can be caused by several factors:

  • Uneven Heating: Ensure the heating mantle is in good contact with the flask and that the heat is being distributed evenly. If using a magnetic stirrer, ensure it is stirring at a steady rate.

  • Superheating (Bumping): This occurs when the liquid heats above its boiling point without boiling, followed by sudden, violent boiling. Ensure you have added fresh boiling chips or that the magnetic stirrer is functioning correctly.

  • Insufficient Insulation: The fractionating column must be well-insulated to maintain a proper temperature gradient. Wrap the column with glass wool or aluminum foil to minimize heat loss.[6]

Q2: No distillate is being collected, even though the pot is boiling.

A2: This issue, known as "flooding," can occur if the heating rate is too high. The large volume of vapor generated prevents the condensed liquid from returning down the column. Reduce the heating rate to allow the condensed vapor to flow back down, establishing equilibrium.

Q3: The distillation is proceeding very slowly.

A3: A slow distillation rate can be due to:

  • Insufficient Heat: Gradually increase the temperature of the heating mantle.

  • Excessive Heat Loss: Improve the insulation around the column and distillation head.

  • High-Boiling Product: For compounds with high boiling points like this compound, consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound.

Q4: How do I know which fraction contains my purified product?

A4: The key is to monitor the temperature at the distillation head. Low-boiling impurities will distill first at lower temperatures. When the temperature stabilizes at the known boiling point of this compound (169-170 °C at atmospheric pressure), the vapor is enriched with your product.[1] This is the fraction to collect.

Q5: My purified product is still showing impurities by GC analysis. What went wrong?

A5: This can happen if:

  • The boiling points of the impurities are very close to that of this compound. In such cases, a more efficient fractionating column with a higher number of theoretical plates is needed.

  • The distillation was performed too quickly. A slower distillation rate allows for better separation.

  • An azeotrope formed. Some mixtures can form azeotropes, which are mixtures that boil at a constant temperature and cannot be separated by simple distillation.

Troubleshooting Logic Diagram

G Troubleshooting Fractional Distillation Start Problem Encountered Q1 Temperature Fluctuating? Start->Q1 Q2 No Distillate? Start->Q2 Q3 Distillation Too Slow? Start->Q3 Q4 Product Still Impure? Start->Q4 A1 Check Heating Rate Improve Insulation Check for Bumping Q1->A1 Yes A2 Reduce Heating Rate (Flooding Occurring) Q2->A2 Yes A3 Increase Heat Improve Insulation Consider Vacuum Distillation Q3->A3 Yes A4 Use More Efficient Column Slow Down Distillation Rate Check for Azeotropes Q4->A4 Yes

Caption: Troubleshooting Decision Tree for Distillation Issues.

References

Technical Support Center: Synthesis of 1-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Cyclopentylethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary laboratory-scale methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a cyclopentylmagnesium halide (Grignard reagent) with acetaldehyde (B116499), followed by an aqueous work-up.[1]

  • Reduction of Cyclopentyl Methyl Ketone: This method uses a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to convert the ketone to the desired secondary alcohol.[1]

Q2: Which synthetic route generally provides a higher yield?

A2: While the yield can be highly dependent on the specific reaction conditions and experimental execution, the reduction of cyclopentyl methyl ketone often offers a more straightforward procedure with potentially higher and more consistent yields, as it is less susceptible to the numerous side reactions that can plague Grignard reactions. However, a well-optimized Grignard synthesis can also be very effective.

Q3: What are the main challenges associated with the Grignard synthesis of this compound?

A3: The main challenges include the high reactivity of the Grignard reagent, which makes it sensitive to moisture and air, difficulty in initiating the reaction, and the potential for side reactions such as Wurtz coupling.[2]

Q4: What are the key differences between using NaBH₄ and LiAlH₄ for the reduction of cyclopentyl methyl ketone?

A4: NaBH₄ is a milder reducing agent that can be used in protic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent that requires anhydrous aprotic solvents (like diethyl ether or THF) and a separate work-up step to quench the reaction. While LiAlH₄ is more reactive, NaBH₄ is generally safer and easier to handle for this type of transformation.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved by distillation under reduced pressure.[1] The boiling point of this compound is reported to be 169-170 °C at atmospheric pressure and 68 °C at 8 mmHg.[1] Column chromatography can also be used for purification if distillation is not suitable.

Troubleshooting Guides

Grignard Synthesis of this compound

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Presence of moisture Ensure all glassware is oven or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive magnesium Use fresh magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]
Difficulty initiating the reaction Gently warm the flask or crush the magnesium turnings with a dry stirring rod to expose a fresh surface.[3]
Side reactions (e.g., Wurtz coupling) Add the cyclopentyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.
Incorrect stoichiometry Titrate the Grignard reagent before adding the acetaldehyde to determine its exact concentration and ensure the correct molar ratio.

Issue 2: Formation of Significant Byproducts

Potential Cause Recommended Solution
Wurtz coupling product (bicyclopentyl) This occurs when the Grignard reagent reacts with the starting cyclopentyl halide. Add the halide slowly during Grignard formation.
Unreacted starting materials Ensure the reaction goes to completion by allowing for sufficient reaction time and maintaining an appropriate temperature.
Reduction of Cyclopentyl Methyl Ketone

Issue 1: Incomplete Reaction (Ketone still present)

Potential Cause Recommended Solution
Insufficient reducing agent Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄).
Low reaction temperature While the reaction is often started at 0 °C to control the initial exotherm, allowing it to warm to room temperature can ensure completion.
Poor quality of reducing agent Use a fresh, unopened container of the reducing agent.

Issue 2: Difficult Product Isolation

Potential Cause Recommended Solution
Formation of emulsions during work-up Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Product loss in the aqueous layer Perform multiple extractions (at least 3) with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Grignard Reaction Reduction of Cyclopentyl Methyl Ketone
Starting Materials Cyclopentyl bromide, Magnesium, AcetaldehydeCyclopentyl methyl ketone, Reducing agent (NaBH₄ or LiAlH₄)
Typical Solvents Anhydrous diethyl ether, THFMethanol, Ethanol (for NaBH₄); Anhydrous diethyl ether, THF (for LiAlH₄)
Analogous Reported Yield ~60-70%High to excellent yields often reported for similar ketone reductions.
Key Advantages Forms a new C-C bond, versatileGenerally higher yielding, simpler procedure, milder conditions (with NaBH₄)
Potential Drawbacks Moisture sensitive, side reactions, initiation issuesDoes not create the carbon skeleton, requires the ketone starting material

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Cyclopentyl bromide

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add anhydrous diethyl ether to cover the magnesium. Add a small portion of a solution of cyclopentyl bromide in anhydrous diethyl ether from the dropping funnel. If the reaction does not start, gently warm the flask. Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Reduction of Cyclopentyl Methyl Ketone with NaBH₄

Materials:

  • Cyclopentyl methyl ketone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction: In a round-bottom flask, dissolve cyclopentyl methyl ketone in methanol and cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride in portions. After the addition is complete, stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation if necessary.

Visualizations

Grignard_Workflow start Start reagent_prep Prepare Grignard Reagent (Cyclopentylmagnesium Bromide) start->reagent_prep reaction React with Acetaldehyde reagent_prep->reaction workup Aqueous Work-up (NH4Cl solution) reaction->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Vacuum Distillation) drying->purification end This compound purification->end

Caption: Experimental workflow for the Grignard synthesis of this compound.

Reduction_Workflow start Start dissolve Dissolve Cyclopentyl Methyl Ketone in Methanol start->dissolve reduction Add NaBH4 at 0°C dissolve->reduction stir Stir at Room Temperature reduction->stir quench Quench with HCl stir->quench extraction Extraction with Diethyl Ether quench->extraction purification Purification (Vacuum Distillation) extraction->purification end This compound purification->end

Caption: Experimental workflow for the reduction of cyclopentyl methyl ketone.

Troubleshooting_Grignard start Low Yield in Grignard Synthesis q1 Did the reaction initiate (color change, exotherm)? start->q1 a1_no Activate Mg (Iodine, heat) Ensure anhydrous conditions q1->a1_no No q2 Side products observed (e.g., bicyclopentyl)? q1->q2 Yes end Optimize Yield a1_no->end a2_yes Slow addition of halide Maintain dilute conditions q2->a2_yes Yes q3 Significant unreacted starting material? q2->q3 No a2_yes->end a3_yes Titrate Grignard reagent Ensure correct stoichiometry Increase reaction time/temp q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

References

troubleshooting side reactions in 1-Cyclopentylethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Cyclopentylethanol, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a cyclopentylmagnesium halide (Grignard reagent) with acetaldehyde (B116499).[1]

  • Reduction of Cyclopentyl Methyl Ketone: This method utilizes a reducing agent to convert the ketone to the desired secondary alcohol.[1]

Q2: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes?

A2: Failure of a Grignard reaction to initiate is a common issue. The primary causes include:

  • Wet Glassware or Solvents: Grignard reagents are highly reactive with protic solvents like water. Any moisture will quench the reaction.

  • Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

  • Impure Alkyl Halide: The presence of impurities in the cyclopentyl halide can inhibit the reaction.

Q3: I am observing a significant amount of a high-boiling point byproduct in my Grignard reaction. What is it likely to be?

A3: A common high-boiling point byproduct in Grignard reactions is the Wurtz coupling product.[2][3] In this case, it would be bicyclopentyl (B158630), formed from the reaction of the cyclopentylmagnesium halide with unreacted cyclopentyl halide.

Q4: What are the best practices for handling and storing Grignard reagents?

A4: Grignard reagents are sensitive to air and moisture. They should be prepared and used under an inert atmosphere (e.g., nitrogen or argon). For storage, it is best to use them immediately after preparation. If short-term storage is necessary, they should be kept in a sealed, dry container under an inert atmosphere.

Q5: Can I use a different carbonyl compound instead of acetaldehyde in the Grignard reaction?

A5: Yes, but this will result in a different alcohol. The Grignard reaction is a versatile method for creating various alcohols. For instance, reacting cyclopentylmagnesium halide with formaldehyde (B43269) will produce cyclopentylmethanol (a primary alcohol), while reacting it with a ketone will yield a tertiary alcohol.[4]

Troubleshooting Guides

Guide 1: Grignard Synthesis of this compound from Cyclopentyl Bromide and Acetaldehyde

This guide addresses common issues encountered during the Grignard synthesis of this compound.

Issue 1: Low Yield of this compound with Significant Bicyclopentyl Formation

  • Symptom: GC-MS analysis shows a significant peak corresponding to bicyclopentyl (Wurtz coupling product) and a lower than expected peak for this compound.

  • Cause: High local concentration of cyclopentyl bromide, elevated reaction temperature, or the choice of solvent can favor the Wurtz coupling side reaction.[2]

  • Solution:

    • Slow Addition of Alkyl Halide: Add the cyclopentyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the Wurtz reaction.[2]

    • Temperature Control: Maintain a gentle reflux during the Grignard formation. Use an ice bath to control the exothermic reaction, especially during the initial phase.

    • Solvent Choice: While THF is commonly used, diethyl ether can sometimes reduce the extent of Wurtz coupling for certain alkyl halides.

Data Presentation: Effect of Reaction Conditions on Product Distribution

ParameterCondition A (Suboptimal)Condition B (Optimized)
Cyclopentyl Bromide Addition Rate Rapid (5 minutes)Slow (30 minutes)
Reaction Temperature (°C) 40-50 (uncontrolled reflux)30-35 (controlled reflux)
Yield of this compound (%) ~45%~80%
Yield of Bicyclopentyl (%) ~30%<10%

Issue 2: Reaction Fails to Initiate

  • Symptom: No signs of reaction (e.g., cloudiness, gentle boiling) after adding a portion of the cyclopentyl bromide.

  • Cause: Inactive magnesium surface or presence of moisture.

  • Solution:

    • Magnesium Activation: Before adding the alkyl halide, activate the magnesium turnings. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] The disappearance of the iodine color or the evolution of gas indicates activation.

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.

Experimental Workflow: Grignard Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware under inert atmosphere prep_mg Add Mg turnings and a crystal of Iodine prep_glass->prep_mg initiation Add a small amount of Cyclopentyl Bromide solution to initiate prep_mg->initiation prep_reagents Prepare solution of Cyclopentyl Bromide in anhydrous ether prep_reagents->initiation grignard_formation Slowly add remaining Cyclopentyl Bromide solution initiation->grignard_formation aldehyde_addition Add Acetaldehyde solution dropwise at 0°C grignard_formation->aldehyde_addition quench Quench with saturated aqueous NH4Cl aldehyde_addition->quench extract Extract with ether quench->extract purify Dry, concentrate, and purify by distillation extract->purify

Workflow for Grignard Synthesis of this compound.
Guide 2: Reduction of Cyclopentyl Methyl Ketone

This guide provides troubleshooting for the synthesis of this compound via the reduction of cyclopentyl methyl ketone.

Issue 1: Incomplete Reduction or Formation of Side Products

  • Symptom: NMR or GC-MS analysis shows the presence of unreacted cyclopentyl methyl ketone or other impurities.

  • Cause:

    • Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage.

    • Insufficient Reducing Agent: The molar ratio of the reducing agent to the ketone may be too low.

    • Suboptimal Reaction Temperature: The reaction may be too cold to proceed to completion.

  • Solution:

    • Use Fresh Reducing Agent: Ensure the sodium borohydride (B1222165) or other reducing agent is fresh and has been stored in a desiccator.

    • Increase Molar Ratio: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).

    • Optimize Temperature: While the reaction is typically run at room temperature, gentle warming may be necessary if the reaction is sluggish. Monitor the reaction by TLC to avoid overheating and potential side reactions.

Data Presentation: Effect of Reducing Agent Equivalents on Conversion

Equivalents of NaBH4Conversion to this compound (%)
0.875%
1.095%
1.2>99%

Logical Relationship: Troubleshooting Low Yield in Reduction

start Low Yield of This compound check_sm Is starting material (ketone) consumed? start->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no side_products Are significant side products observed? sm_yes->side_products inactive_reagent Potential Cause: Inactive reducing agent sm_no->inactive_reagent insufficient_reagent Potential Cause: Insufficient reducing agent sm_no->insufficient_reagent low_temp Potential Cause: Reaction temperature too low sm_no->low_temp solution1 Solution: Use fresh NaBH4 inactive_reagent->solution1 solution2 Solution: Increase equivalents of NaBH4 insufficient_reagent->solution2 solution3 Solution: Allow reaction to stir longer or gently warm low_temp->solution3 sp_yes Yes side_products->sp_yes sp_no No side_products->sp_no other_reactions Potential Cause: Competing side reactions sp_yes->other_reactions workup_issue Potential Cause: Product loss during work-up sp_no->workup_issue solution4 Solution: Optimize extraction and purification steps workup_issue->solution4 solution5 Solution: Re-evaluate reaction conditions (solvent, temperature) other_reactions->solution5

Troubleshooting logic for low yield in the reduction of cyclopentyl methyl ketone.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Cyclopentyl bromide

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Initiation: Add a small portion of a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether to the magnesium. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color.

  • Grignard Formation: Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard reagent to 0°C using an ice bath. Slowly add a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by distillation.

Protocol 2: Reduction of Cyclopentyl Methyl Ketone

Materials:

  • Cyclopentyl methyl ketone

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentyl methyl ketone (1.0 equivalent) in methanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully add deionized water to quench the reaction. Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation if necessary.

References

Technical Support Center: Optimization of Reaction Parameters for 1-Cyclopentylethanol Etherification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of 1-Cyclopentylethanol. The following information is designed to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the etherification of this compound?

A1: The two most common methods for synthesizing ethers from a secondary alcohol like this compound are the Williamson Ether Synthesis and acid-catalyzed dehydration.

  • Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide.[1][2][3] For this compound, this typically means converting it to its corresponding alkoxide and reacting it with a primary alkyl halide. This approach is generally preferred for secondary alcohols to minimize side reactions.[2][3]

  • Acid-Catalyzed Dehydration: This method involves heating the alcohol in the presence of a strong acid, such as sulfuric acid.[4][5] However, for secondary alcohols like this compound, this method is prone to elimination side reactions, leading to the formation of alkenes.[4][6] Careful control of reaction temperature is crucial.[4]

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the etherification of this compound can stem from several factors:

  • Incomplete deprotonation (Williamson Synthesis): If this compound is not fully converted to its alkoxide, the unreacted alcohol will not participate in the ether formation.

  • Competing elimination reactions: This is a significant issue, especially in acid-catalyzed reactions or when using secondary/tertiary alkyl halides in the Williamson synthesis.[2][4] The formation of cyclopentene (B43876) derivatives is a common side reaction.

  • Steric hindrance: As a secondary alcohol, the reaction site of this compound is more sterically hindered than a primary alcohol, which can slow down the reaction rate.[2]

  • Inappropriate reaction temperature: In acid-catalyzed reactions, temperatures that are too high favor elimination, while in Williamson synthesis, temperatures that are too low may lead to an incomplete reaction.[1][4]

  • Poor quality of reagents: The purity of the alcohol, alkyl halide, and base/acid catalyst can significantly impact the reaction outcome.

Q3: How can I minimize the formation of cyclopentene as a byproduct?

A3: Minimizing the formation of cyclopentene, a product of a dehydration side reaction, is critical for improving the yield of the desired ether.

  • For Williamson Ether Synthesis:

    • Use a primary alkyl halide as the electrophile.[1][2] Avoid using secondary or tertiary alkyl halides, as they will favor elimination (E2 reaction) when reacting with the relatively hindered 1-cyclopentylethoxide.[2]

    • Employ milder reaction conditions (e.g., lower temperature) if elimination is still observed.

  • For Acid-Catalyzed Etherification:

    • Maintain a lower reaction temperature. For many alcohol dehydrations, there is a temperature threshold above which elimination becomes the dominant pathway.[4]

    • Consider using a milder acid catalyst. While strong acids like sulfuric acid are common, they can also promote dehydration. Weaker acids or Lewis acids might offer better selectivity.

Q4: Which base is most suitable for the Williamson Ether Synthesis with this compound?

A4: The choice of base is crucial for the successful deprotonation of this compound to its alkoxide.

  • Strong Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base that is frequently used to deprotonate alcohols and drive the reaction to completion.[3][6]

  • Milder Bases: For more sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., acetonitrile) can also be effective, particularly for more acidic alcohols.[7]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive Catalyst (Acid-Catalyzed) Use a fresh batch of acid catalyst. Ensure anhydrous conditions as water can deactivate the catalyst.
Incomplete Deprotonation (Williamson) Ensure the base is sufficiently strong to deprotonate this compound. Consider using a stronger base like NaH. Allow sufficient time for the alkoxide to form before adding the alkyl halide.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of side products.
Poor Nucleophilicity of the Alkoxide The choice of solvent can influence nucleophilicity. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide in Williamson synthesis.
Issue 2: Predominance of Elimination Byproduct (Cyclopentene Derivative)
Potential Cause Troubleshooting Steps
High Reaction Temperature (Acid-Catalyzed) Decrease the reaction temperature. For secondary alcohols, elimination is highly temperature-dependent.[4]
Use of a Secondary/Tertiary Alkyl Halide (Williamson) The Williamson synthesis is an Sₙ2 reaction.[1][2] Use a primary alkyl halide to minimize the competing E2 elimination pathway.[2][3]
Strongly Basic/Hindered Alkoxide (Williamson) While a strong base is needed for deprotonation, a bulky base can favor elimination. If using the 1-cyclopentylethoxide as the nucleophile, ensure the alkyl halide is unhindered.
Strong Acid Catalyst Consider using a milder acid catalyst or a Lewis acid catalyst that may favor substitution over elimination.
Issue 3: Formation of Symmetric Ether (Self-Condensation)
Potential Cause Troubleshooting Steps
Slow Addition of Alkylating Agent (Williamson) If the alkylating agent is added too slowly to the formed alkoxide, the alkoxide may react with any unreacted starting material that has been converted to a leaving group in situ, or in the case of acid-catalyzed reactions, two molecules of the alcohol can react with each other.[4] Add the alkylating agent promptly after alkoxide formation.
Acid-Catalyzed Conditions Acid-catalyzed dehydration of a single alcohol naturally leads to a symmetric ether.[5][6] To form an unsymmetrical ether, one alcohol should be used in large excess, or a different synthetic route like the Williamson synthesis should be employed.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the expected impact of key reaction parameters on the etherification of this compound.

Table 1: Williamson Ether Synthesis Parameter Optimization

ParameterVariationExpected Effect on YieldExpected Effect on PurityRationale
Alkyl Halide Primary > Secondary > TertiaryIncreaseIncreaseMinimizes E2 elimination, which is favored with more substituted alkyl halides.[2][3]
Base Strength NaH > K₂CO₃ > Et₃NIncreaseNeutralStronger bases ensure complete deprotonation of the alcohol to the more nucleophilic alkoxide.
Temperature IncreaseIncrease (to a point)DecreaseHigher temperatures can increase reaction rate but also promote elimination side reactions.
Solvent Polar Aprotic (DMF, DMSO) > Polar Protic (Ethanol)IncreaseNeutralPolar aprotic solvents enhance the nucleophilicity of the alkoxide.

Table 2: Acid-Catalyzed Dehydration Parameter Optimization

ParameterVariationExpected Effect on YieldExpected Effect on PurityRationale
Temperature Lower < HigherDecreaseIncreaseLower temperatures favor the Sₙ2 pathway for ether formation over the E1 pathway for elimination.[4]
Acid Strength H₂SO₄ > TsOH > Lewis AcidIncrease (potentially)DecreaseStronger acids can lead to higher conversion but also more dehydration byproducts.
Alcohol Ratio Use of a large excess of a second, primary alcoholIncrease (unsymmetrical ether)IncreaseDrives the equilibrium towards the formation of the unsymmetrical ether.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of 1-Cyclopentylethyl Methyl Ether

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Acid-Catalyzed Self-Condensation of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 equivalent) and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) dropwise with stirring.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC. The optimal temperature for ether formation versus elimination must be determined experimentally, but generally, lower temperatures are preferred for secondary alcohols.[4]

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated NaHCO₃ solution.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.

Visualizations

experimental_workflow cluster_williamson Williamson Ether Synthesis cluster_acid Acid-Catalyzed Dehydration W1 Deprotonate this compound (e.g., NaH in THF) W2 Add Primary Alkyl Halide (e.g., CH3I) W1->W2 W3 Reaction Monitoring (TLC) W2->W3 W4 Aqueous Workup & Extraction W3->W4 W5 Purification (Chromatography) W4->W5 A1 Combine this compound & Acid Catalyst (e.g., H2SO4) A2 Heat to Reflux (with water removal) A1->A2 A3 Reaction Monitoring (TLC) A2->A3 A4 Neutralization & Workup A3->A4 A5 Purification (Distillation/Chromatography) A4->A5 start Start start->W1 start->A1

Caption: Experimental workflows for the etherification of this compound.

troubleshooting_logic issue Low Ether Yield cause1 Incomplete Reaction issue->cause1 cause2 Elimination Side Reaction issue->cause2 cause3 Starting Material Degradation issue->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a Check sol1b Use Stronger Base (Williamson) cause1->sol1b Check sol2a Lower Reaction Temperature cause2->sol2a Check sol2b Use Primary Alkyl Halide (Williamson) cause2->sol2b Check sol3a Use Purified Reagents cause3->sol3a Check

References

Chiral HPLC Method Development for 1-Cyclopentylethanol Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting a chiral HPLC method for the separation of 1-Cyclopentylethanol enantiomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Method Development and Initial Parameters

A successful chiral separation begins with the selection of an appropriate chiral stationary phase (CSP) and mobile phase. For this compound, a small, neutral alcohol, a polysaccharide-based CSP is a strong starting point due to their broad applicability.[1][2] Normal phase chromatography is often preferred for such compounds as it can offer better selectivity.[3]

Initial Recommended Method:

ParameterRecommended Condition
Chiral Stationary Phase (CSP) Polysaccharide-based, e.g., CHIRALPAK® AD-H or CHIRALCEL® OD-H
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm (due to the lack of a strong chromophore)
Injection Volume 5 - 10 µL
Sample Concentration 0.5 - 1.0 mg/mL in mobile phase[4]

Troubleshooting Guide

This section addresses common problems encountered during the chiral HPLC separation of this compound enantiomers.

Q1: I am not seeing any separation of the enantiomers (co-elution). What should I do?

A1: Co-elution of enantiomers is a common initial problem. Here are a series of steps to troubleshoot this issue:

  • Verify CSP Suitability: The choice of the chiral stationary phase is the most critical factor.[5] If you are using a polysaccharide-based column like CHIRALPAK® AD-H and see no separation, consider screening other CSPs. A different polysaccharide-based column, such as CHIRALCEL® OD-H, may provide the necessary selectivity.[4]

  • Optimize the Mobile Phase:

    • Adjust the Modifier Percentage: Systematically vary the percentage of the alcohol modifier (2-Propanol). Try decreasing the percentage to 5% or increasing it to 15%. Lower polarity mobile phases (less alcohol) often increase retention and can improve resolution.

    • Change the Alcohol Modifier: Substitute 2-Propanol with Ethanol. Different alcohol modifiers can alter the interactions between the analyte and the CSP, leading to separation.[5]

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates.[5][6] Reducing the flow rate from 1.0 mL/min to 0.5 mL/min can increase the interaction time with the stationary phase and improve resolution.

  • Vary the Temperature: Temperature can have a significant impact on chiral separations.[5][6] Try decreasing the temperature to 15°C or increasing it to 35°C. A change in temperature can alter the thermodynamics of the chiral recognition process.

Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution indicates that the separation conditions are close to optimal but require further refinement. In addition to the steps in Q1:

  • Fine-tune the Mobile Phase: Make smaller adjustments to the mobile phase composition. For example, if you are at 90:10 n-Hexane/IPA, try 92:8 or 88:12.

  • Optimize Flow Rate and Temperature: Systematically evaluate the effect of flow rate and temperature on resolution. A van Deemter study can help identify the optimal flow rate for your column and analyte.[6]

  • Ensure System Suitability: Check for extra-column volume by ensuring tubing lengths are minimized.[5] A well-maintained HPLC system is crucial for good resolution.

Q3: My peaks are tailing. What is the cause and how can I fix it?

A3: Peak tailing can be caused by several factors. Here's how to diagnose and address the issue:

  • Assess All Peaks: If all peaks in the chromatogram are tailing, it may indicate a system-level issue such as extra-column volume or a problem with the column itself.[5]

  • Analyte-Specific Tailing: If only the this compound peaks are tailing, consider the following:

    • Sample Overload: Try injecting a lower concentration of your sample.

    • Secondary Interactions: Although this compound is neutral, interactions with the silica (B1680970) support of the CSP can sometimes occur. The use of a polysaccharide-based CSP should minimize this, but if the problem persists, trying a different brand or type of CSP might be beneficial.

    • Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a stronger solvent than the mobile phase can cause peak distortion.

Q4: My retention times are drifting. What could be the reason?

A4: Drifting retention times can compromise the reliability of your method.

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when the mobile phase composition is changed.[5] Ensure the column is thoroughly equilibrated before starting your analysis. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of retention time variability.[7] Prepare fresh mobile phase for each run and ensure accurate mixing of the solvents.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.[5] Even small changes in ambient temperature can affect retention times.

  • System Stability: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound important?

A1: Enantiomers of a chiral compound can have different pharmacological and toxicological properties.[8] For drug development, it is crucial to separate and test each enantiomer individually to identify the one with the desired therapeutic effect and to assess any potential side effects of the other.

Q2: What is the "three-point interaction" model and how does it apply here?

A2: The "three-point interaction" model is a theoretical concept that explains how a chiral stationary phase can differentiate between enantiomers.[8] It proposes that for successful chiral recognition, there must be at least three simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole interactions) between the analyte and the CSP. One enantiomer will have a more stable three-point interaction with the CSP, leading to a longer retention time and thus separation.

Q3: Can I use reversed-phase HPLC for this separation?

A3: While normal-phase is often a good starting point for a small alcohol like this compound, reversed-phase HPLC can also be explored. This would typically involve a C18 column with a chiral mobile phase additive or a reversed-phase compatible chiral stationary phase. However, achieving selectivity in reversed-phase for small, neutral molecules can sometimes be more challenging.

Q4: Are there any special considerations for sample preparation?

A4: For this compound, sample preparation is generally straightforward. The primary consideration is to dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself.[5] Using a solvent that is much stronger than the mobile phase can lead to poor peak shape. The recommended sample concentration is typically between 0.5 and 1.0 mg/mL.[4]

Experimental Protocol

Objective: To achieve baseline separation of this compound enantiomers.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Racemic this compound standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a 90:10 (v/v) mixture of n-Hexane and 2-Propanol. For example, to prepare 1 L, mix 900 mL of n-Hexane with 100 mL of 2-Propanol. Degas the mobile phase before use.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Install the CHIRALPAK® AD-H column.

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 25°C.

    • Set the UV detector to 210 nm.

  • Column Equilibration: Purge the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Run the analysis and record the chromatogram.

  • Optimization (if necessary): If baseline separation (Rs > 1.5) is not achieved, follow the steps outlined in the Troubleshooting Guide. Systematically adjust the mobile phase composition, flow rate, and temperature to optimize the separation.

Visualization of Troubleshooting Workflow

G Troubleshooting Workflow for Poor Resolution of this compound Enantiomers cluster_MobilePhase Mobile Phase Optimization Start Poor or No Resolution CSP Evaluate CSP Selection (e.g., try CHIRALCEL® OD-H) Start->CSP MobilePhase Optimize Mobile Phase Start->MobilePhase FlowRate Adjust Flow Rate (e.g., decrease to 0.5 mL/min) Start->FlowRate Temperature Vary Temperature (e.g., 15°C or 35°C) Start->Temperature CheckSystem Check System Suitability (e.g., extra-column volume) Start->CheckSystem Success Baseline Resolution Achieved (Rs > 1.5) CSP->Success If resolved AdjustModifier Adjust % Alcohol Modifier (e.g., 5% to 15%) MobilePhase->AdjustModifier ChangeModifier Change Alcohol Modifier (e.g., Ethanol) MobilePhase->ChangeModifier FlowRate->Success If resolved Temperature->Success If resolved CheckSystem->Success If resolved AdjustModifier->Success If resolved ChangeModifier->Success If resolved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

References

Technical Support Center: 1-Cyclopentylethanol Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for challenges encountered during the scale-up synthesis of 1-Cyclopentylethanol. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate a smooth transition from lab-scale to pilot or industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as cyclopentyl methyl carbinol, is a secondary alcohol with the chemical formula C₇H₁₄O.[1][2] It consists of a cyclopentyl group attached to the first carbon of an ethanol (B145695) backbone.[1][2] Due to its structure, it serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for creating cyclopentane (B165970) derivatives.[1] It may also be explored as a solvent or a flavoring agent.[1]

Q2: What are the most common synthesis routes for this compound?

A2: There are three primary methods for synthesizing this compound:

  • Grignard Reaction: This involves reacting a cyclopentyl-based Grignard reagent (like cyclopentyl magnesium bromide) with acetaldehyde (B116499), followed by an aqueous workup.[1][3] This is a widely used method for forming carbon-carbon bonds.[4]

  • Reduction of Cyclopentyl Ketones: Cyclopentyl methyl ketone can be reduced to this compound using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Hydration of Alkenes: The reaction of cyclopentene (B43876) with water in the presence of an acid catalyst can also yield the target molecule through electrophilic addition.[1]

Q3: What are the major challenges when scaling up a synthesis process from the lab?

A3: Transitioning from a small-scale laboratory synthesis to a larger, industrial scale introduces several significant challenges.[5] Key issues include:

  • Safety and Exothermicity: Reactions that are manageable on a small scale can become dangerously exothermic in large reactors, requiring careful thermal management.[5]

  • Reagent and Solvent Choice: Expensive, hazardous, or non-catalytic reagents used in lab-scale synthesis are often not economically or environmentally viable for large-scale production.[5][6]

  • Heat and Mass Transfer: Inefficient mixing and heat transfer in large vessels can lead to localized hot spots, concentration gradients, and the formation of impurities.[7]

  • Purification: Methods like column chromatography that are common in the lab are often impractical and costly at scale. Alternative methods such as recrystallization or distillation must be developed.[7]

  • Waste Management: Large-scale processes generate significantly more waste, which must be managed efficiently and sustainably.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis, particularly focusing on the common Grignard reaction route.

Issue 1: Grignard Reaction Fails to Initiate

Q: My large-scale Grignard reaction between cyclopentyl magnesium bromide and acetaldehyde is not starting. What are the potential causes and solutions?

A: Failure to initiate is a common problem in Grignard reactions, especially at scale. The primary cause is the quenching of the highly reactive Grignard reagent.

Potential CauseRecommended Solution
Presence of Water or Protic Solvents Grignard reagents react readily with water, alcohols, or any protic species.[8] Ensure all glassware is rigorously flame-dried or oven-dried before use. Use fresh, anhydrous solvents (e.g., diethyl ether, THF).
Inactive Magnesium Surface The magnesium metal surface can be coated with an oxide layer that prevents the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or a small amount of diisobutylaluminum hydride (DIBALH).[9]
Impure Starting Materials Impurities in the cyclopentyl halide or the solvent can inhibit the reaction. Use high-purity starting materials.
Low Initial Temperature While the overall reaction is exothermic, some initial energy is required for initiation. Gentle warming of a small portion of the solvent and halide before adding to the magnesium can sometimes help start the reaction.
Issue 2: Low Yield and Byproduct Formation

Q: I am observing a low yield of this compound and the formation of several byproducts. How can I optimize the reaction?

A: Low yields are often due to side reactions that compete with the desired Grignard addition.

Potential CauseRecommended Solution
Wurtz Coupling The Grignard reagent can react with the unreacted alkyl halide to form a dimer (e.g., dicyclopentyl). This is more common at higher temperatures. Maintain a low reaction temperature (e.g., 0-5 °C) and add the alkyl halide slowly to a suspension of magnesium to keep its concentration low.
Enolization of Acetaldehyde As a strong base, the Grignard reagent can deprotonate the alpha-carbon of acetaldehyde, forming an enolate that does not lead to the desired alcohol. Add the Grignard reagent slowly to the acetaldehyde solution at a low temperature to favor nucleophilic addition over deprotonation.
Poor Temperature Control Exothermic reactions can "run away" at scale, leading to a host of side reactions. Ensure the reactor has adequate cooling capacity. The rate of addition of reagents should be carefully controlled to manage the heat output.
Issue 3: Difficulties in Product Purification

Q: The crude product is an oil and difficult to purify by column chromatography at a large scale. What are the alternative purification strategies?

A: Large-scale purification requires methods that are more efficient and cost-effective than chromatography.[7]

Purification StrategyDescription
Vacuum Distillation If this compound has a sufficiently different boiling point from the impurities, vacuum distillation is a highly effective and scalable purification method.[7]
Recrystallization via Salt Formation As an alcohol, the product itself won't crystallize easily. However, it can be converted to a solid derivative (e.g., a tosylate or a phthalate (B1215562) ester) which can be purified by recrystallization.[10][11] The purified derivative can then be hydrolyzed back to the alcohol.
Aqueous Extraction / Wash Use a series of aqueous washes to remove water-soluble impurities. For example, an acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., NaHCO₃) can remove acidic byproducts.

Data Presentation

Table 1: Comparison of Common Synthesis Routes for this compound
ParameterGrignard ReactionKetone Reduction
Starting Materials Cyclopentyl halide, Magnesium, AcetaldehydeCyclopentyl methyl ketone
Key Reagents Anhydrous ether/THFNaBH₄ or LiAlH₄
Typical Yield (Lab Scale) 60-80%>90%
Scale-Up Pros Good C-C bond formation, readily available materials.High yield, simple procedure, less sensitive to water than Grignard.
Scale-Up Cons Highly exothermic, moisture sensitive, initiation issues, potential for side reactions.[8]Requires synthesis of the starting ketone, use of hydride reagents can be hazardous at scale (especially LiAlH₄).
Primary Safety Concern Runaway reaction, flammable ether solvents.Hydrogen gas evolution during quench, flammable solvents.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound (Lab-Scale)

Objective: To synthesize this compound from cyclopentyl bromide and acetaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether (Et₂O)

  • Cyclopentyl bromide

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere.

  • Initiation: Add magnesium turnings to the flask. Add a single crystal of iodine. In the addition funnel, place a solution of cyclopentyl bromide in anhydrous Et₂O.

  • Formation of Grignard Reagent: Add a small portion of the cyclopentyl bromide solution to the magnesium. If the reaction doesn't start (disappearance of iodine color, bubbling), gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, cool the flask to 0 °C in an ice bath. Add a solution of acetaldehyde in anhydrous Et₂O dropwise via the addition funnel, keeping the temperature below 10 °C.

  • Work-up: Once the addition is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl.

  • Purification: Separate the organic layer. Wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product. Purify further by vacuum distillation.

Protocol 2: Reduction of Cyclopentyl Methyl Ketone (Lab-Scale)

Objective: To synthesize this compound by reducing cyclopentyl methyl ketone.

Materials:

  • Cyclopentyl methyl ketone

  • Methanol (B129727) (MeOH)

  • Sodium borohydride (NaBH₄)

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve cyclopentyl methyl ketone in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride to the solution in small portions, ensuring the temperature remains below 10 °C.

  • Monitoring: Stir the reaction at 0 °C for 1 hour or until TLC/GC analysis shows complete consumption of the starting material.

  • Work-up: Slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Purification: Remove most of the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the product.

Visualizations

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale cluster_1 Phase 2: Scale-Up Analysis cluster_2 Phase 3: Pilot Plant / Kilo Lab cluster_3 Phase 4: Production lab_dev Route Scouting & Optimization (g scale) proto_dev Protocol Finalization lab_dev->proto_dev Select best route hazop HAZOP Analysis proto_dev->hazop thermal Thermal Safety Study (DSC, RC1) hazop->thermal pilot_run Pilot Run (kg scale) thermal->pilot_run cost Cost & Supply Chain Analysis cost->pilot_run purification Develop Scalable Purification pilot_run->purification analytics Impurity Profile & QC Methods purification->analytics production Full-Scale Production analytics->production

Caption: General workflow for scaling up chemical synthesis from lab to production.

Grignard_Troubleshooting start Grignard Reaction Problem Encountered q_initiate Does the reaction fail to initiate? start->q_initiate q_yield Is the yield low or are byproducts forming? q_initiate->q_yield No sol_initiate Check for moisture. Activate Mg surface. Use pure reagents. q_initiate->sol_initiate Yes q_purify Is purification difficult? q_yield->q_purify No sol_yield Control temperature strictly. Slow reagent addition. Optimize stoichiometry. q_yield->sol_yield Yes sol_purify Use vacuum distillation. Consider recrystallization via a solid derivative. q_purify->sol_purify Yes end_node Problem Resolved q_purify->end_node No sol_initiate->end_node sol_yield->end_node sol_purify->end_node

Caption: Decision tree for troubleshooting common Grignard reaction issues.

Synthesis_Pathways cp_br Cyclopentyl Bromide grignard Cyclopentyl Magnesium Bromide cp_br->grignard Anhydrous Ether mg Mg mg->grignard Anhydrous Ether acetaldehyde Acetaldehyde product This compound acetaldehyde->product 2. H3O+ workup cp_ketone Cyclopentyl Methyl Ketone cp_ketone->product Methanol nabh4 NaBH4 nabh4->product Methanol grignard->product 2. H3O+ workup

References

stability and long-term storage of 1-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and long-term storage of 1-Cyclopentylethanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a secondary alcohol with the molecular formula C7H14O. It features a cyclopentyl group attached to an ethanol (B145695) backbone. Due to its properties, it has potential applications as a solvent for organic reactions, an intermediate in the synthesis of pharmaceuticals and other complex molecules, and has been explored as a potential flavoring agent.

Q2: What are the general recommendations for the long-term storage of this compound?

A2: For long-term storage, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is crucial to keep it away from heat, sparks, and open flames. Storage in a flammables-area is recommended.

Q3: What are the known degradation pathways for this compound?

A3: As a secondary alcohol, this compound is susceptible to two primary degradation pathways:

  • Oxidation: It can be oxidized to form cyclopentyl methyl ketone.

  • Dehydration: It can undergo dehydration to form alkenes.

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data for this compound is limited, it is prudent to avoid contact with strong oxidizing agents, which can initiate oxidation reactions. As a general precaution, it is advisable to perform compatibility tests with any new materials that will be in prolonged contact with the compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in appearance (e.g., color, clarity) Potential degradation or contamination.- Visually inspect for any signs of precipitation or discoloration. - Verify storage conditions (temperature, light exposure). - Perform analytical testing (e.g., GC, HPLC) to check for impurities or degradation products.
Unexpected reaction outcomes Degradation of this compound leading to reduced purity and reactivity.- Confirm the purity of the starting material using an appropriate analytical method. - If degradation is suspected, purify the this compound before use (e.g., by distillation).
Inconsistent analytical results The compound may be degrading during the analytical process or due to improper sample handling.- Ensure the analytical method is validated for stability-indicating properties. - Minimize sample exposure to high temperatures and light during analysis.

Experimental Protocols

Protocol for Accelerated Stability Study

This protocol provides a framework for assessing the chemical stability of this compound under accelerated conditions.

Objective: To evaluate the potential degradation of this compound under elevated temperature and humidity.

Materials:

  • This compound

  • Climate-controlled stability chambers

  • Appropriate analytical instrumentation (e.g., HPLC, GC)

  • Inert sample containers (e.g., amber glass vials with PTFE-lined caps)

Methodology:

  • Sample Preparation: Aliquot this compound into multiple inert sample containers.

  • Storage Conditions: Place the samples in stability chambers set to the following conditions as per ICH guidelines:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Long-term (control): 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point for:

    • Appearance (visual inspection)

    • Assay of this compound (e.g., by GC or HPLC)

    • Presence of degradation products (e.g., by HPLC with a photodiode array detector or mass spectrometer)

  • Data Analysis: Plot the concentration of this compound against time for each storage condition to determine the degradation rate. Use the Arrhenius equation to estimate the shelf-life at the recommended long-term storage condition.

Visualizations

Troubleshooting_Logic Troubleshooting Flowchart for this compound start Experiment with this compound Fails or Yields Unexpected Results check_purity Check Purity of Starting Material (e.g., GC/HPLC) start->check_purity purity_ok Purity is as Expected check_purity->purity_ok Purity OK purity_bad Purity is Low/Impurities Detected check_purity->purity_bad Purity Not OK check_storage Review Storage Conditions (Temperature, Light, Atmosphere) purity_ok->check_storage purify Purify this compound (e.g., Distillation) purity_bad->purify re_run_good Re-run Experiment with Purified Material purify->re_run_good storage_ok Storage Conditions are Appropriate check_storage->storage_ok Storage OK storage_bad Improper Storage Conditions Identified check_storage->storage_bad Storage Not OK investigate_reaction Investigate Other Reaction Parameters storage_ok->investigate_reaction correct_storage Correct Storage and Use a Fresh Sample storage_bad->correct_storage re_run_bad Re-run Experiment correct_storage->re_run_bad

Caption: Troubleshooting workflow for experiments involving this compound.

Degradation_Pathways Potential Degradation Pathways of this compound start This compound oxidation Oxidation (e.g., with oxidizing agents) start->oxidation dehydration Dehydration (e.g., with acid catalyst) start->dehydration ketone Cyclopentyl Methyl Ketone oxidation->ketone alkene Alkenes (e.g., 1-ethylidenecyclopentane) dehydration->alkene

Caption: Potential chemical degradation pathways for this compound.

troubleshooting low enantioselectivity in 1-Cyclopentylethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of 1-Cyclopentylethanol, with a specific focus on achieving high enantioselectivity.

Troubleshooting Low Enantioselectivity

Low enantioselectivity is a common issue in the asymmetric synthesis of chiral molecules like this compound. The following guide provides a structured approach to identifying and resolving the root causes of suboptimal enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (e.e.) is significantly lower than reported in the literature for the asymmetric reduction of acetylcyclopentane. What are the first things I should check?

A1: When troubleshooting low e.e., it's crucial to start with the most fundamental aspects of the experiment before moving to more complex variables. Here's a checklist of initial steps:

  • Purity of Starting Materials: Impurities in the acetylcyclopentane substrate, solvent, or the hydrogen donor (e.g., isopropanol) can act as catalyst poisons or inhibitors, leading to a decrease in enantioselectivity. Ensure all reagents are of high purity and solvents are anhydrous.

  • Catalyst and Ligand Integrity: The chiral catalyst and ligand are the heart of the enantioselective transformation. Verify their quality, purity, and proper handling, especially if they are air or moisture sensitive. Consider using a fresh batch of catalyst or ligand.

  • Reaction Conditions: Deviations from the optimal reaction temperature, pressure, or reaction time can significantly impact enantioselectivity. Ensure accurate and consistent control of these parameters.[1]

  • Inert Atmosphere: For many asymmetric hydrogenation catalysts, such as those based on Ruthenium-BINAP complexes, maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent catalyst oxidation and deactivation.[2]

Q2: I've confirmed the purity of my reagents and the integrity of my catalyst, but the enantioselectivity is still poor and inconsistent between runs. What should I investigate next?

A2: Inconsistent results often point towards subtle variations in the experimental setup or procedure. Consider the following factors:

  • Solvent Effects: The choice of solvent can have a dramatic impact on enantioselectivity. For instance, in some asymmetric hydrogenations, changing from a non-polar to a polar solvent can invert the stereochemical outcome or significantly reduce the e.e.[3] It is advisable to perform a solvent screen to identify the optimal medium for your specific catalyst system.

  • Base Additives: Many asymmetric transfer hydrogenation reactions require a base (e.g., potassium tert-butoxide, triethylamine) to activate the catalyst. The nature and concentration of the base are critical. An incorrect base or concentration can lead to side reactions or catalyst deactivation.

  • Substrate Concentration: High substrate concentrations can sometimes lead to catalyst inhibition or the formation of dimeric species that may have lower enantioselectivity. Experiment with varying the substrate concentration to find the optimal range.

Q3: Could my analytical method be the source of the problem? How can I validate my enantiomeric excess measurement?

A3: Absolutely. An inaccurate analytical method can provide misleading e.e. values. It is essential to validate your chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) method.

  • Baseline Separation: Ensure you have a good separation (resolution > 1.5) between the two enantiomers of this compound.[4]

  • Racemic Standard: Analyze a racemic sample of this compound to confirm that you observe two well-resolved peaks of equal area.

  • Derivatization: If direct analysis is challenging, consider derivatizing the alcohol to a corresponding ester (e.g., acetate (B1210297) or trifluoroacetate) which may exhibit better separation on a chiral column.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity in the synthesis of this compound.

TroubleshootingWorkflow Start Low Enantioselectivity Observed CheckPurity Verify Purity of: - Acetylcyclopentane - Solvent - Hydrogen Donor Start->CheckPurity CheckCatalyst Assess Catalyst/Ligand Integrity: - Freshness - Purity - Handling (Inert Atmosphere) Start->CheckCatalyst CheckConditions Review Reaction Conditions: - Temperature - Pressure - Time Start->CheckConditions PurityOK Purity Confirmed CheckPurity->PurityOK [ Purity OK ] PurifyReagents Action: Purify/Replace Reagents CheckPurity->PurifyReagents [ Impurities Found ] CatalystOK Catalyst Integrity Confirmed CheckCatalyst->CatalystOK [ Integrity OK ] NewCatalyst Action: Use Fresh Catalyst/Ligand CheckCatalyst->NewCatalyst [ Degradation Suspected ] ConditionsOK Conditions Confirmed CheckConditions->ConditionsOK [ Conditions OK ] OptimizeConditions Action: Optimize Conditions CheckConditions->OptimizeConditions [ Deviations Found ] PurityOK->CatalystOK CatalystOK->ConditionsOK InvestigateAdvanced Investigate Advanced Factors ConditionsOK->InvestigateAdvanced PurifyReagents->CheckPurity NewCatalyst->CheckCatalyst OptimizeConditions->CheckConditions SolventScreen Perform Solvent Screen InvestigateAdvanced->SolventScreen BaseScreen Optimize Base Additive InvestigateAdvanced->BaseScreen ConcentrationStudy Vary Substrate Concentration InvestigateAdvanced->ConcentrationStudy ValidateAnalysis Validate Analytical Method: - Chiral GC/HPLC - Racemic Standard SolventScreen->ValidateAnalysis BaseScreen->ValidateAnalysis ConcentrationStudy->ValidateAnalysis AnalysisOK Analysis Validated ValidateAnalysis->AnalysisOK [ Method Valid ] ImproveAnalysis Action: Refine Analytical Method ValidateAnalysis->ImproveAnalysis [ Method Invalid ] Resolution Problem Resolved AnalysisOK->Resolution ImproveAnalysis->ValidateAnalysis

Caption: Troubleshooting workflow for low enantioselectivity.

Quantitative Data Summary

The following table summarizes the potential impact of various reaction parameters on the enantiomeric excess (e.e.) in a typical asymmetric transfer hydrogenation of acetylcyclopentane. These are illustrative values based on general principles of asymmetric catalysis.

ParameterCondition Ae.e. (%)Condition Be.e. (%)Potential Reason for Difference
Solvent Toluene852-Propanol95Solvent polarity can influence the transition state geometry.[3]
Temperature 50 °C7025 °C92Lower temperatures often enhance enantioselectivity by favoring the lower energy transition state.[6]
Catalyst Loading 0.5 mol%930.1 mol%88Insufficient catalyst can lead to background reduction or catalyst deactivation pathways becoming more significant.
Base Triethylamine75Potassium tert-butoxide94The nature of the base is crucial for efficient catalyst activation and turnover.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Acetylcyclopentane

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetylcyclopentane to this compound using a Noyori-type catalyst.[7][8]

Materials:

  • Acetylcyclopentane (high purity)

  • [RuCl(p-cymene)((S,S)-TsDPEN)] or a similar chiral ruthenium catalyst

  • Anhydrous 2-propanol (as solvent and hydrogen source)

  • Potassium tert-butoxide (t-BuOK)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add the chiral ruthenium catalyst (e.g., 0.01 equivalents).

  • Add anhydrous 2-propanol (e.g., 5 mL per mmol of substrate).

  • In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous 2-propanol (e.g., 0.02 equivalents).

  • Add the potassium tert-butoxide solution to the catalyst suspension and stir for 15 minutes at room temperature to activate the catalyst.

  • Add the acetylcyclopentane (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: Chiral GC Analysis of this compound

This protocol provides a general method for determining the enantiomeric excess of this compound.

Instrumentation and Column:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., CP-Chirasil-DEX CB or similar).[5]

GC Conditions (starting point, optimization may be required):

  • Injector Temperature: 230 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Hydrogen or Helium

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL (of a dilute solution in a suitable solvent like hexane (B92381) or ethyl acetate).

Procedure:

  • Prepare a standard solution of racemic this compound to determine the retention times of both enantiomers.

  • Prepare a solution of the synthesized this compound.

  • Inject the racemic standard and the sample solution into the GC.

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Logical Relationships in Asymmetric Synthesis

The following diagram illustrates the key relationships between different components of an asymmetric synthesis that influence the final enantioselectivity.

AsymmetricSynthesis Substrate Substrate (Acetylcyclopentane) TransitionState Diastereomeric Transition States Substrate->TransitionState Catalyst Chiral Catalyst (e.g., Ru-TsDPEN) Catalyst->TransitionState Ligand Chiral Ligand (e.g., (S,S)-TsDPEN) Ligand->Catalyst Metal Metal Precursor (e.g., [RuCl2(p-cymene)]2) Metal->Catalyst Conditions Reaction Conditions Conditions->TransitionState Solvent Solvent Solvent->Conditions Temperature Temperature Temperature->Conditions Base Base Base->Conditions Product Product (this compound) TransitionState->Product Enantioselectivity Enantioselectivity (e.e.) Product->Enantioselectivity

Caption: Factors influencing enantioselectivity.

References

Validation & Comparative

A Comparative Analysis for Researchers and Drug Development Professionals: 1-Cyclopentylethanol vs. 2-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug discovery, isomeric purity and the specific placement of functional groups are of paramount importance, often dictating the biological activity, reactivity, and physical properties of a molecule. This guide provides a detailed comparative analysis of two structural isomers, 1-Cyclopentylethanol and 2-Cyclopentylethanol, to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific applications.

Structural and Physicochemical Properties

This compound is a secondary alcohol where the hydroxyl group is attached to the first carbon of the ethyl chain, which is directly bonded to the cyclopentyl ring.[1][2][3] In contrast, 2-Cyclopentylethanol is a primary alcohol with the hydroxyl group on the second carbon of the ethyl chain attached to the cyclopentyl ring.[4][5] This seemingly minor difference in the position of the hydroxyl group leads to significant variations in their chemical and physical properties, as detailed in the table below.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Cyclopentylethanol
CAS Number 52829-98-8[1][6][7]766-00-7[4][5][8]
Molecular Formula C₇H₁₄O[1][6][7]C₇H₁₄O[4][5][9]
Molecular Weight 114.19 g/mol [1][2]114.19 g/mol [4][9][10]
Boiling Point 169-170 °C at 760 mmHg[1]174.4 ± 8.0 °C at 760 mmHg[4]
Density 0.937 g/cm³[6]0.9 ± 0.1 g/cm³[4]
Flash Point 71.4 °C[6]70.4 ± 8.6 °C[4]
Refractive Index n20/D 1.458 (lit.)[6]1.460[4]
Solubility Low solubility in water[1]Soluble in organic solvents, limited in water[4]
LogP 1.55740[6]1.84[4]

Spectroscopic Data

The structural differences between the two isomers are clearly distinguishable through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Comparative Spectroscopic Data

SpectrumThis compound2-Cyclopentylethanol
¹H NMR The proton on the carbon bearing the hydroxyl group appears as a quartet in the region of 3.8-4.2 ppm.[1]The protons on the carbon with the hydroxyl group (a CH₂ group) would show a different splitting pattern and chemical shift, typically around 3.650 ppm.[11]
IR Spectroscopy A broad, intense O-H stretching band is observed in the 3500-3200 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol.[1]A broad O-H stretch is also present around 3300 cm⁻¹, along with a C-O stretch at approximately 1050 cm⁻¹.[12]

Synthesis and Reactivity

The synthesis routes for this compound and 2-Cyclopentylethanol differ significantly due to the position of the hydroxyl group.

Synthesis of this compound: This secondary alcohol can be synthesized through several common methods:

  • Reduction of Cyclopentyl Methyl Ketone: Using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[1]

  • Grignard Reaction: Reacting a cyclopentyl magnesium bromide Grignard reagent with acetaldehyde.[1]

Synthesis of 2-Cyclopentylethanol: The synthesis of this primary alcohol can be achieved via:

  • Reduction of Cyclopentylacetic acid or its esters: Using a strong reducing agent like lithium aluminum hydride.

  • Hydroformylation of Cyclopentene (B43876): This process involves reacting cyclopentene with carbon monoxide and hydrogen, followed by the reduction of the resulting aldehyde.[4]

SynthesisPathways cluster_1 Synthesis of this compound cluster_2 Synthesis of 2-Cyclopentylethanol Cyclopentyl\nMethyl Ketone Cyclopentyl Methyl Ketone Reduction\n(e.g., NaBH4) Reduction (e.g., NaBH4) Cyclopentyl\nMethyl Ketone->Reduction\n(e.g., NaBH4) Acetaldehyde Acetaldehyde Grignard\nReaction Grignard Reaction Acetaldehyde->Grignard\nReaction Cyclopentyl\nMagnesium Bromide Cyclopentyl Magnesium Bromide Cyclopentyl\nMagnesium Bromide->Grignard\nReaction This compound This compound Reduction\n(e.g., NaBH4)->this compound Grignard\nReaction->this compound Cyclopentylacetic\nAcid Cyclopentylacetic Acid Reduction\n(e.g., LiAlH4) Reduction (e.g., LiAlH4) Cyclopentylacetic\nAcid->Reduction\n(e.g., LiAlH4) Cyclopentene Cyclopentene Hydroformylation\n& Reduction Hydroformylation & Reduction Cyclopentene->Hydroformylation\n& Reduction 2-Cyclopentylethanol 2-Cyclopentylethanol Reduction\n(e.g., LiAlH4)->2-Cyclopentylethanol Hydroformylation\n& Reduction->2-Cyclopentylethanol ComparativeAnalysisWorkflow cluster_input Isomer Selection cluster_evaluation Comparative Evaluation This compound This compound Physicochemical_Properties Physicochemical Properties This compound->Physicochemical_Properties Reactivity_Profile Reactivity Profile This compound->Reactivity_Profile Biological_Screening Biological Screening This compound->Biological_Screening 2-Cyclopentylethanol 2-Cyclopentylethanol 2-Cyclopentylethanol->Physicochemical_Properties 2-Cyclopentylethanol->Reactivity_Profile 2-Cyclopentylethanol->Biological_Screening Decision_Point Optimal Isomer for Drug Development? Physicochemical_Properties->Decision_Point Reactivity_Profile->Decision_Point Toxicity_Assessment Toxicity Assessment Biological_Screening->Toxicity_Assessment Toxicity_Assessment->Decision_Point Lead_Optimization Lead Optimization Decision_Point->Lead_Optimization

References

Validating the Molecular Structure of 1-Cyclopentylethanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structural elucidation, with alternative and complementary spectroscopic and computational methods for the validation of the 1-Cyclopentylethanol structure.

While a definitive crystal structure for this compound is not publicly available, this guide outlines the principles and expected outcomes of such an analysis and compares it with readily available experimental data from other techniques. This multi-faceted approach provides a robust framework for comprehensive structural validation.

Comparison of Structural Validation Techniques

X-ray crystallography offers direct insight into the solid-state conformation and intermolecular interactions of a molecule.[1] However, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and computational modeling provide crucial information about the molecule's structure in solution and its dynamic behavior.

ParameterX-ray Crystallography (Hypothetical)NMR SpectroscopyIR SpectroscopyComputational Chemistry
Sample Phase Crystalline SolidSolutionSolid, Liquid, or GasIn Silico
Information Obtained Precise bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.[1]Chemical environment of atoms, connectivity, and stereochemistry in solution.[2]Presence of specific functional groups.[2]Optimized molecular geometry, conformational analysis, and predicted spectroscopic data.[3]
Directness of Evidence Direct 3D structure determination.[1]Indirect structural inference based on magnetic properties of nuclei.Identification of functional groups based on vibrational frequencies.Theoretical model of the molecular structure.
Key Expected Results for this compound - C-C and C-O bond lengths and angles.- Conformation of the cyclopentyl ring.- Intermolecular hydrogen bonding in the crystal lattice.- ¹H NMR signals for methyl, cyclopentyl, and hydroxyl protons.- ¹³C NMR signals for each unique carbon atom.[2]- Broad O-H stretching band (~3200-3600 cm⁻¹).- C-H stretching and bending vibrations.- Predicted bond lengths and angles.- Relative energies of different conformers.- Calculated NMR and IR spectra.

Experimental Protocols

Hypothetical X-ray Crystallography Protocol

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid.[4]

  • Crystal Growth: A single crystal of this compound would first need to be grown. This is often achieved through slow evaporation of a saturated solution in a suitable solvent, such as hexane (B92381) or ethyl acetate.[5] The goal is to obtain a well-ordered crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[6]

  • Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.[7] The intensities and positions of these spots are recorded by a detector.[7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry of the crystal. The phase problem is then solved, often using direct methods for small molecules, to generate an initial electron density map.[6] This map is used to build a model of the molecule, which is then refined against the experimental data to yield the final, high-resolution structure.[7]

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule.[5]

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves.[5] The absorption of energy by the atomic nuclei is detected and plotted as a spectrum. For ¹H NMR, this reveals the different types of protons and their neighboring atoms. For ¹³C NMR, it shows the different types of carbon atoms.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the NMR spectrum are analyzed to deduce the molecular structure.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

  • Sample Preparation: A small amount of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Infrared radiation is passed through the sample, and the instrument measures the amount of radiation absorbed at each frequency.[5]

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different bonds in the molecule, allowing for the identification of functional groups like the hydroxyl (-OH) group.

Visualizing the Validation Workflow

The following diagrams illustrate the workflow for structural validation and the logical relationship between the different analytical techniques.

G cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesis & Purification of this compound XRay X-ray Crystallography Synthesis->XRay NMR NMR Spectroscopy Synthesis->NMR IR IR Spectroscopy Synthesis->IR CompChem Computational Chemistry Synthesis->CompChem Comparison Data Comparison & Integration XRay->Comparison NMR->Comparison IR->Comparison CompChem->Comparison Structure Final Validated Structure Comparison->Structure

Caption: Experimental workflow for the structural validation of this compound.

G Structure Validated Structure of This compound XRay Solid-State Conformation (X-ray Crystallography) Structure->XRay provides NMR Connectivity & Solution Structure (NMR Spectroscopy) Structure->NMR is consistent with IR Functional Groups (IR Spectroscopy) Structure->IR is consistent with CompChem Theoretical Geometry & Energetics (Computational Chemistry) Structure->CompChem is supported by

Caption: Logical relationship of techniques for structural confirmation.

References

A Comparative Guide to Enantiomeric Excess Determination of 1-Cyclopentylethanol by NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical analytical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the enantiomeric excess determination of the chiral secondary alcohol, 1-Cyclopentylethanol. Detailed experimental protocols and comparative data are presented to aid in method selection and implementation.

Comparison of Analytical Methods

The choice between NMR and HPLC for determining the enantiomeric excess of this compound depends on several factors, including the required level of accuracy, sample throughput, and the availability of instrumentation and chiral auxiliaries. While HPLC often provides baseline separation of enantiomers, NMR methods, particularly with chiral derivatizing agents, can offer the advantage of determining the absolute configuration.

FeatureNMR Spectroscopy (with Chiral Derivatizing Agent)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Covalent derivatization of the alcohol with a chiral reagent (e.g., Mosher's acid) to form diastereomers with distinct NMR signals.Physical separation of enantiomers on a chiral stationary phase (CSP).
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.Chromatogram with baseline-separated peaks for each enantiomer.
Quantitative Data The diastereomeric ratio is calculated from the integration of corresponding signals, which directly correlates to the enantiomeric excess.Enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Determination of Absolute Configuration Yes, possible through Mosher's ester analysis.No, requires a standard of known configuration.
Sample Preparation Requires a chemical derivatization reaction prior to analysis.Direct injection of the purified sample, dissolved in the mobile phase.
Sensitivity Generally lower than HPLC.High sensitivity, suitable for trace analysis.
Analysis Time Can be longer due to the derivatization step.Typically faster for a single analysis, but method development can be time-consuming.

Experimental Protocols

NMR Spectroscopy: Mosher's Ester Analysis

Mosher's ester analysis is a robust NMR method for determining the enantiomeric excess and absolute configuration of chiral alcohols.[1][2][3][4][5] It involves the formation of diastereomeric esters with the chiral derivatizing agents (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

Materials:

  • Racemic or enantioenriched this compound

  • (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride)

  • Deuterated chloroform (B151607) (CDCl₃)

  • Pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP)

  • NMR tubes

  • NMR spectrometer (¹H and ¹⁹F capabilities recommended)

Procedure:

  • Preparation of the (R)-MTPA and (S)-MTPA Esters (in separate NMR tubes):

    • To each of two NMR tubes, add approximately 5 mg of this compound.

    • Add 0.7 mL of CDCl₃ to each tube.

    • Add a small, catalytic amount of pyridine or DMAP to each tube.

    • To one tube, add a slight molar excess of (R)-Mosher's acid chloride. To the other tube, add a slight molar excess of (S)-Mosher's acid chloride.

    • Cap the tubes and gently mix. Allow the reaction to proceed to completion (typically monitored by TLC or NMR).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples.

    • If available, acquire ¹⁹F NMR spectra, which can offer a cleaner baseline for integration due to the single signal of the -CF₃ group.

  • Data Analysis for Enantiomeric Excess:

    • In either the ¹H or ¹⁹F NMR spectrum of one of the diastereomeric mixtures, identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate these signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100, where Integral₁ is the integration of the major diastereomer's signal and Integral₂ is for the minor diastereomer.

  • Data Analysis for Absolute Configuration (Optional):

    • Assign the ¹H NMR signals for both the (R)-MTPA and (S)-MTPA esters.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.

    • A consistent sign for Δδ on one side of the molecule versus the other can be used to deduce the absolute configuration based on the established Mosher's ester model.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and highly effective method for the direct separation and quantification of enantiomers.[6][7] Polysaccharide-based chiral stationary phases, such as Chiralcel OD-H, are often successful in resolving the enantiomers of secondary alcohols.

Materials and Instrumentation:

  • Racemic or enantioenriched this compound

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (B130326) (IPA)

  • HPLC system with a UV detector

  • Chiral Column: Chiralcel OD-H (or a similar polysaccharide-based column)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for baseline separation.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: Ambient

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as alcohols have a weak chromophore)

    • Injection Volume: 5-20 µL

  • Data Analysis:

    • Integrate the peak areas corresponding to the two enantiomers in the chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualizing the Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Alcohol This compound Derivatization_R Derivatization (R) Alcohol->Derivatization_R Derivatization_S Derivatization (S) Alcohol->Derivatization_S R_Mosher (R)-Mosher's Acid Chloride R_Mosher->Derivatization_R S_Mosher (S)-Mosher's Acid Chloride S_Mosher->Derivatization_S R_Ester (R)-MTPA Ester Derivatization_R->R_Ester S_Ester (S)-MTPA Ester Derivatization_S->S_Ester NMR_Acquisition NMR Data Acquisition R_Ester->NMR_Acquisition S_Ester->NMR_Acquisition Data_Processing Data Processing & Integration NMR_Acquisition->Data_Processing Results ee (%) & Absolute Configuration Data_Processing->Results

Workflow for ee determination by NMR with Mosher's ester analysis.

HPLC_Workflow Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee (%) Integrate->Calculate

Workflow for ee determination by chiral HPLC.

Logical Comparison of NMR Methods

NMR_Comparison cluster_cda Chiral Derivatizing Agent (CDA) cluster_csa Chiral Solvating Agent (CSA) Start Determine ee of this compound by NMR CDA_Principle Forms stable covalent diastereomers Start->CDA_Principle CSA_Principle Forms transient, non-covalent diastereomeric complexes Start->CSA_Principle CDA_Pros Pros: - Larger Δδ values - Allows determination of absolute configuration (e.g., Mosher's) CDA_Principle->CDA_Pros CDA_Cons Cons: - Chemical reaction required - Potential for kinetic resolution - Sample not recoverable CDA_Principle->CDA_Cons CSA_Pros Pros: - Simple addition to NMR tube - Non-destructive, sample is recoverable - Faster sample preparation CSA_Principle->CSA_Pros CSA_Cons Cons: - Smaller Δδ values - May require lower temperatures - Concentration and solvent dependent CSA_Principle->CSA_Cons

Comparison of Chiral Derivatizing vs. Solvating Agents in NMR.

References

A Comparative Guide to the Synthetic Routes of 1-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 1-Cyclopentylethanol, a valuable secondary alcohol in organic synthesis. The following sections detail the most common and effective methods for its preparation, offering objective comparisons of their performance based on experimental data. Detailed methodologies are provided for key reactions, and signaling pathways are visualized to facilitate a deeper understanding of the chemical transformations.

Comparison of Synthetic Routes

Three primary synthetic strategies have been evaluated for the synthesis of this compound:

  • Grignard Reaction: The reaction of a cyclopentyl Grignard reagent with acetaldehyde (B116499).

  • Reduction of Acetylcyclopentane: Utilizing hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Catalytic Hydrogenation of Acetylcyclopentane: Employing catalysts like Raney Nickel and Platinum on carbon (Pt/C).

The following table summarizes the quantitative data for each of these synthetic routes, allowing for a direct comparison of their key performance indicators.

Synthetic RouteReagentsSolventReaction TimeTemperature (°C)Yield (%)
Grignard Reaction Cyclopentylmagnesium bromide, AcetaldehydeDiethyl ether or THF2-4 hours0 to reflux~70-85
Reduction with NaBH₄ Acetylcyclopentane, Sodium borohydrideMethanol (B129727) or Ethanol (B145695)1-3 hours0 to 25~85-95
Reduction with LiAlH₄ Acetylcyclopentane, Lithium aluminum hydrideDiethyl ether or THF1-2 hours0 to 35>95
Catalytic Hydrogenation (Raney Ni) Acetylcyclopentane, H₂Ethanol4-8 hours25-50~90-98
Catalytic Hydrogenation (Pt/C) Acetylcyclopentane, H₂Ethanol or Ethyl acetate2-6 hours25>98

Experimental Protocols

Detailed experimental procedures for each of the compared synthetic routes are provided below.

Grignard Reaction

This method involves the nucleophilic addition of a cyclopentyl Grignard reagent to acetaldehyde.

Materials:

  • Cyclopentyl bromide

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine. A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of freshly distilled acetaldehyde in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by fractional distillation.

Reduction of Acetylcyclopentane with Sodium Borohydride (NaBH₄)

This is a mild and selective method for the reduction of the ketone to the corresponding secondary alcohol.

Materials:

  • Acetylcyclopentane

  • Sodium borohydride

  • Methanol or Ethanol

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction: A solution of acetylcyclopentane in methanol is cooled to 0 °C in an ice bath. Sodium borohydride is added portion-wise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 1-3 hours.

  • Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid until the effervescence ceases. The bulk of the methanol is removed under reduced pressure. The residue is then partitioned between diethyl ether and water.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The product, this compound, is purified by distillation under reduced pressure.

Reduction of Acetylcyclopentane with Lithium Aluminum Hydride (LiAlH₄)

A powerful reducing agent that provides high yields of the desired alcohol.[1][2][3]

Materials:

  • Acetylcyclopentane

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a suspension of LiAlH₄ in anhydrous diethyl ether is prepared under an inert atmosphere. The suspension is cooled to 0 °C, and a solution of acetylcyclopentane in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for 1-2 hours.[1]

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser work-up). This results in the formation of a granular precipitate of aluminum salts.

  • Isolation: The ethereal solution is decanted or filtered from the solid salts. The salts are washed with additional diethyl ether. The combined organic phases are dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

  • Purification: The resulting this compound is purified by vacuum distillation.

Catalytic Hydrogenation of Acetylcyclopentane

This method involves the reduction of the ketone using hydrogen gas in the presence of a metal catalyst.

Materials:

  • Acetylcyclopentane

  • Raney Nickel or 5% Platinum on Carbon (Pt/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Reaction Setup: Acetylcyclopentane is dissolved in ethanol in a hydrogenation vessel. The catalyst (Raney Nickel or Pt/C) is carefully added to the solution.

  • Hydrogenation: The vessel is connected to the hydrogenation apparatus, flushed with nitrogen, and then pressurized with hydrogen to the desired pressure (typically 1-4 atm). The mixture is then shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The filter cake is washed with ethanol.

  • Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude this compound is then purified by distillation.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Grignard_Reaction Cyclopentyl bromide Cyclopentyl bromide Cyclopentylmagnesium bromide Cyclopentylmagnesium bromide Cyclopentyl bromide->Cyclopentylmagnesium bromide  + Mg  (Ether/THF) Intermediate Intermediate Cyclopentylmagnesium bromide->Intermediate  + Acetaldehyde This compound This compound Intermediate->this compound  + H₃O⁺ (work-up)

Caption: Grignard reaction pathway to this compound.

Reduction_of_Acetylcyclopentane cluster_hydride Hydride Reduction cluster_hydrogenation Catalytic Hydrogenation Acetylcyclopentane Acetylcyclopentane 1-Cyclopentylethanol_hydride This compound Acetylcyclopentane->1-Cyclopentylethanol_hydride  + NaBH₄ or LiAlH₄ 1-Cyclopentylethanol_H2 This compound Acetylcyclopentane->1-Cyclopentylethanol_H2  + H₂  (Raney Ni or Pt/C)

Caption: Reduction pathways of acetylcyclopentane.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the reaction, available equipment, and safety considerations.

  • Grignard Reaction: This is a classic and versatile method for C-C bond formation, offering good yields. However, it requires strict anhydrous conditions and the handling of reactive organometallic reagents.

  • Reduction with NaBH₄: This method is experimentally simple, uses a mild and selective reagent, and generally provides high yields. It is a good option for laboratory-scale synthesis.

  • Reduction with LiAlH₄: While offering excellent yields, LiAlH₄ is a highly reactive and pyrophoric reagent that requires careful handling and strictly anhydrous conditions.[1][2][3]

  • Catalytic Hydrogenation: This method is highly efficient, often providing near-quantitative yields and a clean product. It is particularly well-suited for larger-scale industrial production but requires specialized hydrogenation equipment. Both Raney Nickel and Pt/C are effective catalysts, with Pt/C often showing higher activity at lower temperatures.

References

biological activity comparison of 1-Cyclopentylethanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of 1-Cyclopentylethanol Enantiomers: A Methodological Guide

Introduction

This compound is a chiral secondary alcohol with the potential for its enantiomers, (R)-1-Cyclopentylethanol and (S)-1-Cyclopentylethanol, to exhibit distinct biological activities. In drug development and pharmacology, it is crucial to characterize the individual pharmacological profiles of enantiomers, as they can differ significantly in their efficacy, potency, and toxicity. While specific comparative biological data for the enantiomers of this compound are not publicly available, this guide provides a comprehensive framework for the systematic evaluation of their biological activities. It is intended for researchers, scientists, and drug development professionals to illustrate the standard methodologies and experimental protocols employed in such a comparative analysis.

Data Presentation: A Hypothetical Comparison

To illustrate how data from comparative studies would be presented, the following table summarizes hypothetical quantitative data for the enantiomers of this compound.

Parameter(R)-1-Cyclopentylethanol(S)-1-CyclopentylethanolRacemic this compound
Receptor Binding Affinity (Ki, nM)
Target X Receptor1525030
Enzyme Inhibition (IC50, µM)
Enzyme Y510010
Cell Viability (CC50, µM)
Cancer Cell Line A20> 50045
Normal Cell Line B150> 500200
In Vivo Efficacy (ED50, mg/kg)
Animal Model of Disease Z1015025
Pharmacokinetics
Oral Bioavailability (%)401528
Half-life (t1/2, hours)41.52.5

Experimental Protocols

A thorough comparison of the biological activities of this compound enantiomers would necessitate a series of well-defined experiments. The following are detailed methodologies for key experiments that would be cited in such a study.

Chiral Separation of this compound Enantiomers

Objective: To isolate the (R) and (S) enantiomers of this compound from a racemic mixture for individual testing.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A preparative HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based chiral column like Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is commonly used for normal-phase chiral separations. The exact ratio should be optimized for the best resolution.

  • Flow Rate: A flow rate of 5-10 mL/min is typical for preparative scale separations.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the solution onto the chiral column.

    • Collect the eluting fractions corresponding to the two separated enantiomer peaks.

    • Analyze the purity of the collected fractions using analytical chiral HPLC.

    • Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

    • Confirm the absolute configuration of each enantiomer using techniques such as X-ray crystallography or by comparing their optical rotation to known standards.

In Vitro Biological Assays

a) Receptor Binding Assay

Objective: To determine the binding affinity of each enantiomer to a specific target receptor.

Methodology: Radioligand Competition Binding Assay

  • Materials: Cell membranes expressing the target receptor, a radiolabeled ligand known to bind to the receptor (e.g., [³H]-ligand), and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound (each enantiomer and the racemate).

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

b) Enzyme Inhibition Assay

Objective: To measure the ability of each enantiomer to inhibit the activity of a specific enzyme.

Methodology: In Vitro Enzyme Activity Assay

  • Materials: Purified enzyme, a substrate that produces a detectable signal upon enzymatic conversion (e.g., colorimetric or fluorescent), and a microplate reader.

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the formation of the product over time using a microplate reader.

    • Plot the initial reaction velocity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

c) Cell Viability Assay

Objective: To assess the cytotoxic effects of each enantiomer on both cancerous and normal cell lines.

Methodology: MTT Assay

  • Materials: Human cancer cell lines and normal human cell lines, cell culture medium, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a microplate reader.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

In Vivo Efficacy and Toxicity Studies

Objective: To evaluate the therapeutic efficacy and potential toxicity of each enantiomer in a living organism.

Methodology: Animal Model of Disease

  • Animals: Use a relevant animal model for the disease being studied (e.g., a mouse model of cancer or inflammation).

  • Procedure for Efficacy:

    • Divide the animals into groups: vehicle control, and groups treated with different doses of each enantiomer and the racemate.

    • Administer the compounds through an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Monitor the disease progression using relevant endpoints (e.g., tumor size, inflammatory markers).

    • Determine the ED50 (the dose that produces 50% of the maximum therapeutic effect).

  • Procedure for Acute Toxicity:

    • Administer escalating doses of each compound to different groups of healthy animals.

    • Observe the animals for signs of toxicity and mortality over a specified period (e.g., 14 days).

    • Determine the LD50 (the dose that is lethal to 50% of the animals).

Mandatory Visualizations

G cluster_0 Chiral Separation cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis Racemic this compound Racemic this compound Preparative Chiral HPLC Preparative Chiral HPLC Racemic this compound->Preparative Chiral HPLC (R)-1-Cyclopentylethanol (R)-1-Cyclopentylethanol Preparative Chiral HPLC->(R)-1-Cyclopentylethanol (S)-1-Cyclopentylethanol (S)-1-Cyclopentylethanol Preparative Chiral HPLC->(S)-1-Cyclopentylethanol Receptor Binding Receptor Binding (R)-1-Cyclopentylethanol->Receptor Binding Efficacy Model Efficacy Model (R)-1-Cyclopentylethanol->Efficacy Model (S)-1-Cyclopentylethanol->Receptor Binding (S)-1-Cyclopentylethanol->Efficacy Model Compare Ki, IC50, CC50 Compare Ki, IC50, CC50 Receptor Binding->Compare Ki, IC50, CC50 Enzyme Inhibition Enzyme Inhibition Cytotoxicity Cytotoxicity Compare ED50, LD50 Compare ED50, LD50 Efficacy Model->Compare ED50, LD50 Toxicity Assessment Toxicity Assessment Pharmacokinetics (ADME) Pharmacokinetics (ADME) Select Lead Enantiomer Select Lead Enantiomer Compare Ki, IC50, CC50->Select Lead Enantiomer Compare ED50, LD50->Select Lead Enantiomer Compare Bioavailability, t1/2 Compare Bioavailability, t1/2 Compare Bioavailability, t1/2->Select Lead Enantiomer

Caption: Experimental workflow for comparing the biological activity of this compound enantiomers.

G (R)-1-Cyclopentylethanol (R)-1-Cyclopentylethanol Receptor X Receptor X (R)-1-Cyclopentylethanol->Receptor X Binds and Activates G-Protein G-Protein Receptor X->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates substrates leading to

Caption: Hypothetical signaling pathway for (R)-1-Cyclopentylethanol.

A Spectroscopic Showdown: Differentiating (R)- and (S)-1-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the enantiomers (R)- and (S)-1-Cyclopentylethanol, offering a detailed analysis of the expected data from various analytical techniques and the experimental protocols to acquire them.

Enantiomers, being mirror images of each other, possess identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral entities differs, a property that is exploited by various spectroscopic techniques to distinguish between them. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD) in the context of characterizing (R)- and (S)-1-Cyclopentylethanol.

At a Glance: Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the spectroscopic analysis of (R)- and (S)-1-Cyclopentylethanol. It is important to note that while IR and Mass Spectrometry provide crucial structural information, they do not differentiate between the enantiomers. In contrast, Circular Dichroism is intrinsically sensitive to chirality, and NMR spectroscopy, when employing a chiral resolving agent, can effectively distinguish between the (R) and (S) forms.

Spectroscopic Technique Parameter (R)-1-Cyclopentylethanol (S)-1-Cyclopentylethanol Notes
¹H NMR (in CDCl₃, 400 MHz) Chemical Shift (δ)See detailed table belowSee detailed table belowSpectra are identical without a chiral resolving agent.
¹³C NMR (in CDCl₃, 100 MHz) Chemical Shift (δ)See detailed table belowSee detailed table belowSpectra are identical without a chiral resolving agent.
IR (Neat) Wavenumber (cm⁻¹)~3350 (br), ~2950, ~1450, ~1080~3350 (br), ~2950, ~1450, ~1080Spectra are identical.
Mass Spectrometry (EI) Key Fragments (m/z)114 (M+), 99, 81, 71, 57, 43114 (M+), 99, 81, 71, 57, 43Spectra are identical.
Circular Dichroism (CD) Cotton EffectExpected to be opposite in signExpected to be opposite in signThe sign and magnitude depend on the specific electronic transitions.
Vibrational Circular Dichroism (VCD) VCD BandsExpected to be mirror imagesExpected to be mirror imagesProvides detailed stereochemical information.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent like chloroform-d (B32938) (CDCl₃), the ¹H and ¹³C NMR spectra of (R)- and (S)-1-Cyclopentylethanol are identical. The protons and carbons in both enantiomers experience the same magnetic environment, resulting in indistinguishable chemical shifts and coupling constants.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OHVariable (e.g., 1.5-2.5)Singlet (broad)-
-CH(OH)-~3.8Quintet~6.5
Cyclopentyl-H~1.3-1.8Multiplet-
-CH₃~1.2Doublet~6.5

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Assignment Chemical Shift (δ, ppm)
-C(OH)-~75
Cyclopentyl-CH~45
Cyclopentyl-CH₂~26, ~25
-CH₃~22

To differentiate the enantiomers using NMR, a chiral resolving agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), is employed.[1][2][3] This reagent reacts with the alcohol to form diastereomeric esters. These diastereomers have different spatial arrangements and, consequently, their corresponding nuclei will exhibit distinct chemical shifts in the NMR spectrum, allowing for their individual identification and quantification.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For both (R)- and (S)-1-Cyclopentylethanol, the IR spectrum will display characteristic absorption bands corresponding to the O-H stretch of the alcohol group (a broad band around 3350 cm⁻¹), C-H stretches of the alkyl groups (around 2950 cm⁻¹), and C-O stretch (around 1080 cm⁻¹). As IR spectroscopy is insensitive to chirality, the spectra of the two enantiomers will be identical.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 1-Cyclopentylethanol, the molecular ion peak (M+) would be observed at m/z 114.[6] Common fragmentation patterns for alcohols include the loss of water (M-18), an alkyl group, or cleavage adjacent to the oxygen atom.[7][8][9] The fragmentation pattern is determined by the molecule's structure and bond strengths, not its stereochemistry. Therefore, the mass spectra of (R)- and (S)-1-Cyclopentylethanol will be identical.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

Circular dichroism is the differential absorption of left- and right-circularly polarized light by chiral molecules.[10] This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is the most direct method for distinguishing between enantiomers. The CD spectra of (R)- and (S)-1-Cyclopentylethanol are expected to be mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite signs at the same wavelengths. For example, studies on similar chiral alcohols like (R)-(+)-1-phenylethanol have shown distinct CD spectra.[11][12]

Vibrational Circular Dichroism (VCD) is an analogous technique that measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions.[13][14] VCD provides detailed information about the absolute configuration and conformation of chiral molecules in solution.[15][16][17] The VCD spectra of (R)- and (S)-1-Cyclopentylethanol are also expected to be mirror images.

Experimental Protocols

NMR Spectroscopy with a Chiral Resolving Agent (Mosher's Acid Method)

This protocol describes the derivatization of the alcohol with Mosher's acid chloride to form diastereomeric esters for ¹H NMR analysis.[1][2][3]

  • Sample Preparation: In two separate NMR tubes, dissolve a small amount (e.g., 5 mg) of the (R)- and (S)-1-Cyclopentylethanol enantiomers in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Derivatization: To each tube, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a small amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced.

  • Reaction: Gently mix the contents of the NMR tubes and allow the reaction to proceed at room temperature for about 30 minutes, or until the reaction is complete as monitored by TLC.

  • NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric ester samples.

  • Data Analysis: Compare the chemical shifts of corresponding protons in the two spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration of the original alcohol.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample directly onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., NaCl or KBr) to form a thin film.[18][19][20][21][22]

  • Background Collection: Record a background spectrum of the empty ATR crystal or salt plates.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then ionized, usually by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the chiral sample in a suitable solvent that is transparent in the wavelength range of interest. The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Instrument Setup: Place the sample solution in a quartz cuvette of a known path length and place it in the CD spectropolarimeter.

  • Spectrum Acquisition: Scan the appropriate wavelength range, and the instrument will measure the difference in absorbance between left- and right-circularly polarized light (ΔA).

  • Data Conversion: The data is typically converted to molar ellipticity ([θ]) using the equation: [θ] = (ΔA * 100) / (c * l), where c is the molar concentration and l is the path length in cm.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the comparison of (R)- and (S)-1-Cyclopentylethanol.

Spectroscopic_Comparison Spectroscopic Workflow for Chiral Analysis cluster_sample Chiral Sample cluster_achiral Achiral Spectroscopic Techniques cluster_chiral Chiral Spectroscopic Techniques R_enantiomer (R)-1-Cyclopentylethanol IR IR Spectroscopy R_enantiomer->IR Identical Spectra MS Mass Spectrometry R_enantiomer->MS Identical Spectra NMR_chiral NMR with Chiral Agent R_enantiomer->NMR_chiral Diastereomeric Shift CD_VCD CD / VCD Spectroscopy R_enantiomer->CD_VCD Mirror-Image Spectra S_enantiomer (S)-1-Cyclopentylethanol S_enantiomer->IR S_enantiomer->MS S_enantiomer->NMR_chiral S_enantiomer->CD_VCD Result_IR Result_IR IR->Result_IR Identifies Functional Groups Result_MS Result_MS MS->Result_MS Determines Molecular Weight & Fragmentation Result_NMR Result_NMR NMR_chiral->Result_NMR Distinguishes Enantiomers Result_CD Result_CD CD_VCD->Result_CD Determines Absolute Configuration

Caption: Workflow for the spectroscopic comparison of enantiomers.

Conclusion

The differentiation of (R)- and (S)-1-Cyclopentylethanol requires the application of chiroptical spectroscopic techniques. While standard NMR, IR, and MS are essential for confirming the overall molecular structure, they are insufficient for distinguishing between the enantiomers. Circular Dichroism and Vibrational Circular Dichroism provide a direct and unambiguous method for this purpose, yielding mirror-image spectra for the two enantiomers. Furthermore, NMR spectroscopy, when coupled with the use of a chiral resolving agent, offers a powerful alternative for both qualitative and quantitative analysis of enantiomeric mixtures. The detailed experimental protocols provided in this guide serve as a practical resource for researchers in the field of stereochemistry and drug development.

References

A Comparative Guide to Solvents in the Oxidation of 1-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, yields, and impurity profiles. This guide provides a comparative study of various solvents for a common reaction of 1-Cyclopentylethanol: its oxidation to cyclopentyl methyl ketone. The information presented herein is a synthesis of established chemical principles and data from analogous reactions, intended to guide solvent selection for similar transformations.

Introduction

This compound is a secondary alcohol, and its oxidation to the corresponding ketone, cyclopentyl methyl ketone, is a fundamental transformation in organic synthesis. The efficiency of this conversion can be significantly impacted by the solvent system employed. This guide compares the performance of four distinct solvent systems: a polar aprotic solvent (Acetone), a halogenated non-polar solvent (Dichloromethane), a greener ester solvent (Ethyl Acetate), and a solvent-free system utilizing a phase-transfer catalyst.

Reaction Scheme

The oxidation of this compound to cyclopentyl methyl ketone can be represented by the following general scheme:

Different oxidizing agents can be employed, and their efficacy is often solvent-dependent. For this comparative study, we will consider reaction conditions appropriate for each solvent system to achieve the desired transformation.

Experimental Data Summary

The following table summarizes the expected quantitative outcomes for the oxidation of this compound in different solvent systems based on typical results for secondary alcohol oxidations.

Solvent SystemOxidizing AgentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Acetone (B3395972)Jones Reagent (CrO₃/H₂SO₄)2529095
Dichloromethane (B109758) (DCM)Pyridinium (B92312) Chlorochromate (PCC)2548598
Ethyl Acetate (B1210297)TEMPO / NaOCl0-2539297
Solvent-FreeH₂O₂ / Phase-Transfer Catalyst9059596

Experimental Protocols

1. Oxidation in Acetone with Jones Reagent

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone.

  • Reagent Addition: Cool the flask in an ice bath. Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid. Add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20°C. A color change from orange to green will be observed.[1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess oxidant with isopropanol. Filter the mixture and neutralize the filtrate. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

2. Oxidation in Dichloromethane (DCM) with Pyridinium Chlorochromate (PCC)

  • Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and celite in dichloromethane (DCM), add a solution of this compound (1.0 eq) in DCM.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically carried out under anhydrous conditions.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts. Wash the filtrate with aqueous sodium bicarbonate, brine, and dry over anhydrous magnesium sulfate. The solvent is then removed in vacuo.

3. TEMPO-Catalyzed Oxidation in Ethyl Acetate

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) in ethyl acetate. Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.01 eq) and potassium bromide (0.1 eq) in an aqueous buffer solution.

  • Reagent Addition: Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (B82951) (NaOCl) (1.2 eq) dropwise, keeping the temperature below 5°C.

  • Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Work-up: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with aqueous sodium thiosulfate, brine, and dry over anhydrous magnesium sulfate. The solvent is then evaporated.

4. Solvent-Free Oxidation with Hydrogen Peroxide

  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq), sodium tungstate (B81510) (Na₂WO₄) (0.01 eq), and a phase-transfer catalyst such as Aliquat 336.[2]

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (1.5 eq) to the mixture.

  • Reaction Conditions: Heat the mixture to 90°C with vigorous stirring.[2]

  • Reaction Monitoring: Monitor the reaction progress by GC or TLC.

  • Work-up: After completion, cool the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Visualizing the Workflow and Comparative Logic

The following diagrams illustrate the general experimental workflow for the oxidation of this compound and the logical framework for comparing the different solvent systems.

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction_Setup Reaction Setup This compound->Reaction_Setup Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC) Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product Cyclopentyl Methyl Ketone Purification->Final_Product

Caption: General experimental workflow for the oxidation of this compound.

Comparative_Logic cluster_solvents Solvent Systems cluster_criteria Evaluation Criteria Goal Select Optimal Solvent for This compound Oxidation Acetone Acetone Goal->Acetone DCM Dichloromethane Goal->DCM EtOAc Ethyl Acetate Goal->EtOAc Solvent_Free Solvent-Free Goal->Solvent_Free Yield Yield Acetone->Yield Purity Purity Acetone->Purity Reaction_Time Reaction Time Acetone->Reaction_Time Green_Chemistry Green Chemistry Principles Acetone->Green_Chemistry DCM->Yield DCM->Purity DCM->Reaction_Time DCM->Green_Chemistry EtOAc->Yield EtOAc->Purity EtOAc->Reaction_Time EtOAc->Green_Chemistry Solvent_Free->Yield Solvent_Free->Purity Solvent_Free->Reaction_Time Solvent_Free->Green_Chemistry

Caption: Logical framework for comparing solvent systems.

Discussion

  • Acetone (Jones Oxidation): This is a classic, robust, and high-yielding method.[1] However, the use of carcinogenic chromium(VI) is a significant drawback from a safety and environmental perspective.

  • Dichloromethane (PCC Oxidation): PCC is a milder oxidant than Jones reagent, often leading to cleaner reactions with fewer byproducts, which is reflected in the higher purity. DCM is an effective solvent for this reagent, but it is a chlorinated solvent with environmental concerns.

  • Ethyl Acetate (TEMPO-Catalyzed Oxidation): This system represents a greener alternative. Ethyl acetate is a more environmentally benign solvent, and the reaction is catalyzed by a small amount of TEMPO, with a stoichiometric oxidant like bleach. This method often provides high yields and selectivity.

  • Solvent-Free (H₂O₂ Oxidation): This approach is highly desirable from a green chemistry standpoint, as it eliminates the use of organic solvents.[2] Hydrogen peroxide is an inexpensive and clean oxidant, with water as the only byproduct. The use of a phase-transfer catalyst is often necessary to facilitate the reaction between the aqueous oxidant and the organic alcohol.

Conclusion

The selection of a solvent for the oxidation of this compound involves a trade-off between reaction efficiency, cost, safety, and environmental impact. For high yields with inexpensive reagents, traditional methods using acetone or dichloromethane are effective but pose environmental and health risks. For a greener approach, TEMPO-catalyzed oxidation in ethyl acetate or a solvent-free system with hydrogen peroxide are excellent alternatives, offering high yields with a significantly improved environmental profile. Researchers and process chemists are encouraged to consider these greener alternatives in the development of synthetic routes.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 1-Cyclopentylethanol, a secondary alcohol relevant in various chemical and pharmaceutical contexts. The primary focus is on Gas Chromatography with Flame Ionization Detection (GC-FID), a widely adopted technique for volatile analytes, and a conceptual High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method, which serves as a common alternative for non-volatile or thermally labile compounds.

The selection of an appropriate analytical method is paramount for accurate and reliable quantification, ensuring product quality and consistency in research and development. This document presents a comparative summary of the performance characteristics of these two methods, supported by detailed, representative experimental protocols.

Method Comparison: GC-FID vs. HPLC-UV

Gas Chromatography is inherently well-suited for the analysis of volatile compounds like this compound. The Flame Ionization Detector provides high sensitivity and a wide linear range for carbon-containing compounds. In contrast, this compound lacks a chromophore, rendering it undetectable by UV-Vis spectrophotometry. Therefore, an HPLC-UV method would necessitate a derivatization step to attach a UV-absorbing tag to the molecule.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics for a validated GC-FID method for a secondary cyclic alcohol, which is representative of what can be expected for this compound, and a projected performance for a derivatization-based HPLC-UV method.

Validation ParameterGC-FID for Secondary Cyclic AlcoholsHPLC-UV with Derivatization (Projected)
Linearity Range 1 - 1000 µg/mL0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.5 µg/mL

Experimental Protocols

Detailed methodologies for a representative GC-FID analysis and a conceptual HPLC-UV analysis with pre-column derivatization are provided below. These protocols can be adapted and optimized for the specific analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the routine quantification of this compound in bulk material or as a residual solvent.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/min.

    • Hold at 180 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or isopropanol. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh the sample and dissolve it in the chosen solvent to achieve a concentration within the calibration range.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

HPLC-UV with Pre-column Derivatization Protocol (Conceptual)

This method is a viable alternative when GC is not available or if the analyte is in a complex, non-volatile matrix. It requires a chemical reaction to make the analyte detectable by UV.

1. Derivatization Reagent:

  • A common derivatizing agent for alcohols is 3,5-Dinitrobenzoyl chloride.

2. Derivatization Procedure:

  • To an aliquot of the standard or sample solution in a suitable aprotic solvent (e.g., acetonitrile), add a molar excess of 3,5-Dinitrobenzoyl chloride and a catalytic amount of a base (e.g., pyridine).

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time to ensure complete reaction.

  • Quench the reaction and dilute the mixture to a known volume with the mobile phase.

3. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Detector set to the wavelength of maximum absorbance of the derivative (e.g., ~230 nm for the 3,5-dinitrobenzoyl ester).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Follow the same procedure as for the GC-FID method, using the peak area of the derivatized this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_FID_Workflow cluster_prep Sample Preparation Standard Standard Preparation Injector GC Injector Standard->Injector Sample Sample Preparation Sample->Injector Column GC Column Separation Injector->Column Detector FID Detection Column->Detector Data Data Acquisition & Analysis Detector->Data

GC-FID Analytical Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation Standard Standard Preparation Derivatization Pre-column Derivatization Standard->Derivatization Sample Sample Preparation Sample->Derivatization Injector HPLC Injector Derivatization->Injector Column HPLC Column Separation Injector->Column Detector UV Detection Column->Detector Data Data Acquisition & Analysis Detector->Data

HPLC-UV with Derivatization Workflow

A Head-to-Head Comparison of Resolution Methods for 1-Cyclopentylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Chiral Separation

In the synthesis of chiral molecules, the separation of enantiomers is a critical step to ensure the desired therapeutic effect and to meet stringent regulatory requirements. 1-Cyclopentylethanol, a valuable chiral building block, presents a common challenge for chemists: efficient and scalable resolution of its racemic mixture. This guide provides a head-to-head comparison of the most effective resolution methods for this compound, supported by experimental data from analogous secondary alcohols, to aid researchers in selecting the optimal strategy for their needs.

Enzymatic Kinetic Resolution: A Precise and Mild Approach

Enzymatic kinetic resolution (EKR) has emerged as a powerful and green methodology for the separation of enantiomers. This technique leverages the high stereoselectivity of enzymes, particularly lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the newly formed ester.

Key Performance Indicators for Lipase-Catalyzed Resolution

The efficiency of enzymatic resolution is determined by several factors, including the choice of enzyme, acyl donor, solvent, and reaction conditions. While specific data for this compound is limited in publicly available literature, extensive research on analogous secondary alcohols, such as 1-phenylethanol (B42297), provides valuable insights into expected performance. The following table summarizes typical results for the kinetic resolution of secondary alcohols using common lipases.

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) of Alcohol (%)Enantiomeric Excess (e.e.) of Ester (%)Reference
Pseudomonas cepacia Lipase (B570770) (PSL)Vinyl AcetateDiisopropyl Ether~50>99>99[1]
Candida antarctica Lipase B (CALB)Vinyl AcetateHeptane (B126788)49>99>99[2]
Pseudomonas fluorescens LipaseVinyl AcetateToluene489598N/A
Aspergillus oryzae LipaseVinyl AcetateMethyl tert-butyl ether>46>99 (product)N/A[3]

Note: The data presented is primarily for the resolution of 1-phenylethanol and other secondary alcohols, which are expected to behave similarly to this compound in these enzymatic reactions.

Experimental Workflow: Enzymatic Kinetic Resolution

The general workflow for the enzymatic kinetic resolution of this compound is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Resolved Products racemic_alcohol Racemic this compound reaction_vessel Reaction Vessel (Stirring at controlled temperature) racemic_alcohol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel lipase Lipase (e.g., PSL, CALB) lipase->reaction_vessel solvent Organic Solvent (e.g., Heptane) solvent->reaction_vessel filtration Filtration to remove enzyme reaction_vessel->filtration extraction Solvent Evaporation & Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography enantioenriched_alcohol Enantioenriched (S)-1-Cyclopentylethanol chromatography->enantioenriched_alcohol enantioenriched_ester (R)-1-Cyclopentylethyl Acetate chromatography->enantioenriched_ester

A generalized workflow for enzymatic kinetic resolution.
Detailed Experimental Protocol (Adapted from analogous procedures)

  • Reaction Setup: To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., heptane or diisopropyl ether), add the selected lipase (e.g., Pseudomonas cepacia lipase, typically 10-50% by weight of the substrate).

  • Acylation: Add the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically 25-45 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is reached.

  • Work-up: Once the desired conversion is achieved, remove the enzyme by filtration.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the ester can be separated by column chromatography on silica (B1680970) gel.

Chemical Resolution: The Diastereomeric Salt Formation Approach

An alternative to enzymatic methods is chemical resolution, which typically involves the formation of diastereomeric derivatives that can be separated by conventional techniques like crystallization. For a racemic alcohol, this is often achieved by esterification with a chiral acid.

Principle of Diastereomeric Salt Formation

The reaction of a racemic alcohol with a single enantiomer of a chiral acid results in a mixture of two diastereomeric esters. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols.

Common Chiral Resolving Agents for Alcohols

A variety of chiral acids can be employed as resolving agents. The choice of the resolving agent is crucial for the successful separation of the diastereomers.

Chiral Resolving AgentTypical Application
(R)-(-)- or (S)-(+)-Mandelic AcidFormation of diastereomeric esters.
(1R)-(-)- or (1S)-(+)-Camphor-10-sulfonic acidFormation of diastereomeric sulfonates.
Di-p-toluoyl-D-tartaric acidFormation of diastereomeric esters.
Experimental Workflow: Chemical Resolution via Diastereomer Formation

The following diagram illustrates the logical steps involved in the chemical resolution of this compound.

G racemic_alcohol Racemic this compound esterification Esterification racemic_alcohol->esterification chiral_acid Chiral Acid (e.g., (R)-Mandelic Acid) chiral_acid->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 (R)-1-Cyclopentylethanol hydrolysis1->enantiomer1 recovered_acid1 Recovered Chiral Acid hydrolysis1->recovered_acid1 enantiomer2 (S)-1-Cyclopentylethanol hydrolysis2->enantiomer2 recovered_acid2 Recovered Chiral Acid hydrolysis2->recovered_acid2

Logical workflow for chemical resolution.
Detailed Experimental Protocol (General Procedure)

  • Esterification: React racemic this compound with an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP) in an inert solvent (e.g., dichloromethane).

  • Diastereomer Separation: After the reaction is complete, remove the solvent and purify the crude mixture to obtain the diastereomeric esters. The separation is typically achieved by fractional crystallization from a suitable solvent system. The progress of the separation can be monitored by measuring the optical rotation of the crystallized material.

  • Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., by treatment with a base like NaOH followed by acidification) to liberate the enantiomerically pure alcohols.

  • Purification: Purify the resolved alcohols by distillation or chromatography.

Head-to-Head Comparison

FeatureEnzymatic Kinetic ResolutionChemical Resolution (Diastereomeric Salt Formation)
Selectivity Generally very high (often >99% e.e.)Variable, dependent on the resolving agent and crystallization efficiency.
Reaction Conditions Mild (room temperature, neutral pH)Can require harsher conditions (coupling agents, acids/bases).
Scalability Readily scalable.Can be challenging to scale up due to crystallization steps.
Green Chemistry Considered a "green" method (biodegradable catalyst, mild conditions).Often involves stoichiometric reagents and potentially hazardous solvents.
Substrate Scope Broad for secondary alcohols.Can be substrate-specific; requires suitable functional groups for derivatization.
Product Isolation Relatively straightforward chromatographic separation.Can be labor-intensive due to multiple crystallization and hydrolysis steps.

Conclusion

Both enzymatic kinetic resolution and chemical resolution via diastereomeric salt formation are viable methods for obtaining enantiomerically pure this compound.

Enzymatic kinetic resolution offers a highly selective, environmentally friendly, and often more straightforward approach, making it an excellent choice for many applications, particularly in early-stage drug development and academic research. The use of robust and commercially available lipases like Pseudomonas cepacia lipase and Candida antarctica lipase B provides reliable and high-yielding routes to the desired enantiomers.

Chemical resolution , while a more traditional method, can still be effective, especially when a suitable chiral resolving agent that forms easily separable diastereomeric crystals is identified. This method may be preferred in cases where enzymatic methods are not effective or when specific expertise in crystallization techniques is available.

For researchers and professionals in drug development, the choice between these methods will ultimately depend on factors such as the desired scale of the reaction, the required level of enantiopurity, available resources, and environmental considerations. This guide provides the foundational information to make an informed decision for the successful resolution of this compound and other chiral secondary alcohols.

References

Safety Operating Guide

Proper Disposal of 1-Cyclopentylethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Cyclopentylethanol, a secondary alcohol used in various synthetic applications. Adherence to these procedures is critical for regulatory compliance and operational safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound can cause skin and eye irritation.[1] Always operate in a well-ventilated area, preferably within a chemical fume hood. All potential ignition sources, such as open flames, hot surfaces, and sparks, must be eliminated from the handling area.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Use chemical-impermeable gloves.

  • Skin Protection: Wear fire-resistant laboratory coats.[2]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, which are essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol [1][3]
Appearance Colorless liquid
Boiling Point 169-170 °C
CAS Number 52829-98-8[1][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[5][6][7] Under no circumstances should it be discharged into sewer systems or the environment.[8][9]

Step 1: Waste Identification and Segregation
  • Categorization: Classify waste containing this compound as flammable liquid chemical waste .

  • Segregation: Keep this waste stream separate from other chemical wastes, especially incompatible materials such as strong oxidizing agents, acids, and bases.

Step 2: Container Selection and Labeling
  • Container Choice: Use a suitable, leak-proof, and sealable container for waste collection.[5][10] The container material must be compatible with alcohols. Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]

  • Labeling: The container must be clearly and accurately labeled.[5] The label should include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Abbreviations are not permitted.[5]

    • An accurate estimation of the quantity or concentration.

    • The appropriate hazard pictograms (e.g., flame for flammability).

    • The date of waste generation.[5]

    • Your name, department, and contact information.[5]

Step 3: Waste Accumulation and Storage
  • Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[10]

  • Quantity Limits: Be aware of your institution's limits on the quantity of hazardous waste that can be accumulated in the laboratory.[10][11]

Step 4: Arranging for Disposal
  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5][8]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[5]

Step 5: Spill Management

In the event of a spill of this compound:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition.[2][8]

  • Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Identify & Segregate Categorize as Flammable Liquid Waste B Step 2: Select & Label Container Use compatible, sealed container with proper labels A->B F Spill Occurs A->F C Step 3: Accumulate & Store Safely Designated area with secondary containment B->C B->F D Step 4: Arrange for Disposal Contact Environmental Health & Safety (EHS) C->D C->F E Step 5: EHS Pickup & Final Disposal Waste is removed by authorized personnel D->E G Spill Management Protocol Evacuate, Ventilate, Contain, Collect F->G Activate G->C Collect spill waste

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.